molecular formula C12H11ClN2O B101121 1,10-Phenanthroline monohydrochloride monohydrate CAS No. 18851-33-7

1,10-Phenanthroline monohydrochloride monohydrate

Cat. No.: B101121
CAS No.: 18851-33-7
M. Wt: 234.68 g/mol
InChI Key: NDLHUHRGAIHALB-UHFFFAOYSA-N
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Description

1,10-phenanthroline hydrochloride monohydrate is a herterocyclic compound with antimycotic and anticancer properties.

Properties

IUPAC Name

1,10-phenanthroline;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHUHRGAIHALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044309
Record name 1,10-Phenanthroline hydrochloride hydrate
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URL https://comptox.epa.gov/dashboard/DTXSID6044309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18851-33-7, 3829-86-5
Record name 1,10-Phenanthroline hydrochloride hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-phenanthroline monohydrochloride monohydrate
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Record name 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 1,10-Phenanthroline Monohydrochloride Monohydrate, a heterocyclic organic compound widely utilized by researchers, scientists, and drug development professionals. This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and visually represents its mechanism of action as a metallopeptidase inhibitor.

Core Physicochemical Data

This compound is a well-known chelating agent that forms stable complexes with many metal ions.[1] The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₂H₈N₂ · HCl · H₂O[2][3]
Molecular Weight 234.68 g/mol [2][4]
Appearance White fine crystalline powder or colorless crystals.[5][6]
Melting Point 224-225 °C[5][6][7]
Solubility Soluble in water.[2][5][7]
CAS Number 18851-33-7[2][3]

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a standard melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute to obtain an approximate melting point range.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new capillary with the sample and heat it to about 15 °C below the approximate melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Qualitative)

A qualitative assessment of solubility in water can be performed through simple dissolution observation.

Materials:

  • This compound sample

  • Deionized water

  • Test tubes or small vials

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh approximately 10 mg of this compound and place it into a clean test tube or vial.

  • Add 1 mL of deionized water to the container.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a magnetic stir bar.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration. If solid material remains, the compound has limited solubility. The search results indicate that this compound is soluble in water.[2][5][7]

Mechanism of Action: Metallopeptidase Inhibition

1,10-Phenanthroline and its salts are known inhibitors of metallopeptidases.[1] This inhibition occurs through the chelation of the metal ion, typically zinc (Zn²⁺), which is essential for the catalytic activity of the enzyme.[5] The removal of this metal ion results in an inactive apoenzyme.[1]

G Mechanism of Metallopeptidase Inhibition by 1,10-Phenanthroline cluster_0 Active Metallopeptidase cluster_1 Inhibition cluster_2 Inactive Complex Enzyme Metallopeptidase Zn Zn²⁺ (Cofactor) Enzyme->Zn binds to active site Apoenzyme Apoenzyme (Inactive) Enzyme->Apoenzyme becomes Phen 1,10-Phenanthroline Phen->Zn chelates Chelated_Zn [Zn(phen)₃]²⁺ Complex

Caption: Inhibition of a metallopeptidase by 1,10-phenanthroline through chelation of the zinc cofactor.

References

The Core Mechanism of 1,10-Phenanthroline Monohydrochloride Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound renowned for its potent metal-chelating properties.[1] As a monohydrochloride monohydrate salt, it exhibits enhanced solubility in aqueous solutions, facilitating its application in biological systems. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 1,10-phenanthroline monohydrochloride monohydrate, with a focus on its role as a metalloprotease inhibitor, its nuclease activity when complexed with metals, and its induction of apoptosis, particularly in cancer cells. The document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and biochemical research.

Core Mechanism of Action: Metal Chelation

The fundamental mechanism underpinning the diverse biological activities of 1,10-phenanthroline is its function as a powerful chelating agent. Its rigid, planar tricyclic structure contains two nitrogen atoms at positions 1 and 10, which act as Lewis base donor sites, enabling it to form stable complexes with a wide range of divalent metal ions, including zinc, copper, and iron.[1][2][3][4] This sequestration of metal ions is central to its ability to inhibit metalloenzymes and modulate various cellular processes.

Inhibition of Metalloproteases

A primary and well-documented activity of 1,10-phenanthroline is the inhibition of metalloproteases, particularly zinc-dependent enzymes.[4][5] These enzymes play crucial roles in physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[6] By chelating the essential zinc ion from the active site of metalloproteases, 1,10-phenanthroline disrupts their catalytic function, leading to their inhibition.[5][6] This inhibitory action has been observed against various metalloproteases, including matrix metalloproteinases (MMPs) like collagenase.[7]

Nuclease Activity of Metal-Phenanthroline Complexes

In the presence of certain transition metals, particularly copper, 1,10-phenanthroline exhibits potent nuclease activity. The 1,10-phenanthroline-copper complex, specifically the (OP)₂Cu⁺ species, can cleave DNA and RNA.[8] This process is dependent on a coreactant, typically hydrogen peroxide or a reducing agent like 3-mercaptopropionic acid, which leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals.[6][8] These highly reactive species then attack the deoxyribose moiety of the DNA backbone, causing single- and double-strand breaks.[6][8] This DNA-damaging capability is a cornerstone of the cytotoxic and anticancer properties of 1,10-phenanthroline-metal complexes.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations of 1,10-phenanthroline and its complexes against various biological targets.

Compound/ComplexTargetIC50 ValueCell Line/SystemReference
o-PhenanthrolineCollagenase110.5 µMCell-free assay[7]
Copper Complex 3Proteasomal Chymotrypsin-like Activity3 µMPurified 20S proteasome[8]
Copper Complex 4Proteasomal Chymotrypsin-like Activity1.3 µMPurified 20S proteasome[8]
Copper Complex 5Proteasomal Chymotrypsin-like Activity4.2 µMPurified 20S proteasome[8]
Copper Complex 6Proteasomal Chymotrypsin-like Activity3.3 µMPurified 20S proteasome[8]
[Cu(phen)₂]Cytotoxicity4.03 µMHepG2 cells
1,10-PhenanthrolinePhialophora verrucosaMIC = 0.8 µg/mlFungal culture

Signaling Pathways

The cytotoxic effects of 1,10-phenanthroline and its metal complexes, particularly in cancer cells, are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

1,10-Phenanthroline and its metal complexes are potent inducers of apoptosis in both fungal and mammalian cells.[9] In cancer cells, copper-phenanthroline complexes have been shown to trigger apoptosis through multiple pathways.[1][8] This includes the activation of both initiator (caspase-8 and -9) and executioner (caspase-3) caspases.[1] The apoptotic cascade further involves the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]

The mitochondrial, or intrinsic, pathway of apoptosis is significantly implicated. Treatment with copper-phenanthroline complexes leads to a collapse of the mitochondrial membrane potential, an increase in the Bax/Bcl-2 expression ratio, and a decrease in the levels of Bcl-xL and Bid.[1] Furthermore, there is evidence of endoplasmic reticulum (ER) stress, indicated by the upregulation of GRP78, XBP-1, and CHOP, and the release of calcium from the ER lumen.[1] The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 are also upregulated, contributing to cell cycle arrest, particularly at the G2/M phase.[1]

cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome Cu-Phen_Complex Copper-Phenanthroline Complex ROS_Generation ROS Generation Cu-Phen_Complex->ROS_Generation Proteasome_Inhibition Proteasome Inhibition Cu-Phen_Complex->Proteasome_Inhibition DNA_Damage DNA Damage ROS_Generation->DNA_Damage ER_Stress ER Stress ROS_Generation->ER_Stress p53_p21_up p53 & p21 Upregulation DNA_Damage->p53_p21_up Apoptosis Apoptosis Proteasome_Inhibition->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway ER_Stress->Mitochondrial_Pathway Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_p21_up->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Apoptotic signaling pathway induced by Copper-Phenanthroline complexes.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the mechanism of action of this compound.

Metalloprotease Inhibition Assay

This assay measures the ability of 1,10-phenanthroline to inhibit the activity of a specific metalloprotease.

Principle: A fluorogenic substrate of the target metalloprotease is used. Upon cleavage by the active enzyme, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence.

General Protocol:

  • Enzyme Activation: If the metalloprotease is in a pro-enzyme form, activate it according to the manufacturer's instructions (e.g., using APMA for MMPs).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the activated enzyme, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of 1,10-phenanthroline by plotting the percent inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Metalloprotease Inhibition Assay Workflow A Enzyme Activation (if required) B Prepare Reaction Mixture: Enzyme + Buffer + 1,10-Phenanthroline A->B C Incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Workflow for a typical metalloprotease inhibition assay.
DNA Cleavage Assay

This assay assesses the ability of the 1,10-phenanthroline-copper complex to induce DNA strand breaks.

Principle: Supercoiled plasmid DNA is incubated with the 1,10-phenanthroline-copper complex and a reducing agent. Cleavage of the DNA will convert the supercoiled form (Form I) into nicked (Form II) and linear (Form III) forms, which can be separated by agarose gel electrophoresis.

General Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 1,10-phenanthroline, a copper salt (e.g., CuSO₄), and a reducing agent (e.g., 3-mercaptopropionic acid) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration.

  • Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The decrease in the intensity of the supercoiled band and the appearance of nicked and linear bands indicate DNA cleavage.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

General Protocol:

  • Cell Treatment: Treat the target cells with this compound or its metal complex for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The population of cells can be differentiated as follows:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

cluster_workflow Apoptosis Detection (Annexin V/PI) Workflow A Cell Treatment with 1,10-Phenanthroline B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cell Populations E->F

Workflow for apoptosis detection using Annexin V/PI staining.
Western Blot Analysis for PARP Cleavage

This technique is used to detect the cleavage of PARP, a key substrate of activated caspase-3 and a hallmark of apoptosis.

General Protocol:

  • Cell Lysis: After treatment with 1,10-phenanthroline, lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP indicates apoptosis.

Conclusion

This compound is a versatile compound with a well-defined mechanism of action rooted in its metal-chelating properties. Its ability to inhibit metalloproteases and, when complexed with copper, to cleave DNA and induce apoptosis through multiple signaling pathways, underscores its significance in biochemical research and its potential as a therapeutic agent, particularly in oncology. This guide provides a foundational understanding of its core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, to aid researchers in their exploration of this potent bioactive molecule.

References

The Role of 1,10-Phenanthroline Monohydrochloride Monohydrate as a Metallopeptidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline, a heterocyclic organic compound, is a well-established broad-spectrum inhibitor of metallopeptidases. Its monohydrochloride monohydrate form is a readily available and widely used reagent in biochemical and pharmacological research. This technical guide provides an in-depth exploration of the core functions of 1,10-phenanthroline as a metallopeptidase inhibitor, its mechanism of action, and its applications in research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its inhibitory activity, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to 1,10-Phenanthroline as a Metallopeptidase Inhibitor

1,10-Phenanthroline is a potent, reversible inhibitor of a wide range of metallopeptidases, a diverse class of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. These enzymes play crucial roles in various physiological and pathological processes, including extracellular matrix remodeling, cell signaling, and tissue repair. Dysregulation of metallopeptidase activity is implicated in numerous diseases such as cancer, cardiovascular disorders, and inflammatory conditions.

The inhibitory action of 1,10-phenanthroline stems from its ability to act as a strong chelating agent. It forms a stable complex with the metal ion cofactor, most commonly Zn2+, located within the active site of the metallopeptidase. This sequestration of the essential metal ion renders the enzyme catalytically inactive. Due to this general mechanism, 1,10-phenanthroline exhibits broad-spectrum activity against various families of metallopeptidases, including Matrix Metalloproteinases (MMPs), astacins, and ADAMs (A Disintegrin and Metalloproteinase).

Mechanism of Inhibition

The primary mechanism by which 1,10-phenanthroline inhibits metallopeptidases is through the chelation of the catalytic zinc ion. The two nitrogen atoms of the 1,10-phenanthroline molecule coordinate with the Zn2+ ion, effectively removing it from its position within the enzyme's active site. This disrupts the geometry of the active site and prevents the binding and subsequent hydrolysis of the substrate.

Diagram: Mechanism of Metallopeptidase Inhibition by 1,10-Phenanthroline

G cluster_0 Active Metallopeptidase cluster_1 Inhibition Process cluster_2 Inactive Enzyme Enzyme Metallopeptidase (with Zn2+ cofactor) Substrate Substrate Enzyme->Substrate Binds Chelation Chelation of Zn2+ Enzyme->Chelation Inactive_Enzyme Inactive Apoenzyme (Zn2+ removed) Enzyme->Inactive_Enzyme Inhibition Phenanthroline 1,10-Phenanthroline Phenanthroline->Chelation No_Binding No Substrate Binding Inactive_Enzyme->No_Binding

Caption: Mechanism of 1,10-Phenanthroline Inhibition.

Quantitative Data on Inhibitory Activity

The inhibitory potency of 1,10-phenanthroline can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While it is recognized as a broad-spectrum inhibitor, specific quantitative data for its activity against a wide array of individual metallopeptidases is not always readily available in the literature. The table below summarizes some of the reported inhibitory concentrations.

Metallopeptidase TargetEnzyme TypeQuantitative ValueNotesReference(s)
CollagenaseMatrix Metalloproteinase (MMP)IC50: 110.5 μMA type of MMP involved in breaking down collagen.[1][2][3]
Astacin familyMetalloendopeptidaseEffective at 2 mMInhibition occurs within minutes at this concentration.[4]
Schistosoma mansoni metalloproteasesMetalloendopeptidase0.5 - 150 μMDose-dependent inhibition of egg production, with 98% reduction at 50 μM.[5]
General Metalloproteases-Effective concentration: 1-10 mMCommonly used concentration range for effective inhibition in various assays.[6]
Phialophora verrucosa metallopeptidaseFungal MetallopeptidaseComplete inhibitionThe enzymatic activity was completely blocked.[7]

Experimental Protocol: In Vitro Metallopeptidase Inhibition Assay

This section outlines a generalized protocol for determining the inhibitory effect of 1,10-phenanthroline on a specific metallopeptidase using a fluorogenic substrate.

4.1. Materials

  • Purified metallopeptidase

  • Fluorogenic metallopeptidase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for many MMPs)

  • 1,10-Phenanthroline monohydrochloride monohydrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

4.2. Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of 1,10-phenanthroline in DMSO.

    • Dilute the metallopeptidase and fluorogenic substrate to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and micromolar range for the substrate.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the following components in order:

      • Assay buffer

      • 1,10-phenanthroline solution at various concentrations (a serial dilution is recommended to determine IC50). Include a vehicle control (DMSO) without the inhibitor.

      • Metallopeptidase solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the same controlled temperature.

  • Data Analysis:

    • Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of 1,10-phenanthroline relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Metallopeptidase Inhibition Assay

G start Start prep Prepare Reagents: - Enzyme - Substrate - Inhibitor (1,10-Phenanthroline) start->prep setup Set up 96-well plate: - Buffer - Inhibitor dilutions - Enzyme prep->setup incubate Pre-incubate (e.g., 37°C for 15 min) setup->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Kinetic Fluorescence Reading add_substrate->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for Inhibition Assay.

Impact on Signaling Pathways

Metallopeptidases, particularly MMPs, are key regulators of various signaling pathways that are critical in both normal physiology and disease progression, especially in cancer. By degrading components of the extracellular matrix, MMPs can release growth factors and cytokines, expose cryptic signaling domains on matrix proteins, and cleave and activate cell surface receptors. The inhibition of MMPs by 1,10-phenanthroline can therefore have significant downstream effects on these signaling cascades.

For instance, in the context of cancer, MMPs are known to influence pathways such as:

  • TGF-β Signaling: MMPs can activate latent TGF-β from the extracellular matrix, which can have context-dependent roles in either promoting or suppressing tumor growth.

  • Akt/PI3K Signaling: The degradation of the extracellular matrix by MMPs can modulate integrin signaling, which in turn can activate the pro-survival Akt/PI3K pathway.

  • ERK/MAPK Signaling: MMP-mediated release of growth factors can lead to the activation of receptor tyrosine kinases and the downstream ERK/MAPK pathway, promoting cell proliferation and survival.

Diagram: Signaling Pathways Modulated by MMPs

G cluster_0 Inhibition cluster_1 Signaling Cascades cluster_2 Cellular Responses Phenanthroline 1,10-Phenanthroline MMPs MMPs Phenanthroline->MMPs Inhibits TGFb TGF-β Pathway MMPs->TGFb Activates Akt Akt/PI3K Pathway MMPs->Akt Modulates ERK ERK/MAPK Pathway MMPs->ERK Activates Proliferation Cell Proliferation TGFb->Proliferation Invasion Cell Invasion TGFb->Invasion Survival Cell Survival Akt->Survival ERK->Proliferation

Caption: MMP-Modulated Signaling Pathways.

Applications in Research and Drug Development

The inhibitory properties of 1,10-phenanthroline make it a valuable tool in several areas of research and drug development:

  • Basic Research: It is widely used as a control inhibitor in studies investigating the roles of metallopeptidases in various biological processes. Its broad-spectrum nature allows researchers to ascertain whether an observed effect is dependent on metallopeptidase activity.

  • Drug Discovery: While 1,10-phenanthroline itself is generally too non-specific for therapeutic use, it serves as a scaffold and a reference compound in the development of more selective metallopeptidase inhibitors. By understanding its interaction with the enzyme active site, medicinal chemists can design novel inhibitors with improved specificity and potency.

  • Assay Development: It is a standard reagent in the development and validation of new assays for measuring metallopeptidase activity.

Conclusion

This compound is a fundamental and indispensable tool for researchers and scientists working in the field of metallopeptidase biology and drug development. Its well-characterized mechanism of action as a zinc-chelating inhibitor, coupled with its broad-spectrum activity, makes it an excellent reagent for elucidating the roles of metallopeptidases in health and disease. While its lack of specificity limits its direct therapeutic potential, it continues to be a cornerstone for the design and evaluation of novel, more targeted metallopeptidase inhibitors. This guide provides a comprehensive overview of its function, application, and the experimental considerations necessary for its effective use in a research setting.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,10-phenanthroline monohydrochloride monohydrate, a crucial heterocyclic organic compound with wide-ranging applications in analytical chemistry, biochemistry, and drug development. This document details the experimental protocols for its synthesis via the Skraup reaction, subsequent purification of the free base, and its conversion to the stable monohydrochloride monohydrate salt. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of 1,10-Phenanthroline (Free Base)

The most common and effective method for synthesizing the 1,10-phenanthroline scaffold is the Skraup reaction.[1][2][3] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.[1] For the synthesis of 1,10-phenanthroline, a two-step Skraup reaction starting from o-phenylenediamine or a more efficient single Skraup reaction using 8-aminoquinoline as the precursor is typically employed.[1][3]

Experimental Protocol: Skraup Synthesis from 8-Aminoquinoline

This protocol outlines the synthesis of 1,10-phenanthroline from 8-aminoquinoline and glycerol.

Materials:

  • 8-Aminoquinoline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Acid (80%) or another suitable oxidizing agent

  • 90% Phosphoric Acid

  • Sodium Hydroxide solution

  • Water

Procedure:

  • A mixture of 90% phosphoric acid, 80% arsenic acid, and 8-aminoquinoline is heated to 120°C with efficient stirring.

  • Glycerol is slowly added to the reaction mixture while maintaining the temperature at 120°C.

  • After the addition is complete, the temperature is raised to 140°C and held for a specified period to drive the reaction to completion.

  • The reaction mixture is then cooled and quenched with water.

  • The solution is made alkaline by the addition of a sodium hydroxide solution to precipitate the crude 1,10-phenanthroline.

  • The crude product is collected by filtration, washed with water, and dried.

A visual representation of the Skraup synthesis workflow is provided below.

G cluster_synthesis Skraup Synthesis Workflow Start Start Reactants 8-Aminoquinoline, Glycerol, H2SO4, Arsenic Acid Start->Reactants Heating Heat to 120°C Reactants->Heating Glycerol_Addition Slowly add Glycerol Heating->Glycerol_Addition Reaction Heat to 140°C Glycerol_Addition->Reaction Quenching Cool and Quench with Water Reaction->Quenching Precipitation Basify with NaOH to precipitate product Quenching->Precipitation Filtration Filter and Wash Precipitation->Filtration Crude_Product Crude 1,10-Phenanthroline Filtration->Crude_Product

Skraup Synthesis of 1,10-Phenanthroline.

Purification of 1,10-Phenanthroline

Crude 1,10-phenanthroline obtained from the Skraup reaction is often colored and contains impurities that must be removed.[1] A common and effective purification method involves an acid-base treatment followed by recrystallization.[1]

Experimental Protocol: Acid-Base Purification and Recrystallization

Materials:

  • Crude 1,10-Phenanthroline

  • Organic acid with a dissociation constant in the range of 1x10⁻⁴ to 1x10⁻⁶ (e.g., Acetic Acid, Propionic Acid)[1]

  • Sodium Hydroxide solution (e.g., 40%)

  • Ammonia solution

  • Activated Carbon (optional)

  • Benzene or Aqueous Ethanol for recrystallization

Procedure:

  • The crude 1,10-phenanthroline is dissolved in an aqueous solution of the organic acid.

  • The solution is partially neutralized by the dropwise addition of a sodium hydroxide solution until a slight permanent precipitate is formed.

  • (Optional) Activated carbon can be added to the solution, stirred, and then the mixture is filtered to remove colored impurities and the initial precipitate.

  • The filtrate is then made alkaline with an ammonia or sodium hydroxide solution to precipitate the purified 1,10-phenanthroline.

  • The purified product is collected by filtration, washed with water, and dried.

  • For further purification, the dried 1,10-phenanthroline is recrystallized from a suitable solvent such as benzene or aqueous ethanol.[1]

The purification workflow is illustrated in the following diagram.

G cluster_purification Purification Workflow Crude_Product Crude 1,10-Phenanthroline Dissolution Dissolve in Organic Acid Crude_Product->Dissolution Partial_Neutralization Partially Neutralize with NaOH Dissolution->Partial_Neutralization Filtration_1 Filter Impurities Partial_Neutralization->Filtration_1 Precipitation Basify with Ammonia to precipitate product Filtration_1->Precipitation Filtration_2 Filter and Wash Precipitation->Filtration_2 Recrystallization Recrystallize from Benzene or Ethanol Filtration_2->Recrystallization Pure_Product Pure 1,10-Phenanthroline Recrystallization->Pure_Product

Purification of 1,10-Phenanthroline.

Synthesis of this compound

The purified 1,10-phenanthroline free base can be converted to its more stable and water-soluble monohydrochloride monohydrate salt.

Experimental Protocol

Materials:

  • Purified 1,10-Phenanthroline

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • The purified 1,10-phenanthroline is dissolved in ethanol.

  • A stoichiometric amount of concentrated hydrochloric acid is added to the ethanolic solution with stirring.

  • Water is then added to the solution to induce crystallization of the hydrochloride salt.

  • The solution is cooled to facilitate complete precipitation.

  • The resulting white crystalline solid of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of 1,10-phenanthroline and its monohydrochloride monohydrate salt.

Table 1: Synthesis of 1,10-Phenanthroline

ParameterValueReference
Starting Material8-Aminoquinoline[1]
Key ReagentsGlycerol, H₂SO₄, Arsenic Acid[1]
Reaction Temperature120-140°C[1]
Typical Yield15-52%[4]
Appearance of Crude ProductColored solid[1]

Table 2: Purification of 1,10-Phenanthroline

ParameterValueReference
Purification MethodAcid-Base Treatment & Recrystallization[1]
Key ReagentsAcetic Acid, NaOH, Ammonia[1]
Recrystallization SolventBenzene or Aqueous Ethanol[1]
Appearance of Purified ProductPale cream to colorless solid[1]
Melting Point (anhydrous)~117°C

Table 3: Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₈N₂ · HCl · H₂O
Molecular Weight234.68 g/mol
AppearanceWhite fine crystalline powder
Melting Point224-225°C (lit.)
SolubilitySoluble in water

Biological Activity and Signaling Pathway Inhibition

1,10-Phenanthroline and its derivatives are known to exhibit a range of biological activities, primarily due to their ability to chelate metal ions. A significant application in drug development is their role as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis.

The inhibitory action of 1,10-phenanthroline on MMPs occurs through the chelation of the essential Zn²⁺ ion in the enzyme's active site, thereby blocking its catalytic function. This disruption of MMP activity can interfere with downstream signaling pathways that promote cell invasion and migration.

The diagram below illustrates the inhibitory effect of 1,10-phenanthroline on a simplified MMP signaling pathway leading to extracellular matrix degradation.

G cluster_pathway Inhibition of MMP Signaling by 1,10-Phenanthroline MMP_Inactive Pro-MMP (Inactive) MMP_Active MMP (Active) MMP_Inactive->MMP_Active Activation Degradation ECM Degradation MMP_Active->Degradation Catalyzes ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Phenanthroline 1,10-Phenanthroline Phenanthroline->MMP_Active Inhibits by Zn_Chelation Zn²⁺ Chelation Phenanthroline->Zn_Chelation

Inhibition of MMP-mediated ECM degradation.

References

An In-depth Technical Guide to 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18851-33-7

This technical guide provides a comprehensive overview of 1,10-Phenanthroline monohydrochloride monohydrate, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a white to colorless crystalline solid. It is the monohydrate hydrochloride salt of 1,10-Phenanthroline, a well-known metal-chelating agent. Its stability and solubility in water and various organic solvents make it a valuable reagent in numerous laboratory settings.

Table 1: Physical and Chemical Data

Property Value References
CAS Number 18851-33-7
Molecular Formula C₁₂H₈N₂ · HCl · H₂O
Molecular Weight 234.68 g/mol
Appearance White/colorless crystalline powder
Melting Point 224 - 225 °C
Solubility Soluble in water (0.1 g/mL), DMSO, ethanol, and methanol (200 mM)
Storage Store at room temperature (≤30°C) in a dry place. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.

| Stability | Stable under normal conditions. | |

Mechanism of Action and Key Applications

The primary mechanism of action for 1,10-Phenanthroline is its function as a high-affinity chelator of divalent metal ions. This property is the foundation for its widespread use in biochemistry, molecular biology, and drug design.

Metalloenzyme Inhibition

1,10-Phenanthroline is a potent inhibitor of metallopeptidases (MMPs) and other metalloenzymes. It functions by chelating and removing the essential metal cofactor (often Zn²⁺) from the enzyme's active site, rendering it an inactive apoenzyme. This makes it an invaluable tool for studying enzyme function and a reference inhibitor in drug screening assays.

Research in Ubiquitination and Cell Signaling

A critical application is the inhibition of JAMM/MPN+ domain-containing isopeptidases (DUBs), a family of deubiquitinating enzymes that are zinc-dependent. By inhibiting these DUBs, 1,10-Phenanthroline is widely used during cell lysis to preserve specific polyubiquitin chains, particularly K63-linked chains, which are otherwise rapidly cleaved. This is crucial for the accurate study of protein degradation and cell signaling pathways.

Drug Development and Anticancer Research

The compound itself and its transition metal complexes have demonstrated chemotherapeutic potential. It can induce a concentration-dependent cytotoxic effect in human carcinoma cell lines and is known to inhibit DNA synthesis in cancer cells. The planar phenanthroline ligand can intercalate with DNA, and its metal complexes can induce cell death via oxidative DNA cleavage and inhibition of critical cellular enzymes.

Molecular and Analytical Chemistry

When complexed with copper, 1,10-Phenanthroline exhibits nuclease activity, which has been harnessed to study DNA-protein interactions. It is also a classic analytical reagent used in the colorimetric determination of iron (II), forming a stable, intensely red-colored complex.

Visualizing Mechanisms and Workflows

Diagrams created using DOT language help clarify the compound's role in complex biological systems and experimental setups.

Mechanism of Metalloenzyme Inhibition

1,10-Phenanthroline inhibits metalloenzymes by sequestering the catalytic metal ion, a process visually outlined below.

G cluster_0 Active Metalloenzyme cluster_1 Inactive Apoenzyme Enzyme Enzyme Active Site Zn Zn²⁺ Enzyme->Zn bound Apoenzyme Enzyme Active Site Phen 1,10-Phenanthroline Zn->Phen Chelation Apoenzyme_State Inactive Apoenzyme->Apoenzyme_State Phen_Zn [Zn(phen)]²⁺ Complex

Caption: Mechanism of metalloenzyme inhibition by 1,10-Phenanthroline.

Signaling Pathway: Ubiquitination Research

The compound is crucial for studying the ubiquitin system by preventing the removal of ubiquitin chains by certain DUBs.

G cluster_pathway Ubiquitination & Deubiquitination Cycle Protein Substrate Protein E1E2E3 E1, E2, E3 Ligases + Ubiquitin UbProtein K63-linked Polyubiquitinated Protein E1E2E3->UbProtein Ubiquitination JAMM_DUB JAMM/MPN+ DUBs (Zn²⁺ dependent) UbProtein->JAMM_DUB Deubiquitination Signal Downstream Signaling (e.g., DNA Repair, NF-κB) UbProtein->Signal JAMM_DUB->Protein Inhibitor 1,10-Phenanthroline Inhibitor->JAMM_DUB Inhibits (chelates Zn²⁺)

Caption: Inhibition of JAMM DUBs in the ubiquitin pathway.

Experimental Workflow: Analysis of Ubiquitinated Proteins

A typical workflow for analyzing ubiquitinated proteins involves cell lysis with inhibitors like 1,10-Phenanthroline to preserve the post-translational modification for downstream analysis.

G start Cultured Cells lysis Cell Lysis (Buffer + 1,10-Phenanthroline) start->lysis ip Immunoprecipitation (e.g., anti-ubiquitin Ab) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute analysis SDS-PAGE & Western Blot Analysis elute->analysis

Caption: Workflow for immunoprecipitation of ubiquitinated proteins.

Detailed Experimental Protocols

The following protocols are provided as examples of how this compound is used in a research context.

Protocol 1: Cell Lysis for Preservation of Ubiquitinated Proteins

This protocol is designed to lyse cultured mammalian cells while inhibiting metalloproteases and JAMM-type DUBs to maintain the integrity of ubiquitinated proteins for downstream applications like immunoprecipitation and Western blotting.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • This compound

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Prepare Lysis Buffer: Immediately before use, prepare a complete lysis buffer. For each 1 mL of RIPA buffer, add the recommended amount of protease and phosphatase inhibitor cocktails.

  • Add DUB Inhibitor: Add 1,10-Phenanthroline to the complete lysis buffer to a final concentration of 1-10 mM. Ensure it is fully dissolved.

  • Cell Harvesting: Place the culture dish of adherent cells on ice and wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Aspirate the PBS completely and add the ice-cold complete lysis buffer containing 1,10-Phenanthroline to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubation: Incubate the plate on ice for 15-20 minutes, gently swirling occasionally.

  • Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This lysate is now ready for protein quantification and downstream analysis.

Protocol 2: In Vitro Metalloproteinase (MMP) Inhibition Assay

This is a general protocol for a fluorogenic assay to determine the inhibitory activity of compounds against a purified MMP, using 1,10-Phenanthroline as a positive control for inhibition.

Materials:

  • Recombinant active MMP (e.g., MMP-2 or MMP-9)

  • MMP Assay Buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35)

  • Fluorogenic MMP substrate

  • This compound (as inhibitor control)

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 1,10-Phenanthroline in an appropriate solvent (e.g., water or DMSO).

    • Dilute the MMP enzyme and fluorogenic substrate to their working concentrations in the MMP Assay Buffer.

  • Assay Setup: In the wells of the 96-well plate, add the following:

    • Blank: Assay Buffer and substrate (no enzyme).

    • Negative Control (100% Activity): Assay Buffer, enzyme, and solvent vehicle.

    • Positive Control (Inhibitor): Assay Buffer, enzyme, and a serial dilution of 1,10-Phenanthroline.

    • Test Compound: Assay Buffer, enzyme, and a serial dilution of the test compound.

  • Pre-incubation: Add the enzyme to the wells containing buffer and inhibitors/compounds. Pre-incubate for 15-20 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C, using the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Determine the reaction rate (slope of fluorescence vs. time).

    • Calculate the percentage of inhibition for each concentration of 1,10-Phenanthroline and the test compounds relative to the negative control.

    • Plot the percent inhibition versus inhibitor concentration and determine the IC₅₀ value.

Safety and Handling

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.

Table 2: Hazard and Safety Information

Category Information References
GHS Classification Acute Toxicity, Oral (Category 3); Acute Aquatic Hazard (Category 1); Chronic Aquatic Hazard (Category 1)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated area and avoid generating dust.

1,10-Phenanthroline monohydrochloride monohydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,10-Phenanthroline Monohydrochloride Monohydrate

This guide provides a comprehensive overview of this compound, a heterocyclic organic compound with significant applications in research, particularly in drug development and analytical chemistry. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Properties and Identifiers

This compound is a stable, water-soluble compound widely recognized for its potent metal-chelating properties.[1][2] It is frequently utilized as a reagent in analytical chemistry and as a foundational structure in the development of therapeutic agents.[1][3]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₈N₂ · HCl · H₂O[1][4]
Molecular Weight 234.68 g/mol [1][4]
CAS Number 18851-33-7[1][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 224-225 °C[2][5]
Solubility Soluble in water[1][2]
Storage Conditions Store at ≤30°C[1]. Stock solutions in DMSO or water can be stored at -20°C for up to three months.[2]

Mechanism of Action and Key Applications

The primary mechanism of action for 1,10-phenanthroline is its function as a high-affinity chelator of divalent metal ions.[2] This property allows it to inhibit metalloenzymes, particularly those containing zinc.[1][2] It is a potent inhibitor of JAMM-type isopeptidases (DUBs) through the chelation of the active site Zn²⁺ ion.[2]

In cancer research, it has been shown to inhibit DNA synthesis in cancer cells and induce a concentration-dependent cytotoxic effect.[1] Its metal complexes, in particular, exhibit enhanced cytotoxic responses.[1] Furthermore, its antifungal properties are attributed to the disruption of mitochondrial function.[1]

Table 2: Primary Applications in Research and Development

Application AreaDescription
Analytical Chemistry Widely used as an indicator for the colorimetric determination of iron, forming a stable, colored complex with Fe²⁺.[1][2][6]
Drug Development Serves as a structural scaffold or ligand for creating drug molecules with specific biological activities, including anti-cancer and antibacterial properties.[3]
Enzyme Inhibition Acts as an inhibitor of metallopeptidases, making it a valuable tool for studying enzyme function and pathways.[1]
Cancer Research Demonstrates chemotherapeutic potential, with both the parent compound and its metal complexes being studied for their cytotoxic effects on carcinoma cell lines.[1]
Materials Science Utilized in the synthesis of Metal-Organic Frameworks (MOFs) and other photosensitive materials due to its coordination capabilities.[3]
Photochemistry Functions as a photosensitizer in various photochemical reactions.[3]

Experimental Protocols

Protocol 1: Colorimetric Determination of Iron (Fe²⁺)

This protocol outlines the standard procedure for quantifying iron using 1,10-phenanthroline, which forms a red-orange complex with ferrous ions. The intensity of the color, measured by spectrophotometry, is proportional to the iron concentration.[6]

Materials:

  • This compound solution (0.1% w/v in water)[6]

  • Hydroxylamine hydrochloride solution (10% w/v in water)[6]

  • Sodium acetate buffer solution[6]

  • Standard iron solution (prepared from ferrous ammonium sulfate)[6][7]

  • Sample containing an unknown iron concentration

  • Volumetric flasks (100 mL)

  • Spectrophotometer

Methodology:

  • Sample Preparation: An accurately measured volume of the iron-containing sample is pipetted into a 100 mL volumetric flask.

  • Reduction of Iron: To ensure all iron is in the ferrous (Fe²⁺) state, 1 mL of hydroxylamine hydrochloride solution is added. This reducing agent converts any Fe³⁺ to Fe²⁺.[6][7]

  • Complex Formation: 10 mL of the 1,10-phenanthroline solution is added to the flask. The phenanthroline chelates the Fe²⁺ ions to form the colored complex.[6]

  • pH Adjustment: 8 mL of sodium acetate solution is added to buffer the solution to a pH between 6 and 9, the optimal range for color development.[6]

  • Incubation: The solution is diluted to the 100 mL mark with distilled water, mixed thoroughly, and allowed to stand for at least 10 minutes for the color to fully develop.[6][7]

  • Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 508-510 nm, using a blank solution (containing all reagents except iron) as the reference.[6]

  • Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.

G cluster_prep Sample & Reagent Preparation cluster_analysis Analysis Sample 1. Prepare Iron Sample Reducer 2. Add Hydroxylamine HCl (Reduces Fe³⁺ to Fe²⁺) Sample->Reducer Complexer 3. Add 1,10-Phenanthroline (Forms Fe²⁺-Phen Complex) Reducer->Complexer Buffer 4. Add Sodium Acetate (Adjust pH) Complexer->Buffer Incubate 5. Dilute and Incubate (10 min for color development) Buffer->Incubate Measure 6. Measure Absorbance (at ~510 nm) Incubate->Measure Quantify 7. Quantify Iron (vs. Calibration Curve) Measure->Quantify

Workflow for Spectrophotometric Iron Determination.

Key Molecular Interactions and Pathways

The utility of 1,10-phenanthroline in biological and chemical systems stems from its rigid, planar structure and the presence of two nitrogen atoms positioned to form a stable five-membered ring with a central metal ion.

Chelation Mechanism

The two nitrogen atoms in the 1,10-phenanthroline molecule act as a bidentate ligand, donating their lone pairs of electrons to a metal cation. This interaction forms two coordinate covalent bonds, resulting in a highly stable chelate complex. This mechanism is central to its role in inhibiting zinc-dependent enzymes and quantifying metal ions like iron.

G cluster_chelation Chelation Process cluster_consequence Biological Consequence Phen 1,10-Phenanthroline (Bidentate Ligand) Complex Stable Metallo-Complex ([M(Phen)₃]²⁺) Phen->Complex Coordination Bonds Form Metal Divalent Metal Ion (e.g., Zn²⁺, Fe²⁺) Metal->Complex Coordination Bonds Form Inhibition Inhibition of Metalloenzyme Complex->Inhibition Sequesters active site metal

Mechanism of Metal Ion Chelation and Enzyme Inhibition.
Logical Workflow in Drug Development

In drug discovery, 1,10-phenanthroline serves as a versatile ligand. Its derivatives and metal complexes are synthesized and screened for therapeutic activity, particularly in oncology. The workflow involves modifying the core phenanthroline structure to enhance properties like cytotoxicity and target specificity.

G Core 1,10-Phenanthroline (Core Scaffold) Synthesis Synthesize Metal Complexes (e.g., with Cu, Ag, Mn) Core->Synthesis Screening In Vitro Screening (e.g., A-498, Hep-G2 cell lines) Synthesis->Screening Lead Identify Lead Compound (Enhanced Cytotoxicity) Screening->Lead Development Further Preclinical Development Lead->Development

Role of 1,10-Phenanthroline in Metal-Based Drug Discovery.

References

1,10-Phenanthroline monohydrochloride monohydrate solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,10-phenanthroline monohydrochloride monohydrate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

1,10-Phenanthroline is a heterocyclic organic compound widely used as a chelating agent for various metal ions. Its monohydrochloride monohydrate form is often preferred in biological and chemical applications due to its enhanced stability and solubility characteristics. A thorough understanding of its solubility in different solvent systems is critical for its effective use in experimental design, formulation development, and analytical method development. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.

Solubility Data

The solubility of 1,10-phenanthroline can vary depending on its form (anhydrous, monohydrate, or hydrochloride monohydrate). The following tables summarize the available quantitative solubility data for this compound and the closely related 1,10-phenanthroline monohydrate to provide a comparative reference. It is important to note the discrepancies in some of the reported values, which may arise from different experimental conditions such as temperature and pH.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature
Water2 mg/mL[1]Room Temperature[1]
Dimethyl Sulfoxide (DMSO)Up to 5 mg/mL[1]Not Specified

Note: There are conflicting reports regarding the water solubility of this compound. While one source indicates solubility up to 2 mg/mL[1], other qualitative descriptions suggest it is "soluble" or "freely soluble". Researchers are advised to experimentally determine the solubility in their specific aqueous system.

Table 2: Quantitative Solubility of 1,10-Phenanthroline Monohydrate (for reference)

SolventSolubilityTemperature
Water3.3 g/L[2][3]20 °C[2][3]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]Not Specified
39 mg/mL[5]Not Specified
Dimethylformamide (DMF)~30 mg/mL[4]Not Specified
Ethanol~1 mg/mL[4]Not Specified

Solubility Profile

Aqueous Solubility

This compound is generally considered to be soluble in water[6][7][8][9]. The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base or the monohydrate form. However, as noted, the precise quantitative solubility in water has been reported with some variation. Factors such as pH and the presence of buffers can influence the extent of its solubility. For applications requiring high concentrations in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute with the aqueous buffer of choice[4].

Organic Solvent Solubility

This compound is soluble in polar organic solvents.

  • Dimethyl Sulfoxide (DMSO): The compound exhibits good solubility in DMSO, with reports indicating solubility up to 5 mg/mL[1]. Solutions in DMSO are also noted to be stable for extended periods when stored at low temperatures[6][7].

  • Alcohols (Ethanol, Methanol): While specific quantitative data for the hydrochloride monohydrate is limited, the related monohydrate form is soluble in ethanol[4]. It is expected that the hydrochloride salt would also be soluble in lower alcohols.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a suitable syringe filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.

Materials:

  • This compound stock solution (typically in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • In a 96-well plate, add the aqueous buffer to each well.

  • Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations.

  • Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Sample Processing cluster_3 Analysis A Weigh Compound D Add Excess Compound to Solvent A->D B Select Solvent C Prepare Solvent B->C C->D E Equilibrate (e.g., Shake-Flask) D->E F Allow Sedimentation E->F G Withdraw Supernatant F->G H Filter Sample G->H I Analyze Concentration (e.g., HPLC, UV-Vis) H->I J Calculate Solubility I->J

Caption: General workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally verify the solubility under the specific conditions of your experiment.

References

Stability and Storage of 1,10-Phenanthroline Monohydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,10-phenanthroline monohydrochloride monohydrate. Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this reagent in research and development applications.

Overview of Chemical Stability

Factors Affecting Stability

Several factors can influence the stability of this compound:

  • Moisture: The compound is a monohydrate and is susceptible to changes in humidity. It is described as moisture-sensitive and should be protected from moisture to prevent physical changes and potential degradation.[1][3][4]

  • Light: Exposure to direct sunlight or other sources of high-intensity light should be avoided.[1] Photodegradation can occur in phenanthroline-based compounds, leading to the formation of unwanted byproducts.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound. It is recommended to store it in a cool environment.[5][6]

  • Air: Contact with air, particularly the oxygen component, can lead to oxidation.[1]

  • Incompatible Materials: Strong oxidizing agents can react with this compound and should be avoided.[5][6]

The logical relationship of these factors influencing the stability of the compound is illustrated in the diagram below.

cluster_compound This compound cluster_factors Environmental Stressors cluster_degradation Degradation Pathways Compound Solid Compound Degradation Chemical Degradation Compound->Degradation leads to Moisture Moisture Moisture->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Air Air (Oxygen) Air->Degradation Oxidizers Strong Oxidizers Oxidizers->Degradation

Caption: Factors influencing the chemical stability of this compound.

Recommended Storage Conditions and Shelf Life

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended.

ParameterRecommendationSource(s)
Temperature Cool, room temperature.[5][6][5][6]
Atmosphere Store in a tightly sealed container.[1][5][7] An inert atmosphere is beneficial.[1][5][7]
Humidity Store in a dry place, protected from moisture.[1][3][7][1][3][7]
Light Protect from direct sunlight.[1][1]
Container Original, tightly closed container.[1][5][1][5]
Incompatibilities Store away from strong oxidizing agents.[5][6][5][6]
Solid Shelf Life Stable for 2 years from the date of purchase as supplied.
Solution Shelf Life Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.

Experimental Protocols for Stability Assessment

cluster_setup 1. Study Setup cluster_stress 2. Forced Degradation Studies cluster_longterm 3. Long-Term and Accelerated Stability cluster_analysis 4. Sample Analysis and Data Evaluation A1 Define Batches and Container Closure System A2 Select Stability-Indicating Analytical Methods (e.g., HPLC) A1->A2 A3 Validate Analytical Methods A2->A3 B1 Acid/Base Hydrolysis A3->B1 Apply Methods B2 Oxidation (e.g., H2O2) A3->B2 B3 Thermal Stress (Heat) A3->B3 B4 Photostability (Light Exposure) A3->B4 D1 Analyze Samples for Assay, Impurities, and Physical Changes B1->D1 B2->D1 B3->D1 B4->D1 C1 Store at Recommended Conditions (e.g., 25°C/60% RH) C3 Pull Samples at Defined Time Points C1->C3 C2 Store at Accelerated Conditions (e.g., 40°C/75% RH) C2->C3 C3->D1 D2 Identify and Characterize Major Degradants D1->D2 D3 Evaluate Data and Establish Shelf Life D2->D3

Caption: Generalized workflow for stability testing of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8]

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw aliquots, neutralize them, and analyze by a validated stability-indicating method (e.g., HPLC-UV).

  • Oxidative Degradation:

    • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature.

    • Monitor the degradation over time by analyzing samples at various intervals.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • Analyze the samples at different time points for any signs of degradation or changes in physical appearance.

  • Photostability:

    • Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Include a dark control sample to differentiate between light- and thermally-induced degradation.

    • Analyze the exposed and control samples after a defined period.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life under recommended storage conditions.

  • Protocol:

    • Store multiple batches of this compound in the proposed container closure system under both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[5]

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[5]

    • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Handling and Disposal

When handling this compound, it is important to use appropriate personal protective equipment, including gloves and safety glasses.[7] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[7] Spills should be cleaned up promptly to prevent environmental contamination, as the substance is very toxic to aquatic life.[1] Dispose of the compound and its containers in accordance with local, state, and federal regulations for hazardous waste.[2]

Conclusion

This compound is a stable chemical when stored under the recommended conditions. By protecting it from moisture, light, excessive heat, and incompatible substances, researchers can ensure its quality and reliability for their applications. The implementation of robust stability testing protocols, guided by principles such as those from the ICH, is essential for defining a precise shelf life and understanding the degradation profile of this important reagent.

References

Methodological & Application

Application Notes: Spectrophotometric Determination of Iron Using 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spectrophotometric determination of iron using 1,10-phenanthroline is a well-established and sensitive method for quantifying iron in various samples, including water, pharmaceuticals, and biological materials.[1][2][3] This method relies on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline.[1][4][5] The intensity of the orange-red color is directly proportional to the concentration of iron, which can be measured using a spectrophotometer.[6]

Principle of the Method

The core of this analytical method is the reaction where three molecules of 1,10-phenanthroline (a bidentate ligand) chelate a single ferrous iron (Fe²⁺) ion. This reaction results in the formation of a stable coordination complex, tris(1,10-phenanthroline)iron(II), often referred to as ferroin.[2][3] This complex exhibits a strong absorbance in the visible region of the electromagnetic spectrum.[5]

Since 1,10-phenanthroline reacts specifically with Fe²⁺, any ferric iron (Fe³⁺) present in the sample must first be reduced to the ferrous state.[1] A reducing agent, commonly hydroxylamine hydrochloride, is added to the sample to ensure that the total iron content is converted to Fe²⁺ before the complexing agent is introduced.[1][5] The reaction is typically carried out in a slightly acidic to neutral pH range, which is maintained by a buffer solution such as sodium acetate, to ensure rapid and complete color development.[1][7]

The concentration of the iron complex is then determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.

Signaling Pathway and Chemical Principles

The following diagram illustrates the chemical principle behind the spectrophotometric determination of iron with 1,10-phenanthroline.

G cluster_reduction Step 1: Reduction cluster_complexation Step 2: Complexation cluster_measurement Step 3: Spectrophotometric Measurement Fe3 Fe³⁺ (Ferric Iron) (in sample) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Reducer Hydroxylamine Hydrochloride Reducer->Fe2 Fe2_in_complex Fe²⁺ Phen 1,10-Phenanthroline (Colorless) Complex [Fe(phen)₃]²⁺ (Orange-Red Complex) Phen->Complex Spectro Spectrophotometer Complex->Spectro Absorbance measured at λmax ≈ 510 nm Fe2_in_complex->Complex Forms Complex With Result Iron Concentration Spectro->Result Beer-Lambert Law

Caption: Chemical pathway for the determination of iron.

Quantitative Data Summary

The key parameters for the spectrophotometric determination of iron using 1,10-phenanthroline are summarized in the table below.

ParameterValueReference(s)
Wavelength of Max. Absorbance (λmax) 508 - 510 nm[1][5][6]
Molar Absorptivity (ε) ~11,100 L mol⁻¹ cm⁻¹[1][5]
Optimal pH Range 2 - 9[1][4]
Recommended pH for Rapid Color Dev. 2.9 - 3.5[2][7]
Complex Stoichiometry (Fe²⁺:Phenanthroline) 1:3[2][8]
Color of Complex Orange-Red[2][6]
Stability The colored complex is very stable over long periods.[1][4][5]
Linearity Obeys Beer's Law over a significant concentration range.[1][4][5]

Potential Interferences

Several ions and chemical species can interfere with this method. It is crucial to consider these potential interferences when developing a specific application.

Interfering SubstanceEffectMitigation StrategyReference(s)
Strong Oxidizing Agents Prevent the complete reduction of Fe³⁺ to Fe²⁺.Add an excess of hydroxylamine hydrochloride.[2][9]
Cyanide, Nitrite, Phosphates Interfere with color development.Boil with acid to remove cyanide and nitrite. Citrate can be added to counter phosphate interference.[2][9]
Metal Ions (e.g., Cr, Zn, Co, Cu, Ni) Form complexes with 1,10-phenanthroline, which can reduce the intensity of the iron complex color.Add a larger excess of the 1,10-phenanthroline solution.[2][9]
Metal Ions (e.g., Bi, Cd, Hg, Ag) Can precipitate the 1,10-phenanthroline reagent.Add an excess of the 1,10-phenanthroline solution.[2][9]
Fe³⁺ (for selective Fe²⁺ determination) Can be slowly reduced by 1,10-phenanthroline itself, leading to unstable readings.Mask Fe³⁺ using fluoride or other complexing agents.[9][10][11]

Experimental Protocols

1. Preparation of Reagents

  • Standard Iron Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].[6]

    • Dissolve the solid in a 1-liter volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid.[1][4]

    • Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 mg of Fe per liter (100 ppm).

  • 1,10-Phenanthroline Solution (0.1% w/v):

    • Dissolve 0.1 g of 1,10-phenanthroline monohydrochloride monohydrate in 100 mL of deionized water.[1][4]

    • Warm the solution gently if necessary to aid dissolution.[1][4]

  • Hydroxylamine Hydrochloride Solution (10% w/v):

    • Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1][4]

  • Sodium Acetate Buffer Solution (10% w/v):

    • Dissolve 10 g of sodium acetate in 100 mL of deionized water.[1][4]

2. Construction of the Calibration Curve

  • Prepare a series of working standard solutions by pipetting appropriate volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.[1][4]

  • Prepare a blank by adding 50 mL of deionized water to another 100 mL volumetric flask.[1]

  • To each flask (including the blank and standards), add 1 mL of the hydroxylamine hydrochloride solution.[1][4]

  • Add 10 mL of the 1,10-phenanthroline solution to each flask.[1][4]

  • Add 8 mL of the sodium acetate buffer solution to each flask and mix.[1][4]

  • Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.[1]

  • Allow the solutions to stand for at least 10 minutes for the color to fully develop.[1][4]

  • Set the spectrophotometer to the predetermined λmax (approximately 510 nm).

  • Use the blank solution to zero the absorbance of the spectrophotometer.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance (y-axis) versus iron concentration (x-axis). This is the calibration curve.

3. Analysis of an Unknown Sample

  • Prepare the unknown sample by dissolving it in a suitable solvent and diluting it as necessary to bring the iron concentration within the range of the calibration curve.

  • Transfer a known volume (aliquot) of the prepared unknown solution into a 100 mL volumetric flask.

  • Follow steps 3 through 7 from the "Construction of the Calibration Curve" protocol to develop the color.

  • Measure the absorbance of the unknown sample solution at the same λmax used for the standards.

  • Determine the concentration of iron in the prepared sample by using the equation of the line from the calibration curve or by direct interpolation from the graph.

  • Calculate the concentration of iron in the original, undiluted sample by accounting for all dilution factors.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for iron determination.

G prep_reagents 1. Reagent Preparation (Iron Standard, Phenanthroline, etc.) prep_standards 2. Prepare Calibration Standards & Blank prep_reagents->prep_standards prep_unknown 3. Prepare Unknown Sample (Dissolve & Dilute) prep_reagents->prep_unknown add_reagents 4. Add Reagents to All Flasks (Reducer, Complexing Agent, Buffer) prep_standards->add_reagents prep_unknown->add_reagents color_dev 5. Dilute to Volume & Allow for Color Development (10 min) add_reagents->color_dev measure_abs 6. Measure Absorbance at λmax (~510 nm) color_dev->measure_abs plot_curve 7. Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc 8. Determine Unknown Concentration measure_abs->calc_conc plot_curve->calc_conc

Caption: Workflow for spectrophotometric iron determination.

References

Application Note: Spectrophotometric Determination of Metal Ions using 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,10-Phenanthroline (o-phenanthroline) is a robust heterocyclic organic compound that functions as a bidentate chelating agent, forming stable and intensely colored complexes with various metal ions.[1][2] Its high sensitivity and reliability make it a cornerstone reagent in analytical chemistry, particularly for the colorimetric determination of iron.[3][4] The protocol primarily focuses on the quantification of ferrous iron (Fe²⁺). When all iron in a sample is reduced to the ferrous state, this method allows for the determination of the total iron concentration.[5] The resulting orange-red complex with Fe²⁺ has a maximum absorbance at approximately 510 nm, and the intensity of the color, which is stable over a wide pH range (2-9), is directly proportional to the iron concentration, adhering to the Beer-Lambert law.[6][7]

Principle of Detection The quantitative analysis of iron using 1,10-phenanthroline involves two key chemical reactions. First, a reducing agent, typically hydroxylamine hydrochloride, is added to the sample to ensure all iron is in the ferrous (Fe²⁺) oxidation state.[8] Subsequently, three molecules of 1,10-phenanthroline chelate a single Fe²⁺ ion, forming a stable orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[3][5] The concentration of this colored complex is then determined by measuring its absorbance with a spectrophotometer.

Quantitative Data and Key Parameters

The following table summarizes the essential parameters for the spectrophotometric determination of iron (II) using 1,10-phenanthroline.

ParameterValueReference
Target Analyte Ferrous Iron (Fe²⁺)[6]
Wavelength of Max. Absorbance (λmax) 508 - 510 nm[4][6]
Molar Absorptivity (ε) 11,100 L·mol⁻¹·cm⁻¹[6][8]
Effective pH Range 2 - 9[5][6][8]
Complex Color Orange-Red[3][7]
Stoichiometry (Phenanthroline:Fe²⁺) 3:1[3][5]
Potential Interferences Strong oxidizing agents, cyanide, nitrite, phosphates, Cr, Zn (>10x Fe conc.), Co, Cu (>5 mg/L), Ni (>2 mg/L), Cd, Hg, Ag, Bi[5]

Diagrams

Reaction Pathway

The diagram below illustrates the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by hydroxylamine, followed by the chelation of Fe²⁺ by three molecules of 1,10-phenanthroline to form the colored complex.

G Fe3 Fe³⁺ (Sample) Fe2 Fe²⁺ Fe3->Fe2 Reduction NH2OH Hydroxylamine (Reducing Agent) NH2OH->Fe2 Complex [Fe(phen)₃]²⁺ (Orange-Red Complex) Fe2->Complex Chelation Phen 3 x 1,10-Phenanthroline (Chelating Agent) Phen->Complex G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Phenanthroline, Hydroxylamine, Buffer) prep_standards 2. Prepare Standard Fe²⁺ Solutions & Unknown Sample prep_reagents->prep_standards add_reagents 3. Add Reagents to all flasks (Hydroxylamine, Phenanthroline, Buffer) prep_standards->add_reagents incubate 4. Dilute to Volume & Incubate (~10 min for color development) add_reagents->incubate measure 5. Measure Absorbance at ~510 nm incubate->measure plot 6. Plot Calibration Curve (Absorbance vs. Concentration) measure->plot calculate 7. Determine Unknown Concentration plot->calculate

References

Application of 1,10-Phenanthroline Monohydrochloride Monohydrate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline monohydrochloride monohydrate is a heterocyclic organic compound widely recognized for its potent inhibitory effects on metalloenzymes. Its primary mechanism of action involves the chelation of metal ions, particularly zinc (Zn²⁺), which are essential cofactors for the catalytic activity of numerous enzymes. This property makes it an invaluable tool in biochemical and pharmacological research for studying enzyme mechanisms, validating enzyme targets, and screening for novel therapeutic agents. This document provides detailed application notes and protocols for the use of 1,10-phenanthroline in enzyme inhibition assays, with a focus on Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme (ACE).

Mechanism of Action

1,10-Phenanthroline acts as a strong bidentate chelating agent, forming a stable complex with the zinc ion located in the active site of metalloenzymes. This sequestration of the catalytic zinc ion renders the enzyme inactive, thereby inhibiting its function. Due to this general mechanism, 1,10-phenanthroline is considered a broad-spectrum inhibitor of metalloproteinases.[1][2]

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of 1,10-Phenanthroline is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values are enzyme- and assay-dependent.

Enzyme TargetInhibitorIC₅₀ ValueKᵢ ValueNotes
Collagenase (a type of MMP)1,10-Phenanthroline110.5 µMN/ABroad-spectrum inhibition of MMPs is expected due to the chelation of the active site zinc ion.[3]
Matrix Metalloproteinase-2 (MMP-2)Ruthenium(II) polypyridyl complexes with 4,7-diphenyl-1,10-phenanthroline2 to 12 µMN/AInhibition was observed in in vitro assays.[4]
Matrix Metalloproteinase-9 (MMP-9)Ruthenium(II) polypyridyl complexes with 4,7-diphenyl-1,10-phenanthroline2 to 12 µMN/AThe inhibition of MMP-9 was noted to be stronger than that of MMP-2 for these complexes.[4]
Angiotensin-Converting Enzyme (ACE)1,10-PhenanthrolineN/AN/AInhibition is achieved through chelation of the active site zinc ion.
Aminoacylase1,10-PhenanthrolineN/AN/AInactivation involves the formation of an enzyme-Zn²⁺-1,10-phenanthroline complex.[5]

Experimental Protocols

Matrix Metalloproteinase (MMP) Inhibition Assay using Gelatin Zymography

This protocol is a widely used method to assess the inhibitory effect of 1,10-phenanthroline on gelatinases such as MMP-2 and MMP-9.

Materials:

  • This compound

  • Gelatin

  • SDS-PAGE reagents

  • Tris-HCl

  • CaCl₂

  • ZnCl₂

  • Triton X-100

  • Coomassie Brilliant Blue R-250

  • Destaining solution (e.g., methanol:acetic acid:water)

  • Enzyme source (e.g., conditioned cell culture media, tissue extracts)

  • Protein concentration determination kit

Procedure:

  • Sample Preparation:

    • Collect conditioned media from cell cultures or prepare tissue extracts containing MMPs.

    • Determine the protein concentration of the samples.

    • Prepare samples by mixing with non-reducing sample buffer. Do not heat the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-PAGE gel containing 0.1% (w/v) gelatin.

    • Load equal amounts of protein from each sample into the wells.

    • Run the gel at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Inhibition:

    • After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂) to remove SDS and allow enzyme renaturation.

    • For the inhibition assay, incubate the gel in an incubation buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂) containing the desired concentration of 1,10-phenanthroline (e.g., 1-10 mM) overnight at 37°C. A control gel should be incubated in the same buffer without the inhibitor.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

    • In the presence of 1,10-phenanthroline, the intensity and/or size of these bands should be reduced or absent, indicating enzyme inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)

This protocol describes a common method for measuring ACE inhibition by 1,10-phenanthroline.

Materials:

  • This compound

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1,10-phenanthroline in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired concentrations in borate buffer.

    • Prepare ACE solution in borate buffer.

    • Prepare HHL substrate solution in borate buffer.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate the ACE solution with various concentrations of 1,10-phenanthroline for 10-15 minutes at 37°C. A control reaction should be prepared with the solvent used for the inhibitor.

    • Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding HCl.

    • Extract the hippuric acid (HA) produced from the enzymatic cleavage of HHL with ethyl acetate by vortexing.

    • Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.

  • Quantification:

    • Evaporate the ethyl acetate and redissolve the HA in a suitable buffer or water.

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

    • The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

MMP_Inhibition_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis & Renaturation cluster_inhibit Inhibition Assay cluster_visual Visualization Sample Enzyme Source (e.g., Conditioned Media) Quant Protein Quantification Sample->Quant Mix Mix with Non-Reducing Sample Buffer Quant->Mix Gel SDS-PAGE with 0.1% Gelatin Mix->Gel Run Run at 4°C Gel->Run Wash Wash with Triton X-100 Run->Wash Incubate_Control Incubate Control Gel (without inhibitor) Wash->Incubate_Control Incubate_Inhibitor Incubate Test Gel (with 1,10-Phenanthroline) Wash->Incubate_Inhibitor Stain Coomassie Blue Staining Incubate_Control->Stain Incubate_Inhibitor->Stain Destain Destain Stain->Destain Analyze Analyze Bands Destain->Analyze

Experimental workflow for MMP inhibition assay using gelatin zymography.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II (Vasoconstrictor) AngiotensinI->AngiotensinII ACE IncreasedBP Increased Blood Pressure AngiotensinII->IncreasedBP Bradykinin Bradykinin (Vasodilator) InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII ACE->InactiveFragments Phenanthroline 1,10-Phenanthroline Phenanthroline->ACE Inhibition (Chelates Zn²⁺)

Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of 1,10-Phenanthroline on ACE.

MMP_Cancer_Metastasis cluster_tumor Primary Tumor cluster_ecm Extracellular Matrix (ECM) cluster_invasion Invasion and Metastasis TumorCell Tumor Cell MMP_Secretion MMP Secretion (e.g., MMP-2, MMP-9) TumorCell->MMP_Secretion ECM ECM Degradation MMP_Secretion->ECM Invasion Tumor Cell Invasion ECM->Invasion Intravasation Intravasation Invasion->Intravasation Metastasis Metastasis Intravasation->Metastasis Phenanthroline 1,10-Phenanthroline Phenanthroline->MMP_Secretion Inhibition

Role of MMPs in cancer cell invasion and metastasis and the inhibitory effect of 1,10-Phenanthroline.

Conclusion

This compound is a powerful and versatile inhibitor of metalloenzymes, making it an essential reagent for researchers in enzymology and drug discovery. Its ability to chelate the catalytic zinc ion in enzymes like MMPs and ACE allows for the effective study of their roles in various physiological and pathological processes. The provided protocols offer a starting point for utilizing this compound in enzyme inhibition assays, which can be further optimized based on specific experimental needs. The diagrams illustrate the key pathways and workflows, providing a clear conceptual framework for the application of 1,10-phenanthroline in this research area.

References

Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate as a Redox Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,10-Phenanthroline monohydrochloride monohydrate as a precursor to the redox indicator, Ferroin. Ferroin, an iron(II) complex of 1,10-phenanthroline, is a widely used indicator in various analytical techniques, particularly in redox titrations such as cerimetry, and for visualizing oscillating chemical reactions.

Principle of Operation

This compound is a ligand that readily forms a stable, intensely colored complex with iron(II) ions. This complex, formally known as tris(1,10-phenanthroline)iron(II) and commonly referred to as Ferroin, functions as a redox indicator. The principle is based on the reversible oxidation of the central iron atom from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This change in oxidation state results in a distinct and sharp color change, signaling the endpoint of a redox reaction.

The redox reaction of the indicator is as follows:

[Fe(phen)₃]²⁺ (Ferroin, red) ⇌ [Fe(phen)₃]³⁺ (Ferriin, pale blue) + e⁻

Quantitative Data Summary

The following table summarizes the key quantitative data for the Ferroin redox indicator.

PropertyValueNotes
Chemical Formula [Fe(C₁₂H₈N₂)₃]SO₄For the sulfate salt of the complex.
Molar Mass 692.52 g/mol For the sulfate salt of the complex.
Appearance (Reduced Form) Dark Red Solution[Fe(phen)₃]²⁺
Appearance (Oxidized Form) Pale Blue Solution[Fe(phen)₃]³⁺
Redox Potential (E₀) +1.06 VIn 1 M H₂SO₄.[1]
Wavelength of Max. Absorbance (λmax) 511 nmFor the reduced (Fe²⁺) form.[1]
Molar Absorptivity ~11,100 L mol⁻¹ cm⁻¹At λmax.
Optimal pH Range 2 - 9The color intensity is independent of pH in this range.
Stability Stable up to 60 °CThe Ferroin solution is reasonably stable.[1]

Experimental Protocols

Preparation of 0.025 M Ferroin Indicator Solution

This protocol describes the preparation of a standard 0.025 M Ferroin indicator solution.

Materials:

  • This compound (C₁₂H₈N₂·HCl·H₂O)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Beakers

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh approximately 1.485 g of this compound and 0.695 g of ferrous sulfate heptahydrate. An alternative preparation involves dissolving 1.5 g of 1,10-phenanthroline hydrochloride and 0.7 g of ferrous sulfate in 70 ml of water.[2]

  • Transfer the weighed solids to a 100 mL beaker containing about 50 mL of distilled water.

  • Stir the mixture until all the solids have dissolved. Gentle warming can be applied if necessary to aid dissolution.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

  • Dilute the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the prepared indicator solution in a dark, well-stoppered bottle.

Redox Titration of Iron(II) with Cerium(IV) Sulfate (Cerimetry)

This protocol details the determination of the concentration of an iron(II) solution using a standardized cerium(IV) sulfate solution with Ferroin as the indicator.

Materials:

  • Iron(II) solution of unknown concentration

  • Standardized 0.1 M Cerium(IV) sulfate solution

  • 0.025 M Ferroin indicator solution

  • 1 M Sulfuric acid (H₂SO₄)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Conical flask (250 mL)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette 25.00 mL of the iron(II) solution into a 250 mL conical flask.

  • Add 20 mL of 1 M sulfuric acid to the flask to ensure an acidic medium.

  • Add 1-2 drops of the 0.025 M Ferroin indicator solution to the flask. The solution should turn a distinct red color.

  • Fill the burette with the standardized 0.1 M cerium(IV) sulfate solution and record the initial volume.

  • Titrate the iron(II) solution with the cerium(IV) sulfate solution, swirling the flask continuously. A magnetic stirrer can be used for this purpose.

  • As the endpoint is approached, the red color will start to fade. Add the titrant dropwise.

  • The endpoint is reached when the color of the solution sharply changes from red to a pale blue or greenish-blue.

  • Record the final volume of the cerium(IV) sulfate solution used.

  • Repeat the titration at least two more times to obtain concordant results.

  • Calculate the concentration of the iron(II) solution using the average titre value.

Calculation: The reaction between Fe²⁺ and Ce⁴⁺ is a 1:1 molar ratio: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺

The concentration of the iron(II) solution can be calculated using the formula: M₁V₁ = M₂V₂ Where:

  • M₁ = Molarity of the Fe²⁺ solution

  • V₁ = Volume of the Fe²⁺ solution

  • M₂ = Molarity of the Ce⁴⁺ solution

  • V₂ = Volume of the Ce⁴⁺ solution used in the titration

Visualization of the Belousov-Zhabotinsky (BZ) Oscillating Reaction

Ferroin is a popular indicator for demonstrating oscillating chemical reactions like the Belousov-Zhabotinsky reaction.

Materials:

  • Solution A: 0.23 M Potassium bromate (KBrO₃) in distilled water.

  • Solution B: 0.31 M Malonic acid (CH₂(COOH)₂) and 0.059 M Potassium bromide (KBr) in distilled water.

  • Solution C: 0.019 M Cerium(IV) ammonium nitrate [(NH₄)₂(Ce(NO₃)₆)] in 2.7 M Sulfuric acid (H₂SO₄).

  • 0.025 M Ferroin indicator solution.

  • Large beaker or petri dish.

  • Magnetic stirrer and stir bar.

Procedure:

  • In a large beaker, mix equal volumes of Solution A and Solution B.

  • Stir the mixture. The solution may initially turn amber due to the formation of bromine, which will then fade.

  • Once the solution is colorless, add an equal volume of Solution C and a few drops of the Ferroin indicator solution.

  • Continue stirring the solution.

  • Observe the periodic color changes. The solution will cycle through a sequence of colors, typically from red (Ferroin) to blue (Ferriin) and back, often with intermediate shades of green and violet.[3] The oscillations can persist for a significant amount of time.

Visualizations

Redox Reaction of Ferroin Indicator

G Redox Equilibrium of Ferroin Indicator Ferroin [Fe(phen)₃]²⁺ (Ferroin, Red) Ferriin [Fe(phen)₃]³⁺ (Ferriin, Pale Blue) Ferroin->Ferriin Oxidation Electron e⁻ Ferriin->Ferroin Reduction

Caption: The reversible oxidation-reduction of the Ferroin indicator.

Experimental Workflow for Cerimetric Titration

G Workflow for Titration of Fe(II) with Ce(IV) cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis A Pipette 25 mL of Fe(II) solution into flask B Add 20 mL of 1 M H₂SO₄ A->B C Add 1-2 drops of Ferroin indicator B->C D Fill burette with 0.1 M Ce(IV) solution C->D E Titrate until color change (Red to Pale Blue) D->E F Record final volume E->F G Repeat titration for concordant results F->G H Calculate concentration of Fe(II) solution G->H

Caption: Step-by-step workflow for the cerimetric titration of iron(II).

Logical Relationship in the Belousov-Zhabotinsky Reaction

G Simplified BZ Reaction Cycle A Process A (Br⁻ consumption) B Process B (Br⁻ production) A->B [Br⁻] decreases Ferroin_red Ferroin Reduction (Blue → Red) A->Ferroin_red B->A [Br⁻] increases Ferroin_ox Ferroin Oxidation (Red → Blue) B->Ferroin_ox

Caption: The interplay of processes driving the BZ reaction oscillations.

References

Application Notes: The Role of 1,10-Phenanthroline Monohydrochloride Monohydrate in DNA-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10-Phenanthroline monohydrochloride monohydrate is a heterocyclic organic compound and a potent chelating agent with a high affinity for divalent metal ions.[1] Its significance in molecular biology and drug development stems from its ability to form a stable, redox-active complex with copper ions. This complex, bis(1,10-phenanthroline)copper(I/II) or (OP)₂Cu, functions as a highly efficient chemical nuclease, enabling researchers to probe the intricate interactions between DNA and proteins.[2][3] Its utility extends from high-resolution mapping of protein binding sites on DNA to serving as a foundational structure for novel therapeutic agents.[4][5]

Mechanism of Action

The biochemical utility of 1,10-phenanthroline is primarily based on two distinct mechanisms: DNA cleavage when complexed with copper and inhibition of metalloenzymes through metal chelation.

  • DNA Cleavage by the (OP)₂Cu Complex: In the presence of copper ions (Cu²⁺) and a reducing agent, such as 3-mercaptopropionic acid (MPA) or NADH, 1,10-phenanthroline forms a complex that mediates the cleavage of the DNA backbone.[2][6] The planar phenanthroline ligand allows the complex to bind to the minor groove of the DNA helix.[2] The bound copper ion then undergoes reduction, catalyzing the production of reactive oxygen species (ROS), like hydroxyl radicals, from molecular oxygen or hydrogen peroxide.[5][7] These highly reactive species attack the deoxyribose sugar, leading to oxidative damage and subsequent single- or double-strand breaks in the DNA.[5][8] This nuclease activity is remarkably efficient and shows some dependence on DNA secondary structure, with B-form DNA being the most susceptible to cleavage.[9][10]

  • Inhibition of Metalloenzymes: As a strong chelating agent, 1,10-phenanthroline can sequester essential metal cofactors, most notably zinc (Zn²⁺), from the active sites of enzymes.[5] This property makes it a potent inhibitor of various metalloproteases, which are critical in processes like tissue remodeling and cancer metastasis.[5][11] Furthermore, it is widely used in cell biology to inhibit JAMM-family deubiquitinating enzymes (DUBs), thereby protecting specific ubiquitin chains (e.g., K63-linked) from degradation during cell lysis procedures.[1][12]

Key Applications in DNA-Protein Interaction Studies

The unique properties of the 1,10-phenanthroline-copper complex make it a versatile tool for elucidating the specifics of DNA-protein binding.

  • DNA Footprinting: The primary application is in DNA footprinting, a technique used to identify the precise binding site of a protein on a DNA molecule.[4] When a protein is bound to its target DNA sequence, it sterically hinders the (OP)₂Cu complex from accessing and cleaving the DNA in that region.[2] This protection results in a "footprint" on a sequencing gel, appearing as a gap in the ladder of DNA fragments. The small size of the (OP)₂Cu complex allows for very high-resolution mapping of binding sites.[2] This technique can be applied both in vitro with purified components and in vivo to study DNA-protein interactions within living cells.[2][4]

  • Analysis of DNA Structure and Promoter Occupancy: The nuclease activity of the complex is sensitive to local DNA structure, making it a useful probe for detecting conformational changes in DNA that may result from protein binding or base substitutions.[4] It has also been successfully used to analyze the occupancy of RNA polymerase at promoter sites, providing insights into transcription initiation.[4]

  • Targeted DNA Cleavage: By attaching 1,10-phenanthroline to a sequence-specific DNA oligonucleotide, its nuclease activity can be targeted to a complementary sequence in a larger DNA or RNA molecule.[13][14] This approach has applications in gene targeting and as a tool for studying the function of specific nucleic acid sequences.

Role in Drug Development

The ability of 1,10-phenanthroline and its metal complexes to interact with and cleave DNA has made it a scaffold of interest in drug design.[5][15]

  • Anticancer Agents: The DNA-damaging capabilities of phenanthroline-metal complexes are a potent mechanism for inducing cell death (apoptosis) in cancer cells.[5] By disrupting DNA replication and transcription, these compounds can arrest the cell cycle.[5][16]

  • Antimicrobial Drugs: The interaction with DNA is also a mechanism for activity against bacteria and fungi, making phenanthroline derivatives potential candidates for new antimicrobial therapies.[16][17]

Quantitative Data Summary

The following tables summarize typical concentrations and conditions for experiments involving 1,10-phenanthroline.

Table 1: Reagent Concentrations for (OP)₂Cu²⁺ DNA Cleavage & Footprinting

Reagent In Vitro Concentration In Vivo (E. coli) Concentration Reference
1,10-Phenanthroline 90 µM 5 mM (in stock solution) [2][18]
Copper Sulfate (CuSO₄) 20 µM 0.375 mM (in stock solution) [2][18]
3-Mercaptopropionic Acid (MPA) 200 µM 580 mM (in stock solution) [2][18]
Quenching Agent (Neocuproine) 4 mM 0.1 M [2][18]
Reaction Time 15 min 1 min [2][18]

| Reaction Temperature | 0 - 37 °C | 37 °C |[2][18] |

Table 2: Inhibitory Concentrations of 1,10-Phenanthroline

Target Enzyme/Process Organism/System Concentration Effect Reference
Metalloprotease Trichomonas vaginalis 5 mM Inhibition of apoptosis induction [19]
Fungal Viability Phialophora verrucosa 0.8 µg/ml (MIC) Fungistatic effect [17]

| JAMM-type DUBs | Cell Lysates | Not specified | Protection of K63-linked polyubiquitin |[12] |

Visualizations

G Mechanism of (OP)₂Cu²⁺ Mediated DNA Cleavage cluster_formation Complex Formation cluster_action DNA Cleavage Cascade Phen 1,10-Phenanthroline OP_Cu (OP)₂Cu²⁺ Complex Phen->OP_Cu Cu Cu²⁺ Cu->OP_Cu Binding Binds to DNA Minor Groove OP_Cu->Binding Reduction Reduction by MPA/NADH Binding->Reduction ROS Generates Reactive Oxygen Species (ROS) Reduction->ROS Attack Oxidative Attack on Deoxyribose ROS->Attack Cleavage DNA Strand Scission Attack->Cleavage

Caption: Mechanism of (OP)₂Cu²⁺ Mediated DNA Cleavage.

G Workflow for In Vitro DNA Footprinting start Start: End-Labeled DNA Probe add_protein Incubate with Protein of Interest start->add_protein binding DNA-Protein Complex Forms add_protein->binding cleavage_reaction Add (OP)₂Cu²⁺ + Reductant (MPA) binding->cleavage_reaction cleavage_occurs Cleavage Occurs Outside Protein Binding Site cleavage_reaction->cleavage_occurs quench Quench Reaction (e.g., with Neocuproine) cleavage_occurs->quench purify Purify DNA Fragments quench->purify analyze Denaturing PAGE & Autoradiography purify->analyze result Result: 'Footprint' Visualized as a Protected Region analyze->result

Caption: Workflow for In Vitro DNA Footprinting.

G Mechanism of Metalloprotease Inhibition active_enzyme Active Metalloprotease Active Site Zn²⁺ Cofactor inactive_enzyme Inactive Apoenzyme Empty Active Site No Cofactor active_enzyme->inactive_enzyme Converts to zn_complex Zn²⁺-Phenanthroline Complex active_enzyme:f0->zn_complex Chelation phen 1,10-Phenanthroline phen->zn_complex

Caption: Mechanism of Metalloprotease Inhibition.

Experimental Protocols

Protocol 1: In Vitro DNA Footprinting with (OP)₂Cu²⁺

This protocol outlines the general steps for identifying a protein's binding site on a specific DNA fragment.

1. Materials:

  • DNA probe of interest, end-labeled with ³²P.

  • Purified DNA-binding protein.

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

  • Solution A: 10 mM 1,10-Phenanthroline.

  • Solution B: 2 mM CuSO₄.

  • Solution C: 20 mM 3-Mercaptopropionic acid (MPA).

  • Quenching Solution: 28 mM 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) in ethanol.

  • Stop Solution (e.g., formamide loading dye).

2. Procedure:

  • In a microfuge tube, incubate the ³²P-labeled DNA probe (~1-5 nM) with the desired concentration of the DNA-binding protein in binding buffer for 20-30 minutes at room temperature to allow complex formation.

  • Prepare the (OP)₂Cu²⁺ cleavage reagent by mixing Solutions A and B in a 2:1 ratio immediately before use.

  • Initiate the cleavage reaction by adding the (OP)₂Cu²⁺ mixture and Solution C to the DNA-protein binding reaction. Final concentrations should be approximately 90 µM 1,10-phenanthroline, 20 µM CuSO₄, and 200 µM MPA.[18]

  • Incubate for 1-2 minutes at room temperature. The time may need optimization.

  • Stop the reaction by adding the Quenching Solution.

  • Precipitate the DNA using ethanol and resuspend the pellet in Stop Solution.

  • Analyze the samples on a denaturing polyacrylamide (sequencing) gel alongside a Maxam-Gilbert sequencing ladder of the same DNA probe.

  • Visualize the results by autoradiography. The protein's footprint will appear as a region of protection from cleavage compared to a control lane without the protein.

Protocol 2: In Vivo DNA Footprinting in E. coli with (OP)₂Cu²⁺

This protocol is adapted from a method to probe DNA-protein interactions within living bacterial cells.[2]

1. Materials:

  • E. coli culture harboring the plasmid of interest.

  • Luria-Bertani (LB) medium.

  • Reagent Mix 1: 5 mM 1,10-Phenanthroline and 0.375 mM CuSO₄.

  • Reagent Mix 2: 580 mM 3-Mercaptopropionic acid (MPA).

  • Quenching Solution: 0.1 M Neocuproine.

  • Standard plasmid isolation reagents.

2. Procedure:

  • Grow a 4.0 mL culture of E. coli in LB medium to an OD₆₀₀ of approximately 0.6.[2]

  • To initiate the in-cell cleavage, add 200 µL of Reagent Mix 1 to the culture, followed immediately by 200 µL of Reagent Mix 2.[2]

  • Shake the culture vigorously at 37°C for exactly 1 minute.[2]

  • Quench the reaction by adding 200 µL of the Quenching Solution and mixing thoroughly for 10 seconds.[2]

  • Immediately chill the culture tube on ice to halt any further reactions.

  • Isolate the plasmid DNA from the cells using a standard protocol (e.g., boiling lysis or a commercial kit).[2]

  • Analyze the cleavage sites on the isolated plasmid DNA using primer extension analysis with a radiolabeled primer specific to the region of interest.

  • Run the primer extension products on a sequencing gel to map the protected regions, which indicate protein binding in vivo.

Protocol 3: Metalloprotease Inhibition Assay

This protocol provides a framework for testing the inhibitory effect of 1,10-phenanthroline on metalloprotease activity.

1. Materials:

  • Purified metalloprotease.

  • Fluorogenic metalloprotease substrate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂).

  • 1,10-Phenanthroline stock solution (e.g., 100 mM in DMSO).

  • 96-well microplate (black, for fluorescence).

  • Microplate reader capable of fluorescence measurement.

2. Procedure:

  • Prepare a series of dilutions of 1,10-phenanthroline in Assay Buffer in the wells of the 96-well plate. Include a no-inhibitor control (buffer with DMSO) and a no-enzyme control.

  • Add the metalloprotease to each well (except the no-enzyme control) to a final concentration appropriate for the assay.

  • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme, allowing the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths for the substrate.

  • Calculate the reaction rates (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each 1,10-phenanthroline concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

Application Notes and Protocols for Preserving Protein Modifications with 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline monohydrochloride monohydrate is a versatile heterocyclic organic compound widely utilized in biochemical research. Its primary application in the context of protein studies lies in its potent ability to inhibit metalloproteases.[1][2] This chelating agent effectively sequesters divalent metal ions, particularly zinc (Zn²⁺), which are essential cofactors for the catalytic activity of various enzymes, including deubiquitinating enzymes (DUBs) and matrix metalloproteinases (MMPs).[2][3][4] By inhibiting these enzymes, 1,10-phenanthroline is an invaluable tool for preserving the integrity of post-translational modifications (PTMs), such as ubiquitination and sumoylation, during cell lysis and protein extraction procedures.[1][5] These application notes provide detailed information and protocols for the effective use of this compound in preserving protein modifications for downstream analysis.

Mechanism of Action

1,10-Phenanthroline functions as a metalloprotease inhibitor through the chelation of the catalytic metal ion, most commonly Zn²⁺, from the enzyme's active site.[3][6] This sequestration renders the enzyme inactive, thereby preventing the removal of PTMs from substrate proteins. This is particularly crucial for studying dynamic PTMs like ubiquitination, where the activity of DUBs in cell lysates can rapidly alter the ubiquitination status of proteins of interest.[1] Specifically, 1,10-phenanthroline has been shown to be a potent inhibitor of JAMM (JAB1/MPN/Mov34 metalloenzyme) family DUBs, which are responsible for cleaving K63-linked polyubiquitin chains.[1][7]

cluster_0 Mechanism of Inhibition Active_Metalloprotease Active Metalloprotease (e.g., JAMM DUB) Zinc_Cofactor Zn²⁺ Cofactor Active_Metalloprotease->Zinc_Cofactor requires Inactive_Apoenzyme Inactive Apoenzyme Active_Metalloprotease->Inactive_Apoenzyme becomes Chelated_Complex Phenanthroline-Zn²⁺ Complex Zinc_Cofactor->Chelated_Complex 1_10_Phenanthroline 1,10-Phenanthroline 1_10_Phenanthroline->Zinc_Cofactor chelates

Caption: Mechanism of 1,10-Phenanthroline as a metalloprotease inhibitor.

Applications in Preserving Protein Modifications

Preservation of Ubiquitination

The study of protein ubiquitination is often hampered by the rapid deubiquitination that occurs upon cell lysis. The inclusion of 1,10-phenanthroline in lysis buffers is particularly effective in preserving K63-linked polyubiquitin chains, which are crucial in signaling pathways such as NF-κB activation and DNA damage response.[1] It achieves this by inhibiting the activity of JAMM domain-containing DUBs, such as Rpn11 (a component of the 26S proteasome) and AMSH (Associated Molecule with the SH3 domain of STAM).[4][7][8][9]

Inhibition of Sumoylation

Recent studies have demonstrated that 1,10-phenanthroline is also a potent and rapid inhibitor of sumoylation. In budding yeast, treatment with 1,10-phenanthroline was shown to abolish the majority of SUMO conjugations within a minute.[5] This rapid action makes it a valuable tool for studying the highly dynamic nature of sumoylation. The mechanism involves the inhibition of the first step in the sumoylation pathway, the formation of the E1-SUMO thioester intermediate.[5]

Quantitative Data

The following tables summarize the effective concentrations and inhibitory activities of 1,10-phenanthroline and its derivatives. It is important to note that specific IC₅₀ values for this compound against individual DUBs are not widely reported in the literature; however, an effective concentration range has been established.

Application Enzyme Class/Target Effective Concentration Reference(s)
Metalloprotease InhibitionGeneral Metalloproteases1-10 mM[1][6]
Preservation of K63-linked Polyubiquitin ChainsJAMM-family Isopeptidases1-10 mM[1]
Inhibition of Rpn1126S Proteasome DUBNot specified, but effective in blocking deubiquitination[8][10]
Inhibition of Fungal MetallopeptidasePhialophora verrucosaMIC: 0.8 µg/ml[11]
Compound Target Enzyme Cell Line IC₅₀ Reference(s)
2,9-di-sec-butyl-1,10-phenanthrolineCell GrowthH1703, A549, Tu212, Tu6860.1–0.2 μM[12]
1,10-phenanthroline-based hydroxamate derivative (PA)HDACSiHa10.80 µM[4]
1,10-phenanthroline-based hydroxamate derivative (PA)Ribonucleotide ReductaseSiHa9.34 µM[4]

Experimental Protocols

Preparation of 1,10-Phenanthroline Stock Solution

Materials:

  • This compound (MW: 234.69 g/mol )

  • Ethanol or Methanol

  • Anhydrous DMSO

  • Sterile, nuclease-free water

Protocol for Ethanol/Methanol Stock (200 mM):

  • Weigh out the appropriate amount of this compound.

  • Dissolve in ethanol or methanol to a final concentration of 200 mM.

  • Store the stock solution at -20°C. This solution is stable for several months.[1][6]

Protocol for DMSO Stock (0.5 M):

  • Dissolve this compound in anhydrous DMSO to a final concentration of 0.5 M.

  • This provides a 100X stock for a final working concentration of 5 mM.

  • Store the stock solution at -20°C.

Note: 1,10-Phenanthroline is weakly soluble in aqueous solutions.[1] Therefore, it is recommended to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous lysis buffer immediately before use.

Protocol for Cell Lysis and Preservation of Protein Ubiquitination

This protocol is designed for the analysis of ubiquitinated proteins from mammalian cells by immunoprecipitation and western blotting.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Modified RIPA Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

    • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • 200 mM 1,10-Phenanthroline stock solution in ethanol

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Prepare the complete lysis buffer immediately before use. For each 1 mL of lysis buffer, add:

    • 10 µL of Protease Inhibitor Cocktail

    • 10 µL of Phosphatase Inhibitor Cocktail

    • 50 µL of 200 mM 1,10-phenanthroline (final concentration of 10 mM)

  • Add an appropriate volume of complete lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications such as immunoprecipitation and western blotting.

cluster_workflow Experimental Workflow Cell_Culture 1. Mammalian Cell Culture Wash_Cells 2. Wash with ice-cold PBS Cell_Culture->Wash_Cells Prepare_Lysis_Buffer 3. Prepare Lysis Buffer with 1,10-Phenanthroline (10 mM) Wash_Cells->Prepare_Lysis_Buffer Lyse_Cells 4. Lyse cells on ice Prepare_Lysis_Buffer->Lyse_Cells Centrifuge 5. Centrifuge to clear lysate Lyse_Cells->Centrifuge Collect_Supernatant 6. Collect supernatant Centrifuge->Collect_Supernatant Protein_Assay 7. Determine protein concentration Collect_Supernatant->Protein_Assay Downstream_Analysis 8. Downstream Analysis (Immunoprecipitation, Western Blot) Protein_Assay->Downstream_Analysis

Caption: Workflow for preserving ubiquitination during cell lysis.

Protocol for Immunoprecipitation of Ubiquitinated Proteins

Materials:

  • Cleared cell lysate containing the protein of interest

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., lysis buffer without SDS)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Protocol:

  • To 1 mg of cleared cell lysate, add 1-5 µg of the primary antibody.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute).

  • Carefully remove and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elute the immunoprecipitated proteins by adding 20-40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Pellet the beads and transfer the supernatant to a new tube.

  • The samples are now ready for analysis by SDS-PAGE and western blotting.

Signaling Pathway Context

1,10-Phenanthroline is instrumental in studying signaling pathways where K63-linked polyubiquitination plays a key regulatory role. One such pathway is the Tumor Necrosis Factor (TNF) signaling pathway leading to the activation of the transcription factor NF-κB.

cluster_pathway TNF-α/NF-κB Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 K63_Ub K63-linked Polyubiquitination RIP1->K63_Ub NEMO NEMO K63_Ub->NEMO JAMM_DUBs JAMM DUBs (e.g., BRCC36) K63_Ub->JAMM_DUBs removes IKK_Complex IKK Complex NEMO->IKK_Complex IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Phenanthroline 1,10-Phenanthroline Phenanthroline->JAMM_DUBs inhibits

References

Application Notes and Protocols: Preparation and Use of a Standard Solution of 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the preparation of a standard solution of 1,10-Phenanthroline Monohydrochloride Monohydrate, a versatile chelating agent with broad applications in research and drug development. Primarily known for its use in the colorimetric determination of iron, it also serves as an inhibitor of metallopeptidases and a reagent for the analysis of other metal ions.[1][2] These application notes are intended for researchers, scientists, and drug development professionals, offering comprehensive safety information, detailed experimental procedures, and data presentation guidelines.

Introduction

1,10-Phenanthroline is a heterocyclic organic compound that acts as a strong bidentate ligand, forming stable complexes with many metal ions.[3] The monohydrochloride monohydrate form is commonly used to prepare aqueous standard solutions. Its most prominent application is in the quantitative analysis of iron, where it forms a stable, intensely red-colored complex with Fe(II) ions, allowing for sensitive spectrophotometric determination.[4][5] The intensity of the color is independent of pH in the range of 2 to 9.[4][6] Beyond iron detection, this reagent is utilized in various analytical methods, including the determination of other metals like copper, nickel, and ruthenium, and as a metalloprotease inhibitor in biological assays.[1][2][7]

Safety Precautions and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Identification: Toxic if swallowed.[8][9][10] It is also very toxic to aquatic life with long-lasting effects.[8][10] It can cause irritation to the skin, eyes, and respiratory tract.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[12][13] Work in a well-ventilated area or under a chemical fume hood.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][12] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Protect from moisture and direct light.[12][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9][10] Do not allow it to enter drains or water sources.[9]

Emergency First Aid Measures:

  • If Swallowed: Rinse mouth immediately and drink plenty of water. Call a physician immediately.[12][15]

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[12][15]

  • If in Eyes: Rinse cautiously with water for several minutes.[12][15]

  • If Inhaled: Move to fresh air.[12][15]

Materials and Equipment

Materials:

  • This compound (CAS: 18851-33-7)

  • Deionized or distilled water

  • Ethanol (optional, for stock solutions)

  • Hydroxylamine hydrochloride (for iron determination)

  • Sodium acetate (for buffering in iron determination)

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Pipettes

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Analytical balance

Protocols for Standard Solution Preparation

Below are protocols for preparing standard solutions of 1,10-Phenanthroline for general use and specifically for the determination of iron.

Protocol 1: General Purpose Aqueous 1,10-Phenanthroline Solution (e.g., 0.1% w/v)

This protocol is suitable for applications where a simple aqueous solution of 1,10-phenanthroline is required.

  • Weighing: Accurately weigh 0.1 g of this compound using an analytical balance.

  • Dissolution: Transfer the weighed solid to a 100 mL beaker containing approximately 80 mL of deionized water.

  • Mixing: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before final dilution.[4][13]

  • Final Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

  • Volume Adjustment: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a dark bottle to protect it from light.[13]

Protocol 2: Preparation of Reagents for Spectrophotometric Determination of Iron

This application requires the preparation of several solutions.

A. 1,10-Phenanthroline Solution (0.1% w/v):

  • Follow Protocol 1 to prepare a 0.1% aqueous solution of this compound.

B. Hydroxylamine Hydrochloride Solution (10% w/v):

  • Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[4][6] This solution is used to reduce Fe(III) to Fe(II).[4]

C. Sodium Acetate Buffer Solution:

  • Dissolve 10 g of sodium acetate in 100 mL of deionized water.[4][6] This solution is used to adjust the pH of the sample solution to the optimal range for complex formation.[4]

Table 1: Summary of Reagent Preparation for Iron Determination

ReagentMass of SoluteVolume of Solvent (Deionized Water)Final Concentration
1,10-Phenanthroline Solution0.1 g100 mL0.1% (w/v)
Hydroxylamine Hydrochloride Solution10 g100 mL10% (w/v)
Sodium Acetate Buffer Solution10 g100 mL10% (w/v)

Experimental Workflow: Spectrophotometric Determination of Iron

The following workflow outlines the steps for determining the concentration of iron in a sample using the prepared 1,10-phenanthroline standard solution.

experimental_workflow start Start: Sample Containing Iron step1 1. Add Hydroxylamine Hydrochloride Solution start->step1 Reduce Fe(III) to Fe(II) step2 2. Add 1,10-Phenanthroline Solution step1->step2 Form Fe(II)-Phenanthroline Complex step3 3. Add Sodium Acetate Buffer step2->step3 Adjust pH for Optimal Complex Formation step4 4. Incubate for Color Development step3->step4 Allow complexation to complete step5 5. Measure Absorbance at 510 nm step4->step5 Spectrophotometry step6 6. Determine Iron Concentration step5->step6 Using Calibration Curve end End: Iron Concentration Determined step6->end

Caption: Workflow for the spectrophotometric determination of iron using 1,10-phenanthroline.

Data and Stability

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number18851-33-7[16]
Molecular FormulaC₁₂H₈N₂ · HCl · H₂O
Molecular Weight234.68 g/mol [16]
AppearanceWhite to off-white crystalline powder[10][16]
Melting Point224-225 °C[16]
SolubilitySoluble in water and alcohol[16][17]

Solution Stability:

  • Aqueous solutions of 1,10-phenanthroline are stable for days.[17]

  • Stock solutions prepared in ethanol or methanol (e.g., 200 mM) are stable for months when stored at -20°C.[17]

  • Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[16]

Broader Applications in Research and Drug Development

While the determination of iron is a primary application, 1,10-phenanthroline is a valuable tool in various other scientific domains.

Inhibition of Metallopeptidases: 1,10-Phenanthroline functions as an inhibitor of metallopeptidases by chelating the metal ion (often zinc) essential for their catalytic activity, resulting in an inactive apoenzyme.[2] This property is crucial in studying the roles of these enzymes in biological processes and for screening potential drug candidates that target metallopeptidases.

Caption: Mechanism of metallopeptidase inhibition by 1,10-phenanthroline.

Pharmaceutical Analysis: The ability of 1,10-phenanthroline to form colored complexes with metal ions is exploited in the spectrophotometric quantification of various active pharmaceutical ingredients (APIs).[5] This method is often used in quality control to ensure the purity and potency of pharmaceutical formulations.[5]

Metal Ion Analysis: Beyond iron, 1,10-phenanthroline can be used for the detection and quantification of other metal ions such as copper, nickel, cobalt, and zinc in various samples, including environmental and biological materials.[1][7]

Conclusion

The preparation of a standard solution of this compound is a straightforward process that enables a wide range of analytical applications. Adherence to safety protocols is paramount due to the toxic nature of the compound. The protocols and information provided herein are intended to facilitate the effective and safe use of this versatile reagent in research, clinical, and pharmaceutical settings.

References

Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate in Colorimetric Analysis of Trace Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,10-phenanthroline monohydrochloride monohydrate in the colorimetric analysis of trace metals. This reagent is a highly sensitive and selective chelating agent, particularly for the determination of iron(II). Its applications also extend to the analysis of other trace metals such as ruthenium, copper, and nickel, albeit with varying methodologies and sensitivities.

Principle of Analysis

1,10-Phenanthroline is a tricyclic nitrogen heterocyclic compound that forms stable, intensely colored complexes with specific metal ions. The basis of the colorimetric analysis is the reaction between the metal ion in a specific oxidation state and 1,10-phenanthroline to form a chromophore. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law. Spectrophotometry is used to measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is then used to quantify the metal concentration.

For metals that can exist in multiple oxidation states, a reducing or oxidizing agent is often required to ensure all of the metal is in the reactive state. Furthermore, the pH of the solution is a critical parameter that must be controlled using a buffer system to ensure optimal complex formation and color development.

Application 1: Determination of Iron

The most prominent application of 1,10-phenanthroline is in the determination of iron. It reacts with iron(II) (Fe²⁺) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), often referred to as "ferroin". Since iron in samples is often present as iron(III) (Fe³⁺), a reducing agent, such as hydroxylamine hydrochloride, is used to reduce Fe³⁺ to Fe²⁺ prior to complexation.

Quantitative Data for Iron Analysis
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 508 - 510 nm[1]
Molar Absorptivity (ε) ~11,100 L mol⁻¹ cm⁻¹[2]
Optimal pH Range 2 - 9[2]
Color of Complex Orange-Red[2]
Stoichiometry (Fe²⁺:Phenanthroline) 1:3
Experimental Protocol for Iron Determination

1. Reagent Preparation:

  • Standard Iron Solution (100 ppm): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1-liter volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water. This solution should be prepared fresh.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.

  • Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate (NaC₂H₃O₂) in 100 mL of deionized water.

2. Preparation of Calibration Standards:

  • Prepare a series of standard solutions by accurately pipetting appropriate volumes of the 100 ppm standard iron solution into 100-mL volumetric flasks to cover the desired concentration range (e.g., 0.5, 1, 2, 5, 10 ppm).

  • To each flask, and a blank containing only deionized water, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.

  • Add 8 mL of the sodium acetate buffer solution to each flask.

  • Dilute to the 100 mL mark with deionized water, mix thoroughly, and allow the color to develop for at least 10 minutes.

3. Sample Preparation:

  • The sample should be appropriately diluted to bring the iron concentration within the calibration range.

  • If the total iron concentration is required, the sample must be treated with the hydroxylamine hydrochloride solution to reduce all iron to the ferrous state.

  • Follow the same procedure as for the calibration standards, adding the reagents in the same order.

4. Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (typically 510 nm).

  • Use the blank solution to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

5. Data Analysis:

  • Plot a calibration curve of absorbance versus iron concentration for the standard solutions.

  • Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

experimental_workflow_iron cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_quant Quantification Sample Sample/Standard Reagents Reagent Addition (Hydroxylamine HCl, 1,10-Phenanthroline, Na-Acetate Buffer) Sample->Reagents 1. ColorDev Color Development Orange-Red Complex Formation (10-15 min) Reagents->ColorDev 2. Spectro Spectrophotometer (λ = 510 nm) ColorDev->Spectro 3. Data Data Acquisition (Absorbance) Spectro->Data 4. Calib Calibration Curve Data->Calib 5. Result Fe Concentration Calib->Result 6.

Workflow for the colorimetric determination of iron.

Application 2: Determination of Ruthenium

1,10-Phenanthroline can also be used for the spectrophotometric determination of ruthenium. Ruthenium(III) or (IV) is reduced to Ruthenium(II) in the presence of a reducing agent like hydroxylamine hydrochloride, which then forms a yellow complex with 1,10-phenanthroline. The reaction is slower than that with iron and typically requires heating to facilitate complete complex formation.

Quantitative Data for Ruthenium Analysis
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 445 - 448 nm[3]
Optimal pH Range 4 - 6[3]
Color of Complex Yellow[3]
Linearity Range 5.0 - 20.0 µg/mL[3]
Heating Time & Temperature 3 hours at 90 °C (for full recovery from complex matrices)
Experimental Protocol for Ruthenium Determination

1. Reagent Preparation:

  • Standard Ruthenium Solution (100 ppm): Prepare from a certified ruthenium trichloride (RuCl₃) solution.

  • 1,10-Phenanthroline Solution (0.1% w/v): As prepared for iron analysis.

  • Hydroxylamine Hydrochloride Solution (10% w/v): As prepared for iron analysis.

  • Acetate Buffer (pH 4-6): Prepare an appropriate acetate buffer to maintain the desired pH.

2. Preparation of Calibration Standards and Sample:

  • Pipette appropriate volumes of the standard ruthenium solution into a series of flasks to create a calibration curve (e.g., 5, 10, 15, 20 ppm).

  • To each flask, add the sample or standard, hydroxylamine hydrochloride, and an excess of 1,10-phenanthroline solution.

  • Adjust the pH to the optimal range (4-6) using the acetate buffer.

  • Heat the solutions at approximately 90°C for a specified time (e.g., 2-3 hours) to ensure complete complex formation.

  • Cool the solutions to room temperature and dilute to a final volume in volumetric flasks.

3. Measurement and Data Analysis:

  • Measure the absorbance at the λmax of the ruthenium complex (around 448 nm).

  • Construct a calibration curve and determine the ruthenium concentration in the sample as described for the iron analysis.

Application 3: Determination of Copper

1,10-Phenanthroline and its derivatives can be used for the colorimetric determination of copper. The method typically involves the reduction of Cu(II) to Cu(I), which then forms a colored complex with the reagent. Substituted phenanthrolines, such as 2,9-dimethyl-1,10-phenanthroline (neocuproine), are often more sensitive for copper analysis.

Quantitative Data for Copper Analysis (using derivatives)
ParameterValueReference
Reagent 2,9-dimethyl-1,10-phenanthroline (Neocuproine)
Wavelength of Maximum Absorbance (λmax) ~454 - 457 nm
Molar Absorptivity (ε) ~7,950 L mol⁻¹ cm⁻¹
Optimal pH Range 4 - 6
Color of Complex Yellow-Orange
Experimental Protocol for Copper Determination

1. Reagent Preparation:

  • Standard Copper Solution (100 ppm): Dissolve a known weight of copper sulfate (CuSO₄·5H₂O) in deionized water.

  • 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Solution: Prepare a solution in ethanol.

  • Reducing Agent: A solution of hydroxylamine hydrochloride or ascorbic acid.

  • Buffer Solution: An acetate or citrate buffer to maintain the pH in the optimal range.

2. Procedure:

  • To the sample or standard, add the reducing agent to ensure all copper is in the Cu(I) state.

  • Add the neocuproine solution and the buffer.

  • The complex can be extracted into an organic solvent like chloroform or isoamyl alcohol to increase sensitivity and remove interferences.

  • Measure the absorbance of the solution or the organic extract at the λmax.

  • Quantify the copper concentration using a calibration curve.

Application 4: Notes on Nickel Analysis

While 1,10-phenanthroline forms complexes with nickel(II), its use in direct colorimetric determination is not as common or sensitive as for iron. The Ni(II)-phenanthroline complexes have absorption maxima in the UV region, which can be subject to more interferences. Often, 1,10-phenanthroline is used in conjunction with other ligands to form mixed-ligand complexes for nickel analysis or in indirect complexometric titrations. For direct colorimetric analysis of nickel, reagents like dimethylglyoxime are more frequently employed.

Interferences

Several metal ions can interfere with the analysis by forming their own colored complexes with 1,10-phenanthroline or by consuming the reagent. Potential interferences for iron analysis include Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. The interference from these ions can often be minimized by using a larger excess of the phenanthroline reagent. For specific applications, masking agents may be employed to selectively complex interfering ions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general logical relationship in the colorimetric analysis of a metal ion using 1,10-phenanthroline.

logical_relationship cluster_analyte Analyte Preparation cluster_complexation Complexation Reaction cluster_measurement Measurement Metal_ion Trace Metal Ion (e.g., Fe³⁺) Reducing_Agent Reducing Agent (e.g., Hydroxylamine HCl) Metal_ion->Reducing_Agent Reduced_Metal Reduced Metal Ion (e.g., Fe²⁺) Reducing_Agent->Reduced_Metal Colored_Complex Colored Metal-Phenanthroline Complex Reduced_Metal->Colored_Complex Phenanthroline 1,10-Phenanthroline Phenanthroline->Colored_Complex Buffer Buffer Solution (pH control) Buffer->Colored_Complex Absorbance Absorbance at λmax Colored_Complex->Absorbance Concentration Metal Concentration Absorbance->Concentration Beer-Lambert Law

General scheme for metal analysis with 1,10-phenanthroline.

References

Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline, a heterocyclic organic compound, and its derivatives have garnered significant attention in biomedical research, particularly in oncology. As a potent metal-chelating agent, its biological activities are often enhanced when complexed with transition metals such as copper, silver, and manganese.[1][2] This document provides detailed application notes and experimental protocols for the use of 1,10-Phenanthroline Monohydrochloride Monohydrate in cell culture media, with a focus on its application as a potential anticancer agent.

The primary mechanisms of action of 1,10-phenanthroline and its metal complexes involve the induction of apoptosis, inhibition of key cellular enzymes like metalloproteases and the proteasome, and interference with DNA synthesis.[1][3] Notably, copper complexes of 1,10-phenanthroline have been shown to be potent inhibitors of the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer cells.[4][5] This inhibition leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately triggering programmed cell death.

These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often with greater potency than established chemotherapeutic drugs like cisplatin.[2] This document will provide the necessary information for researchers to explore the therapeutic potential of this compound in their own cell culture models.

Data Presentation

The cytotoxic activity of 1,10-phenanthroline and its metal complexes is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following tables summarize the reported IC50 values for 1,10-phenanthroline and its complexes in various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of 1,10-Phenanthroline and its Metal Complexes in Human Cancer Cell Lines

Compound/ComplexCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
1,10-PhenanthrolineA-498Kidney CarcinomaNot Specified> 50[2]
1,10-PhenanthrolineHep-G2Liver CarcinomaNot Specified> 50[2]
[Cu(phen)2(mal)]·2H2OA-498Kidney CarcinomaNot Specified2.8[2]
[Cu(phen)2(mal)]·2H2OHep-G2Liver CarcinomaNot Specified4.5[2]
[Mn(phen)2(mal)]·2H2OA-498Kidney CarcinomaNot Specified1.1[2]
[Mn(phen)2(mal)]·2H2OHep-G2Liver CarcinomaNot Specified2.9[2]
[Ag2(phen)3(mal)]·2H2OA-498Kidney CarcinomaNot Specified3.6[2]
[Ag2(phen)3(mal)]·2H2OHep-G2Liver CarcinomaNot Specified6.7[2]
CisplatinA-498Kidney CarcinomaNot Specified19.5[2]
CisplatinHep-G2Liver CarcinomaNot Specified21.2[2]
Copper Ternary Complex 5PC-3Prostate Cancer16~5[4]
Copper Ternary Complex 6PC-3Prostate Cancer16~5[4]
VO(chrys)phenClA549Lung Cancer2415.6[6]
VO(chrys)phenClA549Lung Cancer4812.5[6]
VO(chrys)phenClA549Lung Cancer729.8[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (MW: 234.68 g/mol )[3]

  • Dimethyl sulfoxide (DMSO), cell culture grade[7]

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, weigh out 2.35 mg of this compound and dissolve it in 1 mL of DMSO.[7]

  • Vortex thoroughly until the compound is completely dissolved.

  • For a more aqueous stock solution, this compound is soluble in water.[3] However, for cell culture applications, a DMSO stock is often preferred for better solubility and ease of dilution into media.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[8]

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of 1,10-phenanthroline on adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the 1,10-phenanthroline stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1,10-phenanthroline.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with 1,10-phenanthroline using flow cytometry.

Materials:

  • Treated and untreated (control) cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with the desired concentration of 1,10-phenanthroline for a specific time. Include an untreated control group.

    • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[1]

  • Staining:

    • Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Proteasome Activity Assay

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Treated and untreated (control) cells

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40)

  • Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG132) as a positive control for inhibition

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with 1,10-phenanthroline at the desired concentrations and for the appropriate time.

    • Wash the cells with cold PBS and lyse them in lysis buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Assay Procedure:

    • Dilute the cell lysates to the same protein concentration in proteasome assay buffer.

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Prepare a reaction mixture by diluting the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM) in the assay buffer.

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Include a blank (assay buffer with substrate, no lysate) and a positive control for inhibition (lysate pre-incubated with a known proteasome inhibitor like MG132).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm for AMC-based substrates.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Express the proteasome activity as relative fluorescence units (RFU) per microgram of protein.

    • Compare the activity in treated samples to the untreated control to determine the percentage of inhibition.[11]

Signaling Pathways and Mechanisms of Action

Inhibition of the Ubiquitin-Proteasome System

1,10-Phenanthroline, particularly in complex with copper, is a potent inhibitor of the 26S proteasome.[4] The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the chymotrypsin-like activity of the proteasome, these complexes lead to the accumulation of ubiquitinated proteins, which triggers endoplasmic reticulum (ER) stress and ultimately induces apoptosis.[12][13]

G cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System cluster_2 Cellular Response Phen_Cu 1,10-Phenanthroline-Cu Complex Proteasome 26S Proteasome (Chymotrypsin-like activity) Phen_Cu->Proteasome Inhibition Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Degradation Accumulation Accumulation of Ub-Proteins Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Inhibition of the Ubiquitin-Proteasome System by 1,10-Phenanthroline-Copper Complex.

Induction of Apoptosis

The cytotoxic effects of 1,10-phenanthroline and its complexes are largely mediated through the induction of apoptosis, or programmed cell death. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis. Evidence for apoptosis includes the externalization of phosphatidylserine (detected by Annexin V), DNA fragmentation, and cleavage of poly(ADP-ribose) polymerase (PARP).[14][15]

G Phen_Cu 1,10-Phenanthroline-Cu Complex Proteasome_Inhibition Proteasome Inhibition Phen_Cu->Proteasome_Inhibition Protein_Accumulation Pro-apoptotic Protein Accumulation (e.g., Bax) Proteasome_Inhibition->Protein_Accumulation Mitochondria Mitochondria Protein_Accumulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (DNA fragmentation, PARP cleavage) Caspase_Activation->Apoptosis

Caption: Apoptosis Induction Pathway by 1,10-Phenanthroline-Copper Complex.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of this compound in a cell culture setting.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Conclusion Cell_Culture Cancer Cell Culture Treatment Treatment with 1,10-Phenanthroline Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Proteasome_Assay Proteasome Activity Assay IC50->Proteasome_Assay Western_Blot Western Blot (Caspases, PARP, Bcl-2 family) IC50->Western_Blot Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Proteasome_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Caption: Experimental Workflow for Anticancer Drug Screening.

References

Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) is a robust, planar N-heterocyclic aromatic ligand renowned for its strong chelating properties with a wide array of transition metal ions.[1] Its monohydrochloride monohydrate form is a common starting material in coordination chemistry, offering enhanced solubility in aqueous media. The resulting metal complexes exhibit a diverse range of applications, from catalysis and analytical chemistry to the development of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the use of 1,10-phenanthroline monohydrochloride monohydrate as a ligand in the synthesis of coordination complexes and their subsequent applications.

Synthesis of Metal-Phenanthroline Complexes

1,10-Phenanthroline readily forms stable complexes with various metal ions. The synthesis protocols for iron, copper, silver, and manganese complexes are detailed below.

Synthesis of Tris(1,10-phenanthroline)iron(III) Complex

Application Note: This complex is notable for its intense color, which is the basis for the spectrophotometric determination of iron. The synthesis involves the direct reaction of an iron(III) salt with 1,10-phenanthroline in a 1:3 molar ratio.

Experimental Protocol:

  • Dissolve 1.625 g (0.01 mole) of anhydrous ferric chloride (FeCl₃) in 10 mL of 10 M perchloric acid (HClO₄).

  • In a separate beaker, dissolve 5.4 g (0.03 mole) of 1,10-phenanthroline monohydrate in 10 mL of 10 M HClO₄.

  • Slowly add the ligand solution to the iron(III) solution dropwise with continuous stirring. An orange precipitate will form.

  • Continue stirring the mixture for 30 minutes and then allow it to stand at room temperature.

  • After several days (up to 7), orange crystals of tris(1,10-phenanthroline)iron(III) perchlorate will form.[4]

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Synthesis of a Ternary Copper(II)-Phenanthroline-Cysteine Complex

Application Note: Copper complexes of 1,10-phenanthroline have demonstrated significant potential as anticancer agents. This protocol describes the synthesis of a water-soluble ternary complex involving L-cysteine, which can be further conjugated to nanoparticles for targeted delivery.[2]

Experimental Protocol:

  • Prepare a 0.005 M solution of 1,10-phenanthroline monohydrate in 5 mL of ethanol.

  • Prepare a 0.005 M aqueous solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 5 mL of water.

  • Add the 1,10-phenanthroline solution dropwise to the copper(II) nitrate solution with stirring.

  • Prepare a 0.0025 M aqueous solution of L-cysteine in 10 mL of water.

  • Add the L-cysteine solution to the copper-phenanthroline solution with gentle heating to yield a dark green solution.[2]

Synthesis of a Silver(I)-Phenanthroline Complex

Application Note: Silver complexes incorporating 1,10-phenanthroline have shown promising antibacterial activity. This protocol outlines a general method for the synthesis of such complexes.

Experimental Protocol:

  • Dissolve silver(I) nitrate and 1,10-phenanthroline monohydrate in a 1:2 molar ratio in methanol or ethanol.

  • Stir the solution at room temperature for several hours.

  • The resulting silver(I)-phenanthroline complex can be precipitated by the addition of a suitable counter-ion or by slow evaporation of the solvent.[5]

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Synthesis of a Manganese(II)-Phenanthroline Complex

Application Note: Manganese(II) complexes with 1,10-phenanthroline have been investigated for their anticancer and catalytic activities. The following is a general procedure for their synthesis.

Experimental Protocol:

  • React manganese(II) acetate with a dicarboxylic acid (e.g., phthalic acid) to form a manganese-dicarboxylate precursor.[6]

  • Dissolve the precursor in a suitable solvent like methanol or water.

  • Add a stoichiometric amount of 1,10-phenanthroline monohydrate (e.g., in a 1:2 or 1:3 molar ratio of Mn:phen) to the solution.

  • Stir the reaction mixture, which may require heating, to facilitate complex formation.

  • Crystals of the manganese-phenanthroline complex can be obtained by slow evaporation of the solvent.[7]

Analytical Chemistry Applications

The intense color of the iron(II)-phenanthroline complex makes it highly suitable for the spectrophotometric determination of iron in various samples.

Spectrophotometric Determination of Iron

Application Note: This method is based on the formation of the stable, orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺. The intensity of the color, measured by a spectrophotometer, is directly proportional to the iron concentration. A reducing agent is used to ensure all iron is in the Fe(II) state. The molar absorptivity of the complex is approximately 11,100 M⁻¹cm⁻¹ at its absorption maximum (λmax) around 508-510 nm.[1]

Experimental Protocol:

  • Preparation of Reagents:

    • 1,10-Phenanthroline Solution: Dissolve 0.1 g of this compound in 100 mL of deionized water, warming gently if necessary.

    • Hydroxylamine Hydrochloride Solution: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

    • Sodium Acetate Buffer: Dissolve 10 g of sodium acetate in 100 mL of deionized water.

    • Standard Iron Solution: Accurately weigh about 0.07 g of pure ferrous ammonium sulfate hexahydrate, dissolve it in water, and transfer to a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water. Calculate the exact concentration of this stock solution.

  • Preparation of Calibration Standards:

    • Into a series of 100 mL volumetric flasks, pipette 1.0, 5.0, 10.0, 25.0, and 50.0 mL of the standard iron solution.

    • Prepare a blank by adding 50 mL of deionized water to another 100 mL volumetric flask.

  • Color Development:

    • To each flask (including the blank and sample), add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.

    • Dilute each solution to the 100 mL mark with deionized water and mix well. Allow the solutions to stand for 10 minutes for full color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which should be determined by scanning one of the standards (typically around 510 nm).

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the iron standards.

    • Determine the concentration of iron in the unknown sample by using the equation of the line from the calibration curve.

Applications in Drug Development: Anticancer Activity

Metal complexes of 1,10-phenanthroline have emerged as promising anticancer agents, often exhibiting greater cytotoxicity than the clinically used drug cisplatin. Their mechanisms of action are multifaceted, involving the induction of apoptosis through various signaling pathways.

Anticancer Activity and Mechanism of Action

Application Note: Copper, manganese, and silver complexes of 1,10-phenanthroline have demonstrated significant cytotoxic effects against a range of cancer cell lines.[8] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), inhibition of the proteasome, and induction of apoptosis via both intrinsic (mitochondrial) and extrinsic pathways.[1][9] Some copper-phenanthroline complexes have also been shown to inhibit the JAK2/STAT5 signaling pathway.[9]

Quantitative Data on Cytotoxicity:

ComplexCell LineIC50 (µM)Reference
[Cu(phen)₂(mal)]·2H₂OA-498 (Kidney Carcinoma)4.5[10]
Hep-G2 (Hepatocellular Carcinoma)3.2[10]
[Mn(phen)₂(mal)]·2H₂OA-498 (Kidney Carcinoma)6.1[10]
Hep-G2 (Hepatocellular Carcinoma)5.8[10]
[Ag₂(phen)₃(mal)]·2H₂OA-498 (Kidney Carcinoma)1.0[10]
Hep-G2 (Hepatocellular Carcinoma)0.8[10]
CisplatinA-498 (Kidney Carcinoma)18.0[10]
Hep-G2 (Hepatocellular Carcinoma)10.0[10]
[Cu(phen)₂(succinate)]MCF-7 (Breast Cancer)< 10[1]
[Mn(phen)₂(succinate)]MCF-7 (Breast Cancer)< 10[1]
P-131 (a silver-phenanthroline complex)HCT-116 (Colorectal Carcinoma)0.86[11]

Signaling Pathways and Experimental Workflows:

anticancer_pathway cluster_drug Metal-Phenanthroline Complex cluster_cell Cancer Cell drug [M(phen)n] ros ROS Generation drug->ros induces proteasome Proteasome drug->proteasome inhibits jak2_stat5 JAK2/STAT5 Pathway drug->jak2_stat5 inhibits mitochondria Mitochondria ros->mitochondria damages ub_proteins Ubiquitinated Proteins proteasome->ub_proteins degrades apoptosis Apoptosis ub_proteins->apoptosis accumulation leads to cytochrome_c Cytochrome c release mitochondria->cytochrome_c leads to caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase3->apoptosis anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Survivin) jak2_stat5->anti_apoptotic upregulates anti_apoptotic->apoptosis inhibits

Caption: Anticancer mechanism of metal-phenanthroline complexes.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal-phenanthroline complexes in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.5 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Applications in Drug Development: Antibacterial Activity

Metal-phenanthroline complexes have demonstrated potent antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains, making them promising candidates for the development of new antimicrobial agents.

Antibacterial Activity

Application Note: Silver(I) and copper(II) complexes of 1,10-phenanthroline and its derivatives have shown excellent in vitro activity against both Gram-positive and Gram-negative bacteria. The coordination of the metal ion to the phenanthroline ligand often results in enhanced antimicrobial efficacy compared to the metal salt or the ligand alone.[12][13]

Quantitative Data on Antibacterial Activity (MIC):

Complex/CompoundBacteriumMIC (µM)Reference
Cu-phendioneAcinetobacter baumannii1.63 (Geometric Mean)[13]
Ag-phendioneAcinetobacter baumannii2.48 (Geometric Mean)[13]
1,10-phenanthrolineAcinetobacter baumannii70.46 (Geometric Mean)[13]
Cu-tdda-phenStaphylococcus aureus1.34[12]
CiprofloxacinStaphylococcus aureus (ATCC 29213)3.02[12]

Experimental Workflow for MIC Determination:

mic_workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation and Incubation cluster_analysis Analysis stock Prepare stock solution of test compound serial_dilute Perform 2-fold serial dilution of compound across the plate stock->serial_dilute bacterial_suspension Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate wells with bacterial suspension bacterial_suspension->inoculate plate_prep Dispense broth into 96-well plate plate_prep->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls Include growth and sterility controls controls->incubate read_plate Visually inspect for turbidity or measure OD incubate->read_plate determine_mic MIC = Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Experimental Protocol:

  • Preparation of Test Compound: Prepare a stock solution of the metal-phenanthroline complex in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound at twice the highest desired final concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11). Well 11 serves as the positive growth control (broth and bacteria, no compound). Well 12 serves as the negative sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[12][14]

Conclusion

This compound is a versatile and valuable ligand in coordination chemistry, enabling the synthesis of metal complexes with a wide spectrum of applications. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of these compounds in catalysis, analytical sensing, and as novel therapeutic agents for the treatment of cancer and infectious diseases. Further research into the structure-activity relationships and in vivo efficacy of these complexes is warranted to translate their promising in vitro activities into clinical applications.

References

Troubleshooting & Optimization

optimizing pH for 1,10-Phenanthroline monohydrochloride monohydrate iron assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the 1,10-Phenanthroline monohydrochloride monohydrate iron assay. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the 1,10-phenanthroline iron assay?

A1: The intensity of the orange-red complex formed between ferrous iron (Fe²⁺) and 1,10-phenanthroline is stable over a wide pH range, generally between 3 and 9.[1][2][3] For rapid and optimal color development, a pH range of 2.9 to 3.5 is recommended.[1] A common practice is to use a sodium acetate buffer to maintain the pH at approximately 3.5, which also helps to prevent the precipitation of certain iron salts like phosphates.[3][4]

Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary for this assay?

A2: 1,10-phenanthroline forms a colored complex specifically with ferrous iron (Fe²⁺).[2][5] Since samples may contain ferric iron (Fe³⁺), a reducing agent is required to convert all Fe³⁺ to Fe²⁺, ensuring the accurate measurement of total iron.[4][6] Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[5][6]

Q3: What is the correct order of reagent addition?

A3: The recommended order of reagent addition is crucial for accurate results. A typical sequence is as follows:

  • Sample

  • Acid (if required for sample digestion)

  • Hydroxylamine hydrochloride (reducing agent)

  • 1,10-Phenanthroline solution

  • Sodium acetate (buffer solution)[3]

Q4: What are common interfering substances in this assay, and how can their effects be minimized?

A4: Several substances can interfere with the 1,10-phenanthroline assay. The table below summarizes common interferences and methods to mitigate their effects.[1][2][7]

Interfering SubstanceEffectMitigation Strategy
Strong Oxidizing Agents Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1][2]Add an excess of the reducing agent (e.g., hydroxylamine hydrochloride).[1][2]
Cyanide, Nitrite, Phosphates Interfere with color development.[1][2]Boiling with acid can remove cyanide and nitrite. For phosphates, adding citrate can help.[1][2]
Metal Ions (e.g., Zn, Cr, Co, Cu, Ni) Form complexes with 1,10-phenanthroline, leading to inaccurate results, especially at high concentrations.[1][2][7]Add a larger excess of the 1,10-phenanthroline solution.[1][2]
Precipitating Ions (e.g., Bi, Cd, Hg, Ag) Precipitate the 1,10-phenanthroline reagent.[1][2][7]Adding an excess of the 1,10-phenanthroline reagent can help.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the 1,10-phenanthroline iron assay.

IssuePotential CauseRecommended Solution
Low or No Color Development 1. Iron is in the ferric (Fe³⁺) state: The assay is specific for ferrous (Fe²⁺) iron.[2] 2. Incorrect pH: The optimal pH for color development is between 3 and 9.[2][3] 3. Insufficient reagent concentration: The amount of 1,10-phenanthroline or reducing agent is too low.1. Add a reducing agent like hydroxylamine hydrochloride to the sample before the 1,10-phenanthroline.[2] 2. Adjust the pH of the solution using a buffer, such as sodium acetate, to be within the optimal range.[2] 3. Ensure an excess of both the reducing agent and 1,10-phenanthroline is used.
Fading or Unstable Color 1. Presence of strong oxidizing agents: These can interfere with the stability of the Fe²⁺-phenanthroline complex.[1][2] 2. Interference from other metal ions. 1. Add an excess of the reducing agent (hydroxylamine hydrochloride).[1][2] 2. Refer to the interfering substances table above for guidance on masking agents or increasing the 1,10-phenanthroline concentration.
Precipitate Formation 1. Presence of ions that precipitate with 1,10-phenanthroline (e.g., bismuth, cadmium, mercury, silver).[1][2] 2. Precipitation of iron hydroxides at higher pH.[3]1. An excess of the 1,10-phenanthroline reagent may help minimize precipitation.[2] 2. Maintain the pH in the acidic range (around 3.5) to keep iron salts soluble.[3]
Inconsistent or Non-Reproducible Results 1. Contaminated glassware. 2. Inaccurate reagent concentrations or volumes. 3. Sample matrix effects. 1. Thoroughly clean all glassware with acid and rinse with deionized water.[2] 2. Prepare all reagents accurately and use calibrated pipettes or burettes for additions.[2] 3. Prepare calibration standards in a matrix that closely matches the sample matrix.[2]

Experimental Protocols

Reagent Preparation
ReagentPreparation
Standard Iron Stock Solution (e.g., 100 mg/L) Dissolve 0.702 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.[5][8]
Hydroxylamine Hydrochloride Solution (10% w/v) Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2][5]
1,10-Phenanthroline Solution (0.1% w/v) Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be necessary.[2][5]
Sodium Acetate Buffer Solution (10% w/v) Dissolve 10 g of sodium acetate in 100 mL of deionized water.[5][9]
Standard Assay Procedure
  • Preparation of Standards: Prepare a series of standard iron solutions by diluting the stock solution into separate 100 mL volumetric flasks. Include a blank containing only deionized water.[5]

  • Reduction Step: To each flask (standards, blank, and unknown samples), add 1 mL of the 10% hydroxylamine hydrochloride solution and mix well.[5]

  • Complex Formation: Add 10 mL of the 0.1% 1,10-phenanthroline solution to each flask and mix.[5]

  • pH Adjustment: Add 8 mL of the 10% sodium acetate buffer solution to each flask and mix.[5]

  • Dilution: Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.[5]

  • Incubation: Allow the solutions to stand for at least 10 minutes for full color development.[5][6]

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically 508-510 nm) using a spectrophotometer, with the blank solution as the reference.[5][10]

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard iron solutions.

  • Determine Unknown Concentration: Use the calibration curve to determine the iron concentration in the unknown sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_analysis Analysis Sample Sample Add_Reducer 1. Add Hydroxylamine Hydrochloride Sample->Add_Reducer Standards Standards Standards->Add_Reducer Blank Blank Blank->Add_Reducer Add_Phen 2. Add 1,10-Phenanthroline Add_Reducer->Add_Phen Add_Buffer 3. Add Sodium Acetate Buffer Add_Phen->Add_Buffer Incubate Incubate (10 min) Add_Buffer->Incubate Measure_Abs Measure Absorbance (510 nm) Incubate->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Det_Conc Determine Unknown Concentration Cal_Curve->Det_Conc troubleshooting_logic Start Assay Issue? No_Color Low/No Color? Start->No_Color Check_Reducer Reducer Added? No_Color->Check_Reducer Yes Unstable_Color Unstable Color? No_Color->Unstable_Color No Check_pH Is pH 3-9? Adjust_pH Adjust pH with Sodium Acetate Check_pH->Adjust_pH No Success Problem Resolved Check_pH->Success Yes Check_Reducer->Check_pH Yes Add_Reducer Add Hydroxylamine Hydrochloride Check_Reducer->Add_Reducer No Adjust_pH->Success Add_Reducer->Success Check_Oxidants Strong Oxidants Present? Unstable_Color->Check_Oxidants Yes Precipitate Precipitate? Unstable_Color->Precipitate No Excess_Reducer Add Excess Reducer Check_Oxidants->Excess_Reducer Yes Check_Oxidants->Success No Excess_Reducer->Success Check_Ions Precipitating Ions Present? Precipitate->Check_Ions Yes Precipitate->Success No Excess_Phen Add Excess 1,10-Phenanthroline Check_Ions->Excess_Phen Yes Check_Ions->Success No Excess_Phen->Success

References

interference in 1,10-Phenanthroline monohydrochloride monohydrate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,10-Phenanthroline monohydrochloride monohydrate assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 1,10-phenanthroline assay for iron determination? The 1,10-phenanthroline method is a colorimetric technique used to determine the concentration of iron in a sample.[1] It relies on the reaction where ferrous iron (Fe²⁺) complexes with three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1][2] The intensity of this color is directly proportional to the iron concentration and is measured spectrophotometrically at a maximum absorbance of approximately 508-510 nm.[1][2][3][4]

Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary? 1,10-phenanthroline only reacts with ferrous iron (Fe²⁺) to produce the colored complex.[1][5][6] Since iron in many samples exists in the ferric state (Fe³⁺), a reducing agent is required to convert Fe³⁺ to Fe²⁺ prior to the addition of 1,10-phenanthroline.[1][2] Hydroxylamine hydrochloride is commonly used for this purpose as it effectively reduces the iron without interfering with the absorbance measurement.[1]

Q3: What is the optimal pH for the reaction and how is it maintained? The iron-phenanthroline complex is stable over a broad pH range of 2 to 9.[1][2][3] However, for the most rapid and complete color development, a pH between 2.9 and 3.5 is often recommended.[1] The pH is typically controlled by adding a buffer solution, such as sodium acetate or ammonium acetate, to the reaction mixture.[1][2][4][6]

Q4: What are the common interfering substances in this assay? Several ions and compounds can interfere with the 1,10-phenanthroline method. These include strong oxidizing agents, cyanide, nitrite, and phosphates.[1] A variety of metal ions can also interfere by forming their own complexes with phenanthroline or by precipitating the reagent.[1][5] Common interfering metals include zinc, copper, nickel, cobalt, cadmium, mercury, silver, and bismuth.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the 1,10-phenanthroline assay.

Issue Potential Cause Recommended Solution
Low or No Color Development Iron is in the ferric (Fe³⁺) state. The complex only forms with ferrous (Fe²⁺) iron.[1][5]Add a suitable reducing agent, like hydroxylamine hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[1][2]
Incorrect pH of the solution.Adjust the solution pH to be within the optimal range (3-9) using a buffer like sodium acetate. Optimal color development occurs between pH 2.9 and 3.5.[1]
Fading or Unstable Color Presence of strong oxidizing agents.Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of the oxidizing agents.[1]
Interference from other metal ions.Refer to the "Interfering Ions and Mitigation Strategies" section below for guidance on using appropriate masking agents or other techniques.[1]
Precipitate Formation Presence of ions that precipitate with 1,10-phenanthroline, such as bismuth, cadmium, mercury, or silver.[1][5]Add an excess of the 1,10-phenanthroline reagent to help minimize precipitation.[1][5] If precipitation persists, sample pre-treatment to remove the interfering ion may be necessary.
Inconsistent or Non-Reproducible Results Contamination of glassware with iron.Thoroughly clean all glassware with acid (e.g., soak in hydrochloric acid) and rinse with deionized or distilled water before use.[1]
Inaccurate reagent concentrations or volumes.Ensure all reagents are prepared accurately and that precise volumes are added during the assay. Using calibrated pipettes or burettes is recommended.[1]
Presence of Fe(III) causing redox processes.In assays specifically for Fe(II), high concentrations of Fe(III) can interfere. This can be suppressed by using masking agents like fluoride or nitrilotriacetic acid.[7][8]

Interference Data and Mitigation

A primary challenge in 1,10-phenanthroline assays is interference from other substances. The following table summarizes common interferences and methods to mitigate their effects.

Interfering Substance Mechanism of Interference Mitigation Strategy
Strong Oxidizing Agents Prevents the complete reduction of Fe³⁺ to Fe²⁺.[1]Add an excess of hydroxylamine hydrochloride.[1]
Cyanide, Nitrite, Phosphates Interfere with color development.[1]For phosphates, adding citrate can help eliminate interference.[1] For nitrite, excess hydroxylamine hydrochloride can help.[5][6]
Zinc (Zn²⁺) Forms a colorless complex with phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[1][5]Add an excess of 1,10-phenanthroline.[1][6]
Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Chromium (Cr³⁺) Form colored or colorless complexes with 1,10-phenanthroline, which can interfere, especially at high concentrations.[1][5]Add an excess of 1,10-phenanthroline.[1] For significant interference, consider solvent extraction methods. Note: Cobalt and Nickel complexes with phenanthroline do not absorb near 510 nm and thus may not interfere with iron quantification.[9]
Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) Precipitate the 1,10-phenanthroline reagent.[1][5]Add an excess of 1,10-phenanthroline.[1][5]
Ferric Iron (Fe³⁺) (in Fe²⁺ specific assays) Can be slowly reduced by phenanthroline itself or other sample components, leading to an overestimation of Fe²⁺.[7][10]Use a masking agent like fluoride to form a stable, colorless complex with Fe³⁺, preventing its interference.[1][8][10] A fluoride to Fe³⁺ molar ratio of 13.3 has been shown to be effective.[8]
Iron-Dextran Complex (Imferon) The complex can decompose in the presence of a reducing agent, freeing iron and interfering with colorimetric assays.[11][12]The degree of interference depends on the choice of reductant, temperature, and incubation time. Minimizing these factors can reduce, but not eliminate, interference.[11][12]

Visual Diagrams and Workflows

Assay Troubleshooting Workflow

G Troubleshooting Workflow for 1,10-Phenanthroline Assay start Start Assay check_color Observe Color Development start->check_color no_color Problem: Low / No Color check_color->no_color No / Low unstable_color Problem: Fading / Unstable Color check_color->unstable_color Unstable precipitate Problem: Precipitate Forms check_color->precipitate Precipitate good_color Color is Stable and Correct check_color->good_color Yes check_reducer Is reducing agent added? no_color->check_reducer check_ph Is pH correct (3-9)? check_reducer->check_ph Yes add_reducer Solution: Add Hydroxylamine HCl check_reducer->add_reducer No check_ph->good_color Yes adjust_ph Solution: Add Buffer (e.g., Sodium Acetate) check_ph->adjust_ph No check_oxidants Suspect strong oxidants? unstable_color->check_oxidants check_ions Suspect interfering ions? check_oxidants->check_ions No add_excess_reducer Solution: Add excess Hydroxylamine HCl check_oxidants->add_excess_reducer Yes use_masking Solution: Use Masking Agents / Excess Phenanthroline check_ions->use_masking Yes check_precip_ions Suspect Bi, Cd, Hg, Ag? precipitate->check_precip_ions add_excess_phen Solution: Add excess 1,10-Phenanthroline check_precip_ions->add_excess_phen Yes measure_abs Measure Absorbance at 510 nm good_color->measure_abs add_reducer->check_color adjust_ph->check_color add_excess_reducer->check_color use_masking->check_color add_excess_phen->check_color

Caption: Logical workflow for troubleshooting common experimental issues.

1,10-Phenanthroline Assay Reaction Pathway

G Core Reaction Pathway cluster_reduction Step 1: Reduction cluster_complexation Step 2: Complexation Fe3 Fe³⁺ (Ferric Iron) (in sample) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Reducer Hydroxylamine HCl Reducer->Fe2 Fe2_copy Fe²⁺ (Ferrous Iron) Phen 3x 1,10-Phenanthroline Complex [Fe(phen)₃]²⁺ (Orange-Red Complex) Phen->Complex Fe2_copy->Complex Complexation (pH 3-9) G Mechanism of Interference and Masking Fe2 Fe²⁺ DesiredComplex [Fe(phen)₃]²⁺ (Target Complex for Measurement) Fe2->DesiredComplex Phen 1,10-Phenanthroline Phen->DesiredComplex Binds InterferenceComplex [M(phen)ₓ]²⁺ (Interfering Complex) Phen->InterferenceComplex Competes InterferingIon Interfering Metal Ion (e.g., Zn²⁺, Cu²⁺) InterferingIon->InterferenceComplex MaskingAgent Masking Agent (e.g., Fluoride for Fe³⁺) MaskedComplex [FeFₓ]³⁻ˣ (Stable, Colorless Complex) MaskingAgent->MaskedComplex Binds & Prevents Interference Fe3 Fe³⁺ Fe3->MaskedComplex

References

Technical Support Center: 1,10-Phenanthroline Monohydrochloride Monohydrate Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,10-Phenanthroline monohydrochloride monohydrate assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes and enhance the sensitivity of this widely used colorimetric method for iron determination.

Troubleshooting Guide

This section addresses specific issues that may arise during the 1,10-phenanthroline assay, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Color Development Incorrect pH: The formation of the iron(II)-phenanthroline complex is pH-dependent, with an optimal range of 2 to 9.[1][2][3][4][5] A pH outside this range can prevent complex formation.Ensure the final solution pH is within the optimal range. A pH of approximately 3.5 is often recommended to prevent the precipitation of iron salts like phosphates.[4][5] Use a buffer solution, such as sodium acetate, to maintain the correct pH.[1][2][4]
Incomplete Reduction of Fe(III): The 1,10-phenanthroline reagent specifically forms a colored complex with ferrous iron (Fe(II)). If your sample contains ferric iron (Fe(III)), it must be reduced to Fe(II).[2][4][6]Use a reducing agent like hydroxylamine hydrochloride or hydroquinone to ensure all iron is in the +2 oxidation state before adding 1,10-phenanthroline.[2][4][6]
Incorrect Order of Reagent Addition: The order of adding reagents is critical for accurate results.[4]The recommended order is: sample, acid, hydroxylamine hydrochloride, 1,10-phenanthroline, and then the buffer (e.g., sodium acetate).[4]
Insufficient Reagent Concentration: The concentration of 1,10-phenanthroline or the reducing agent may be too low to react with all the iron present.Ensure an excess of both the 1,10-phenanthroline and the reducing agent are used.[4][7]
Fading or Unstable Color Presence of Interfering Substances: Strong oxidizing agents can interfere with the reduction of Fe(III) to Fe(II).[4][7] Certain metal ions and anions can also interfere with color development.[7][8]For strong oxidizing agents, add an excess of the reducing agent (hydroxylamine hydrochloride).[4][8] For interfering ions, refer to the interference management section in the FAQs.
pH Drift: If the solution is not properly buffered, the pH may shift out of the optimal range over time.Use a reliable buffer, such as sodium acetate, to maintain a stable pH between 2 and 9.[1][2][5]
High Background or Blank Absorbance Contaminated Reagents or Glassware: Impurities in the reagents or improperly cleaned glassware can introduce interfering substances.Use high-purity reagents and deionized water. Ensure all glassware is thoroughly cleaned, rinsed with deionized water, and dried before use.[1]
Instrumental Errors: Fluctuations in the spectrophotometer can lead to inconsistent readings.[4]Calibrate the instrument before use and ensure cuvettes are clean and properly matched.[4]

Frequently Asked Questions (FAQs)

Q1: How can I improve the sensitivity of the 1,10-phenanthroline assay?

A1: Several methods can enhance the sensitivity of this assay:

  • Increase Path Length: Using cuvettes with a longer path length will increase the absorbance for a given concentration, thereby improving sensitivity.[4]

  • Optimize Wavelength: While the standard wavelength for measuring the Fe(II)-phenanthroline complex is around 508-510 nm, a study using capillary electrophoresis found that setting the detection wavelength to 270 nm enhanced the molar absorbance by about eight-fold.[9] This approach, combined with the higher light output of a deuterium lamp at this wavelength, improved sensitivity by at least twenty-fold.[9]

  • Optimize Reagent Concentrations: Ensure that the concentrations of hydroxylamine hydrochloride and 1,10-phenanthroline are sufficient to react with all the iron in your sample. One study found that 2 ml of a 0.25% o-phenanthroline solution and 2 ml of a 10% hydroxylamine hydrochloride solution were optimal.[4]

Q2: What is the optimal pH for the 1,10-phenanthroline assay?

A2: The iron(II)-phenanthroline complex forms quantitatively in the pH range of 2 to 9.[1][2][3][4][5] A pH of about 3.5 is commonly recommended to prevent the precipitation of various iron salts, such as phosphates.[4][5]

Q3: What is the correct order for adding the reagents?

A3: The order of reagent addition is important for accurate results. A commonly recommended sequence is:

  • Sample

  • Acid (if required for sample preparation)

  • Hydroxylamine hydrochloride (reducing agent)

  • 1,10-Phenanthroline solution

  • Buffer (e.g., sodium acetate) to adjust the pH[4]

Q4: What are the common interfering substances in this method, and how can I mitigate their effects?

A4: Several ions and compounds can interfere with the 1,10-phenanthroline method. Here are some common ones and how to address them:

Interfering SubstanceEffectMitigation Strategy
Strong Oxidizing Agents Prevent the complete reduction of Fe(III) to Fe(II).[4][7]Add an excess of the reducing agent, hydroxylamine hydrochloride.[4][8]
Chelating Agents (e.g., EDTA) Form stable complexes with iron, preventing its reaction with 1,10-phenanthroline.[4][7]This method may not be suitable for samples containing strong chelators. Sample digestion might be required to break down the chelator-metal complex.[4]
Certain Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Ag⁺, Bi³⁺) Can form complexes with 1,10-phenanthroline or precipitate the reagent.[7][8]Add an excess of the 1,10-phenanthroline solution.[7][8]
Anions (e.g., Cyanide, Nitrite, Phosphate, Polyphosphate) Interfere with color development.[7][8]For phosphate interference, adding citrate can help. For significant interference, consider methods like solvent extraction.[8]
Molybdate May precipitate the reagent, leading to low results.[7]The addition of thioglycolic acid and ammonia during total iron analysis can address this.[7]
Iron(III) Does not react with 1,10-phenanthroline.[4] In high concentrations, it can interfere with the determination of Fe(II).Use a reducing agent to convert Fe(III) to Fe(II).[4] For the selective determination of Fe(II) in the presence of Fe(III), fluoride or nitrilotriacetic acid can be used as a masking agent for Fe(III).[10][11]

Experimental Protocols

Standard Spectrophotometric Determination of Iron

This protocol outlines the standard procedure for determining the total iron concentration in a sample.

1. Preparation of Reagents:

  • Standard Iron Solution (e.g., 10 mg/L): Accurately weigh about 0.07 g of pure ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1-liter volumetric flask with distilled water. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[2][3]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2][8]

  • 1,10-Phenanthroline Solution (0.1% or 0.25% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Gentle warming may be necessary.[2][6]

  • Sodium Acetate Buffer Solution (e.g., 1.2 M or 10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][2]

2. Standard Assay Procedure:

  • Pipette a known volume of the sample into a 100 mL volumetric flask.

  • Add 1 mL of the hydroxylamine hydrochloride solution and mix well.

  • Add 10 mL of the 1,10-phenanthroline solution and mix.[2]

  • Add 8 mL of the sodium acetate buffer solution to adjust the pH.[2]

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solution to stand for at least 10 minutes for complete color development.[2][3]

  • Measure the absorbance at the wavelength of maximum absorbance (typically around 508-510 nm) using a spectrophotometer.[1][2]

  • Prepare a blank solution using deionized water instead of the sample and follow the same procedure.

  • Prepare a series of standard solutions with known iron concentrations and measure their absorbance to create a calibration curve.

  • Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis reagents Prepare Reagents (Iron Standard, Hydroxylamine HCl, 1,10-Phenanthroline, Buffer) standards Prepare Calibration Standards reagents->standards measure_abs Measure Absorbance (e.g., at 510 nm) standards->measure_abs sample_prep Pipette Sample into Volumetric Flask add_hydroxylamine Add Hydroxylamine HCl (Reduction of Fe³⁺) sample_prep->add_hydroxylamine add_phen Add 1,10-Phenanthroline (Complex Formation) add_hydroxylamine->add_phen add_buffer Add Buffer (pH Adjustment) add_phen->add_buffer dilute Dilute to Volume add_buffer->dilute incubate Incubate for Color Development dilute->incubate incubate->measure_abs calibration Generate Calibration Curve measure_abs->calibration calculate Calculate Sample Iron Concentration calibration->calculate

Caption: Workflow for the 1,10-phenanthroline iron assay.

Troubleshooting_Logic start Low or No Color Development check_ph Is pH within 2-9 range? start->check_ph check_reduction Is Fe³⁺ fully reduced to Fe²⁺? check_ph->check_reduction Yes solution_ph Adjust pH with buffer check_ph->solution_ph No check_reagents Are reagent concentrations sufficient? check_reduction->check_reagents Yes solution_reduction Add excess hydroxylamine HCl check_reduction->solution_reduction No check_order Was the correct reagent order followed? check_reagents->check_order Yes solution_reagents Increase reagent concentrations check_reagents->solution_reagents No solution_order Repeat with correct reagent order check_order->solution_order No

Caption: Troubleshooting logic for low color development.

References

Technical Support Center: 1,10-Phenanthroline Monohydrochloride Monohydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,10-Phenanthroline monohydrochloride monohydrate solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound solutions?

A1: this compound as a solid is stable for years if stored correctly.[1] However, the stability of its solutions depends on the solvent and storage conditions. Aqueous solutions are generally stable for a few days, while stock solutions prepared in ethanol or methanol (e.g., 200 mM) can be stable for months when stored at -20°C.[1] For applications such as iron determination, the colored complex formed with ferrous iron is very stable over long periods, especially within a pH range of 2 to 9.[2]

Q2: What are the optimal storage conditions for 1,10-Phenanthroline solutions?

A2: To ensure maximum stability, solutions should be stored in tightly sealed, light-protecting (amber) containers in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) for alcoholic stock solutions is recommended.[1] It is also advisable to store the solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Can I use a 1,10-Phenanthroline solution that has changed color?

A3: A slight yellowing of the solution upon standing may occur.[4] However, a significant color change, especially darkening, can indicate degradation or contamination. It is recommended to prepare fresh solutions if a noticeable color change is observed, as this may affect experimental outcomes.

Q4: What solvent should I use to prepare my 1,10-Phenanthroline solution?

A4: The choice of solvent depends on the intended application and desired storage time. For short-term use, deionized water is suitable.[2] For long-term stock solutions, ethanol or methanol are recommended due to their ability to enhance stability.[1] The solubility in water is limited, so warming may be necessary to fully dissolve the compound.[2]

Q5: What are the known degradation pathways for 1,10-Phenanthroline in solution?

A5: 1,10-Phenanthroline can be susceptible to oxidation. Studies have shown that it can be oxidized by strong oxidizing agents like peroxomonosulfate, leading to the formation of 1,10-phenanthroline-N,N'-dioxide.[4] It is also sensitive to light and can undergo photodegradation.[5] Therefore, protection from light and avoiding contact with strong oxidizing agents are crucial for maintaining solution stability.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with 1,10-Phenanthroline solutions.

Issue 1: Precipitation or Cloudiness in the Solution

  • Potential Cause A: Low Solubility. 1,10-Phenanthroline has limited solubility in cold water.

    • Solution: Gently warm the solution while stirring to aid dissolution. For aqueous solutions, consider preparing a more diluted solution if precipitation occurs upon cooling.

  • Potential Cause B: pH Outside Optimal Range. At very high pH, metal hydroxides may precipitate if metal ions are present.

    • Solution: Adjust the pH of the solution. For many applications, a pH range of 2-9 is optimal for stability, especially when forming metal complexes.[2]

  • Potential Cause C: Contamination. Contamination with ions that form insoluble salts with phenanthroline or chloride can cause precipitation.

    • Solution: Use high-purity water and reagents. Filter the solution through a 0.22 µm filter to remove any particulate matter.

Issue 2: Color of the Solution Changes Over Time (e.g., darkens)

  • Potential Cause A: Oxidation. Exposure to air (oxygen) can cause oxidative degradation of the phenanthroline molecule.

    • Solution: Prepare fresh solutions and consider purging the solvent with an inert gas (nitrogen or argon) before dissolution. Store the solution under an inert atmosphere.

  • Potential Cause B: Photodegradation. Exposure to light, especially UV light, can induce degradation.

    • Solution: Store the solution in amber glass bottles or wrap the container with aluminum foil to protect it from light. Avoid prolonged exposure to ambient light during experiments.

  • Potential Cause C: Contamination with Metal Ions. Trace metal ion contamination can lead to the formation of colored complexes.

    • Solution: Use high-purity solvents and glassware that has been acid-washed to remove trace metals.

Data Presentation: Factors Affecting Solution Stability

The following table summarizes the key factors that influence the stability of 1,10-Phenanthroline solutions.

FactorConditionEffect on StabilityRecommendation
Solvent AqueousStable for a few daysPrepare fresh for critical applications.
Ethanolic/MethanolicStable for months at -20°C[1]Ideal for long-term stock solutions.
Temperature Room TemperatureGradual degradation, especially for aqueous solutions.Store refrigerated (2-8°C) for short-term.
Refrigerated (2-8°C)Increased stability for aqueous solutions.Recommended for short-term storage of aqueous solutions.
Frozen (-20°C)High stability for alcoholic solutions.[1]Recommended for long-term storage of stock solutions.
Light Exposure Ambient LightCan induce photodegradation over time.Minimize exposure during handling.
UV LightAccelerates degradation.[5]Store in amber containers or protect from light.
pH Acidic (pH 2-6)Generally stable. Protonation increases water solubility.Optimal for many applications.
Neutral (pH ~7)Stable, but more susceptible to oxidation than acidic solutions.Prepare fresh and store properly.
Basic (pH > 8)Increased risk of metal hydroxide precipitation if metal ions are present.Use with caution and check for precipitation.
Atmosphere Air (Oxygen)Can lead to oxidative degradation.Store under an inert gas (N₂ or Ar) for long-term stability.
Inert Gas (N₂/Ar)Minimizes oxidation.Recommended for preparing and storing stock solutions.
Contaminants Strong Oxidizing AgentsCan degrade the phenanthroline molecule.[4]Avoid contact with peroxides, permanganates, etc.
Metal IonsCan form colored complexes, affecting solution appearance and intended use.Use high-purity reagents and acid-washed glassware.

Experimental Protocols

Protocol for Preparation of a Standard 1,10-Phenanthroline Solution (0.1% w/v)

Materials:

  • This compound

  • Deionized water

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Weigh 0.5 g of this compound.

  • Transfer the powder to a 500 mL volumetric flask.

  • Add approximately 400 mL of deionized water.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer with a gentle heating function.

  • Stir the solution and gently warm it (do not boil) until all the solid has dissolved.[2]

  • Turn off the heat and continue stirring until the solution cools to room temperature.

  • Once at room temperature, add deionized water to the 500 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a clean, amber glass bottle for storage.

Protocol for a Stability-Indicating Assay using UV-Vis Spectrophotometry

This protocol describes a forced degradation study to assess the stability of a 1,10-Phenanthroline solution under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of 1,10-Phenanthroline in a suitable solvent (e.g., 1 mg/mL in 50:50 ethanol:water).

  • From the stock solution, prepare working solutions at a concentration suitable for UV-Vis analysis (e.g., 10 µg/mL).

2. Forced Degradation Studies: [6][7]

  • Acid Hydrolysis: Mix equal volumes of the working solution with 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the working solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the working solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the working solution at 60°C for 24 hours.

  • Photodegradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, cool the solutions to room temperature.

  • Neutralize the acidic and basic solutions.

  • Measure the UV-Vis spectrum of each stressed sample and an unstressed control sample over a range of 200-400 nm. 1,10-Phenanthroline has a characteristic absorbance maximum around 265 nm.[1]

  • A decrease in the absorbance at the λmax indicates degradation. The appearance of new peaks suggests the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage degradation for each stress condition compared to the unstressed control.

  • Analyze any shifts in the λmax or the appearance of new absorbance peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1,10-Phenanthroline Stock Solution dilute Prepare Working Solutions prep->dilute acid Acid Hydrolysis (0.1M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1M NaOH, 60°C) dilute->base oxide Oxidative Degradation (3% H₂O₂, RT) dilute->oxide thermal Thermal Degradation (60°C) dilute->thermal photo Photodegradation (Light Exposure) dilute->photo analyze UV-Vis Spectrophotometry (200-400 nm) acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze data Data Analysis (% Degradation) analyze->data

Forced degradation study workflow.

troubleshooting_logic cluster_precip Precipitation/Cloudiness cluster_color Color Change issue Stability Issue Observed cause_sol Low Solubility? issue->cause_sol Precipitation cause_ox Oxidation? issue->cause_ox Color Change sol_warm Gently Warm cause_sol->sol_warm sol_dilute Prepare Dilute Solution cause_sol->sol_dilute cause_ph_p Incorrect pH? sol_ph Adjust pH (2-9) cause_ph_p->sol_ph cause_cont_p Contamination? sol_filter Use High-Purity Reagents/ Filter cause_cont_p->sol_filter sol_inert Use Inert Atmosphere cause_ox->sol_inert cause_photo Photodegradation? sol_light Protect from Light cause_photo->sol_light cause_metal Metal Ion Contamination? sol_purity Use High-Purity Reagents/ Acid-Wash Glassware cause_metal->sol_purity

Troubleshooting logic for stability issues.

References

Technical Support Center: 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered when using 1,10-Phenanthroline monohydrochloride monohydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My 1,10-Phenanthroline solution appears cloudy or has precipitated. What is the cause and how can I fix it?

A1: Cloudiness or precipitation in your 1,10-Phenanthroline solution can be attributed to several factors, primarily related to solubility and storage. This compound has limited solubility in water at room temperature.[1]

  • Low Temperature: If the solution has been stored at a low temperature, the compound may crystallize out of solution. Gentle warming and stirring can help redissolve the precipitate.

  • Incorrect Solvent: While soluble in water, its solubility is significantly better in organic solvents like ethanol and methanol.[2] For applications where water is not a mandatory solvent, consider preparing a stock solution in ethanol.

  • pH: The solubility of 1,10-Phenanthroline can be influenced by pH. In acidic conditions (pH < 2), its solubility in water can be increased.[3]

  • Improper Storage: Exposure to moisture and air can lead to degradation or formation of less soluble hydrates.[4] Always store the compound in a tightly sealed container in a cool, dry place.[5]

Q2: I am not observing the characteristic orange-red color in my iron determination assay. What could be the problem?

A2: The absence of the expected color in the iron-phenanthroline assay is a common issue and can stem from several procedural errors. The formation of the colored complex is dependent on specific reaction conditions.

  • Incorrect pH: The optimal pH range for the formation of the iron(II)-phenanthroline complex is between 3 and 9.[6][7] A pH outside of this range will inhibit complex formation. Use a buffer, such as sodium acetate, to maintain the appropriate pH.

  • Iron in the Wrong Oxidation State: 1,10-Phenanthroline specifically forms a colored complex with ferrous iron (Fe²⁺). If your sample contains ferric iron (Fe³⁺), it must first be reduced.[6][8] Use a reducing agent like hydroxylamine hydrochloride to ensure all iron is in the Fe²⁺ state before adding the phenanthroline solution.

  • Incorrect Order of Reagent Addition: The sequence of adding reagents is crucial. The recommended order is: sample, reducing agent (if necessary), 1,10-phenanthroline, and then the pH buffer.

  • Interfering Substances: The presence of other metal ions or strong oxidizing agents can interfere with the reaction. Please refer to the troubleshooting guide on interfering substances for more details.

Q3: My results from the metalloprotease inhibition assay are inconsistent or show no inhibition. Why might this be?

A3: 1,10-Phenanthroline is a potent inhibitor of metalloproteases due to its ability to chelate the metal ions (often Zn²⁺) essential for their catalytic activity.[9] If you are not observing the expected inhibition, consider the following:

  • Chelation of Non-Target Metals: The broad chelating ability of 1,10-phenanthroline means it can interact with other divalent cations in your assay buffer or sample, reducing its effective concentration for inhibiting the target enzyme.

  • Inhibitor Concentration: Ensure the final concentration of 1,10-phenanthroline is sufficient to chelate the metal cofactor of the enzyme.

  • Pre-incubation: It is often necessary to pre-incubate the enzyme with 1,10-phenanthroline to allow for chelation of the active site metal ion before adding the substrate.

  • Assay Conditions: The stability and activity of both the enzyme and the inhibitor can be affected by pH, temperature, and buffer composition. Optimize these parameters for your specific assay.

Troubleshooting Guides

Guide 1: Spectrophotometric Determination of Iron

This guide addresses common issues encountered during the colorimetric determination of iron using 1,10-phenanthroline.

Problem Potential Cause Solution
Low or No Color Development Incorrect pH (too high or too low).Adjust the final pH of the solution to be within the optimal range of 3-9 using a sodium acetate buffer.[6][7]
Iron is in the Fe³⁺ state.Add a reducing agent like hydroxylamine hydrochloride to reduce Fe³⁺ to Fe²⁺ before adding 1,10-phenanthroline.[6][8]
Insufficient 1,10-phenanthroline concentration.Ensure an excess of the 1,10-phenanthroline solution is used to react with all the iron present.
High Background or Turbidity Precipitation of interfering metal ions (e.g., Cd, Ag, Hg).Add an excess of 1,10-phenanthroline. Consider sample pre-treatment to remove interfering ions.[10]
Precipitation of iron hydroxides at high pH.Maintain a slightly acidic pH (around 3.5) to keep iron salts soluble.[10]
Fading Color Presence of strong oxidizing agents.Use an excess of a strong reducing agent to maintain iron in the Fe²⁺ state.
Photodegradation of the complex.Minimize exposure of the solutions to direct light, especially after color development.[11]
Inconsistent Readings Contaminated glassware.Thoroughly clean all glassware with an acid wash followed by rinsing with deionized water.
Inaccurate reagent preparation or addition.Use calibrated pipettes and volumetric flasks for all solutions and additions.
Guide 2: Interference from Other Substances

The chelating nature of 1,10-phenanthroline can lead to interference from various ions in your sample.

Interfering Substance Effect Mitigation Strategy
Strong Oxidizing Agents Prevents the complete reduction of Fe³⁺ to Fe²⁺.[10]Add an excess of a strong reducing agent like hydroxylamine hydrochloride.[10]
Other Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺) Can form complexes with 1,10-phenanthroline, reducing its availability for iron.Add an excess of 1,10-phenanthroline. In some cases, specific masking agents may be required.
Anions (e.g., cyanide, phosphate) Can form stable complexes with iron, preventing its reaction with 1,10-phenanthroline.[12]Sample pre-treatment such as digestion or the use of masking agents may be necessary.
EDTA and other strong chelators Will compete with 1,10-phenanthroline for iron, leading to inaccurate results.[12]This method is generally not suitable for samples containing high concentrations of strong chelating agents.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C [1]

SolventSolubility
WaterInsoluble in 1 mL (for 10.14 mg)
Methanol< 0.1 mL (for 10.26 mg)
Ethanol< 0.1 mL (for 10.17 mg)
Acetone< 0.1 mL (for 10.26 mg)
Acetonitrile< 0.1 mL (for 10.02 mg)
Chloroform0.2 mL (for 10.38 mg)
Dichloromethane0.2 mL (for 10.26 mg)
Dimethylformamide (DMF)< 0.1 mL (for 10.16 mg)
Dimethyl sulfoxide (DMSO)< 0.1 mL (for 10.22 mg)
TolueneInsoluble in 1 mL (for 10.40 mg)
HeptaneInsoluble in 1 mL (for 10.25 mg)

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Iron(II)

This protocol outlines the steps for the quantitative determination of ferrous iron using 1,10-phenanthroline.

Materials:

  • This compound solution (0.1% w/v in water, may require gentle warming to dissolve)

  • Hydroxylamine hydrochloride solution (10% w/v in water)

  • Sodium acetate buffer solution (10% w/v in water)

  • Standard iron solution (prepared from ferrous ammonium sulfate)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard iron solutions of known concentrations by diluting the stock standard iron solution.

    • Into a series of 100 mL volumetric flasks, add an aliquot of each standard solution.

    • To each flask, add 1 mL of hydroxylamine hydrochloride solution and mix well.

    • Add 10 mL of the 1,10-phenanthroline solution to each flask and mix.

    • Add 8 mL of the sodium acetate buffer solution to each flask, dilute to the mark with deionized water, and mix thoroughly.[6]

    • Allow the solutions to stand for 10-15 minutes for full color development.[6]

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 510 nm) using a blank solution (containing all reagents except iron) as the reference.

    • Plot a calibration curve of absorbance versus iron concentration.

  • Analysis of Unknown Sample:

    • Take a known volume of the unknown sample and place it in a 100 mL volumetric flask.

    • Follow the same procedure as for the standards (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).

    • Measure the absorbance of the unknown sample at the same wavelength.

    • Determine the concentration of iron in the unknown sample by using the calibration curve.

Visualizations

Troubleshooting_Iron_Assay start Start: Iron Assay issue Problem Observed start->issue no_color No/Low Color Development issue->no_color Color Issue turbidity High Background/ Turbidity issue->turbidity Clarity Issue inconsistent Inconsistent Results issue->inconsistent Reproducibility Issue check_ph Check pH (3-9) no_color->check_ph check_fe_state Check Iron Oxidation State (Add reducing agent) no_color->check_fe_state check_reagent_order Check Reagent Addition Order no_color->check_reagent_order check_interfering_ions Check for Interfering Ions (e.g., Cd, Ag, Hg) turbidity->check_interfering_ions check_fe_precipitation Check for Iron Hydroxide Precipitation turbidity->check_fe_precipitation check_glassware Check Glassware Cleanliness inconsistent->check_glassware check_reagent_prep Check Reagent Preparation inconsistent->check_reagent_prep solution_ph Adjust pH with Sodium Acetate Buffer check_ph->solution_ph solution_fe_state Add Hydroxylamine HCl before Phenanthroline check_fe_state->solution_fe_state solution_reagent_order Follow Correct Order: Sample -> Reductant -> Phen -> Buffer check_reagent_order->solution_reagent_order solution_interfering_ions Add excess Phenanthroline or pre-treat sample check_interfering_ions->solution_interfering_ions solution_fe_precipitation Maintain acidic pH (around 3.5) check_fe_precipitation->solution_fe_precipitation solution_glassware Acid wash and rinse with DI water check_glassware->solution_glassware solution_reagent_prep Use calibrated equipment and fresh solutions check_reagent_prep->solution_reagent_prep

Caption: Troubleshooting workflow for the 1,10-phenanthroline iron assay.

Chelation_Interference cluster_0 Metalloprotease Active Site cluster_1 Inhibition by Chelation Enzyme Metalloprotease (Active) Zn Zn²⁺ (Cofactor) Chelated_Zn [Zn(phen)₃]²⁺ (Stable Complex) Phen 1,10-Phenanthroline Inactive_Enzyme Metalloprotease (Inactive) Phen->Inactive_Enzyme chelates Zn²⁺ from active site Solution_Preparation_Workflow start Start: Prepare 1,10-Phenanthroline Solution weigh Weigh 1,10-Phenanthroline Monohydrochloride Monohydrate start->weigh choose_solvent Choose Solvent weigh->choose_solvent water Water choose_solvent->water Aqueous ethanol Ethanol/Methanol choose_solvent->ethanol Organic dissolve_water Add to water and stir. Gentle warming may be needed. water->dissolve_water dissolve_ethanol Dissolve in ethanol/methanol. ethanol->dissolve_ethanol check_clarity Check for complete dissolution dissolve_water->check_clarity dissolve_ethanol->check_clarity cloudy Solution is cloudy check_clarity->cloudy No clear Solution is clear check_clarity->clear Yes troubleshoot Troubleshoot: - Gentle warming - Add a few drops of acid (for aqueous) - Filter if necessary cloudy->troubleshoot store Store in a tightly sealed, light-protected container at room temperature. clear->store troubleshoot->check_clarity

References

order of reagent addition in 1,10-Phenanthroline monohydrochloride monohydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving 1,10-Phenanthroline monohydrochloride monohydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on the critical aspect of the order of reagent addition for the colorimetric determination of iron.

Frequently Asked Questions (FAQs)

Q1: What is the correct order of reagent addition when using 1,10-phenanthroline for iron determination?

A1: The correct order of reagent addition is crucial for accurate results. The general sequence is as follows:

  • Hydroxylamine hydrochloride (reducing agent): This should be added to the iron sample first to ensure all ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).[1][2] 1,10-phenanthroline only forms a stable, colored complex with Fe²⁺.[3]

  • 1,10-Phenanthroline solution: Once the reduction is complete, the 1,10-phenanthroline solution is added to form the orange-red ferrous tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[4]

  • Sodium acetate buffer: Finally, a buffer solution is added to adjust and maintain the pH within the optimal range of 2 to 9 for maximum color development and stability of the complex.[1][5][6]

Q2: Why is a reducing agent necessary in the determination of total iron?

A2: In many samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states.[1] The 1,10-phenanthroline reagent specifically forms a intensely colored complex with ferrous iron.[3][7] Therefore, a reducing agent, such as hydroxylamine hydrochloride, is required to convert any ferric iron present in the sample to ferrous iron, ensuring that the total iron concentration is measured.[1][2]

Q3: What is the optimal pH for the formation of the iron-phenanthroline complex?

A3: The intensity of the colored complex is independent of pH in the range of 2 to 9.[5][6] A sodium acetate buffer is commonly used to maintain the pH within this optimal range, typically around 3.5.[1] If the pH is too low, hydrogen ions will compete with the ferrous ions for the 1,10-phenanthroline. If the pH is too high, the ferrous ions may be oxidized to ferric ions.[1]

Q4: What are common interfering substances in this method and how can they be mitigated?

A4: Several ions can interfere with the 1,10-phenanthroline method for iron determination. The table below summarizes common interferences and recommended solutions.[3]

Interfering SubstanceEffectRecommended Solution
Strong Oxidizing AgentsPrevent the complete reduction of Fe³⁺ to Fe²⁺.Add an excess of the reducing agent (e.g., hydroxylamine hydrochloride).[3]
Cyanide, Nitrite, PhosphatesInterfere with color development.For phosphates, adding citrate can help to eliminate interference.[3]
Zinc (Zn²⁺)Forms a colorless complex with 1,10-phenanthroline, reducing color intensity.Add an excess of the 1,10-phenanthroline solution.[3]
Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺)Can form complexes with 1,10-phenanthroline.Add an excess of the 1,10-phenanthroline solution.[3]
Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺)Can precipitate the 1,10-phenanthroline reagent.Add an excess of the 1,10-phenanthroline solution.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Color Development Iron is in the ferric (Fe³⁺) state.Ensure a reducing agent, like hydroxylamine hydrochloride, is added before the 1,10-phenanthroline.[3]
Incorrect pH of the solution.Verify the pH is within the optimal range of 3 to 9 using a buffer.[3]
Precipitate Formation Interfering metal ions such as bismuth, cadmium, mercury, or silver are present.Add an excess of the 1,10-phenanthroline solution.[3]
Unstable Color Intensity Redox processes are occurring, causing a shift in the Fe²⁺/Fe³⁺ equilibrium.Masking agents like nitrilotriacetic acid can be used to suppress the interference of Fe³⁺.[8]
High Background Absorbance Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware with deionized water.
Autofluorescence of 1,10-phenanthroline at certain wavelengths.Ensure absorbance is measured at the wavelength of maximum absorbance for the iron complex (around 508 nm) and use a proper blank.[5]

Experimental Protocols

Preparation of Reagent Solutions
ReagentPreparation Protocol
Standard Iron Solution (e.g., 10 mg/L) Accurately weigh about 0.07 g of pure ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[2][6]
1,10-Phenanthroline Solution (0.1%) Dissolve 0.1 g of this compound in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[2][6]
Hydroxylamine Hydrochloride Solution (10%) Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2][6]
Sodium Acetate Buffer Solution (1.2 M) Dissolve 10 g of sodium acetate in 100 mL of distilled water.[2][5]
Spectrophotometric Determination of Iron
  • Prepare Standard Solutions: Pipette known volumes (e.g., 1, 5, 10, 20, 35 mL) of the standard iron solution into separate 100-mL volumetric flasks.[5]

  • Prepare Unknown Sample: Transfer a known volume of the unknown sample into a 100-mL volumetric flask.

  • Prepare Blank: Add distilled water to a 100-mL volumetric flask to serve as the blank.

  • Reagent Addition: To each flask (standards, unknown, and blank), add the reagents in the following order, mixing after each addition:

    • 1 mL of hydroxylamine hydrochloride solution.[5][6]

    • 10 mL of 1,10-phenanthroline solution.[5][6]

    • 8 mL of sodium acetate solution.[5][6]

  • Dilution: Dilute each solution to the 100-mL mark with distilled water and mix thoroughly.

  • Incubation: Allow the solutions to stand for at least 10 minutes for full color development.[2][6]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 508 nm for the iron-phenanthroline complex.[5]

    • Use the blank solution to zero the instrument.

    • Measure the absorbance of each standard solution and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental_Workflow Workflow for Spectrophotometric Iron Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards Prepare Standard Iron Solutions Add_Hydroxylamine 1. Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) Prep_Standards->Add_Hydroxylamine Prep_Unknown Prepare Unknown Sample Solution Prep_Unknown->Add_Hydroxylamine Prep_Blank Prepare Blank (Distilled Water) Prep_Blank->Add_Hydroxylamine Add_Phenanthroline 2. Add 1,10-Phenanthroline (Form Colored Complex) Add_Hydroxylamine->Add_Phenanthroline Mix Add_Buffer 3. Add Sodium Acetate (Adjust pH) Add_Phenanthroline->Add_Buffer Mix Dilute 4. Dilute to Volume & Mix Add_Buffer->Dilute Mix Incubate 5. Incubate for 10 min Dilute->Incubate Measure_Absorbance Measure Absorbance at 508 nm Incubate->Measure_Absorbance Plot_Curve Plot Calibration Curve Measure_Absorbance->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc

Caption: Workflow for Spectrophotometric Iron Determination.

Troubleshooting_Logic Troubleshooting Logic for Poor Color Development Start Low or No Color Development Check_Reagent_Order Was Hydroxylamine added first? Start->Check_Reagent_Order Check_pH Is pH between 3 and 9? Check_Reagent_Order->Check_pH Yes Solution_Reorder Solution: Re-run experiment with correct reagent order. Check_Reagent_Order->Solution_Reorder No Check_Interference Are interfering ions present? Check_pH->Check_Interference Yes Solution_Adjust_pH Solution: Adjust pH using buffer. Check_pH->Solution_Adjust_pH No Solution_Masking Solution: Use masking agents or add excess phenanthroline. Check_Interference->Solution_Masking Yes Consult_Further Consult further troubleshooting guides. Check_Interference->Consult_Further No

Caption: Troubleshooting Logic for Poor Color Development.

References

troubleshooting color development in phenanthroline iron determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the color development in the phenanthroline method for iron determination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the phenanthroline iron determination assay, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Color Development Iron is in the ferric (Fe³⁺) state. The o-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[1][2]Add a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the o-phenanthroline reagent.[1][2]
Incorrect pH of the solution. The optimal pH range for color development is between 3 and 9.[1][2][3]Adjust the pH of the solution to be between 3 and 9 using a buffer, such as sodium acetate. The most rapid color development occurs at a pH between 2.9 and 3.5.[1]
Incorrect order of reagent addition.The recommended order of reagent addition is: sample, acid, hydroxylamine hydrochloride, o-phenanthroline, and then the buffer (e.g., sodium acetate).[2]
Insufficient reagent concentration.Ensure an excess of both the reducing agent and o-phenanthroline to drive the reactions to completion.[2]
Fading or Unstable Color Presence of strong oxidizing agents.Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of oxidizing agents.[1][2]
Interference from other metal ions.Refer to the "Interfering Ions and Masking Agents" section below for guidance on using appropriate masking agents.[1]
Precipitate Formation Presence of ions that precipitate with o-phenanthroline, such as bismuth, cadmium, mercury, or silver.[1][4]An excess of the o-phenanthroline reagent can help to minimize precipitation from some interfering metals. If precipitation persists, sample pre-treatment to remove the interfering ion may be necessary.[1]
The pH is too high, causing precipitation of iron hydroxides.Ensure the pH is within the optimal range of 3-9. A pH of around 3.5 is often recommended to prevent the precipitation of some iron salts.[2]
Inconsistent or Non-Reproducible Results Contamination of glassware with iron.Thoroughly clean all glassware with acid (e.g., soak in hydrochloric acid) and rinse with deionized or distilled water before use.[1]
Inaccurate reagent concentrations or volumes.Ensure all reagents are prepared accurately and that precise volumes are added during the assay. It is recommended to use a burette for adding reagents.[1]
Sample matrix effects.Prepare calibration standards in a matrix that closely matches the sample matrix to account for any background interference.[1]
Instrumental errors.Calibrate the spectrophotometer before use and ensure cuvettes are clean and properly matched.[2]

Interfering Ions and Masking Agents

Several ions can interfere with the o-phenanthroline method. The following table summarizes common interfering ions and suggested methods to mitigate their effects.

Interfering Ion/SubstanceEffectMitigation Strategy
Strong Oxidizing Agents Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1]Add excess hydroxylamine hydrochloride.[1]
Cyanide, Nitrite, Phosphates Interfere with color development.[1]For phosphates, adding citrate can help to eliminate interference.[1]
Zinc (Zn²⁺) Forms a colorless complex with o-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[1]Add an excess of o-phenanthroline.[1]
Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) Can form complexes with o-phenanthroline and interfere, especially at high concentrations.[1][4]Add an excess of o-phenanthroline.[1] For significant interference, consider solvent extraction methods.[1]
Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) Precipitate the o-phenanthroline reagent.[1][4]Add an excess of o-phenanthroline.[1]
Ferric Iron (Fe³⁺) Does not react with o-phenanthroline.Use a reducing agent (hydroxylamine hydrochloride).[1] For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride can be used as a masking agent for Fe³⁺.[1][5]
Chelating Agents (e.g., EDTA) Can form stable complexes with iron, preventing its reaction with o-phenanthroline.[2]This method may not be suitable for samples containing strong chelators. Sample digestion might be required.[2]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Optimal pH Range 3 - 9The intensity of the color is independent of pH in this range.[3]
Rapid Color Development pH 2.9 - 3.5Ensures quick and complete color formation.[1][6]
Wavelength of Maximum Absorbance (λmax) 508 - 511 nmThe orange-red complex exhibits maximum absorbance in this range.[3][7]
Molar Absorptivity (ε) ~11,100 M⁻¹cm⁻¹At 508 nm.[3]
Color Stability At least 6 monthsFor prepared color standards.[6]

Experimental Protocol: Standard Phenanthroline Method

This protocol outlines the key steps for the determination of iron using the 1,10-phenanthroline method.

1. Preparation of Reagents:

  • Standard Iron Solution (e.g., 10 mg/L): Weigh approximately 0.07 g of pure ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid. Dilute to the 1 L mark with distilled water. Calculate the exact concentration.[1][3]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][3]

  • o-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of o-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to dissolve.[1][3]

  • Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][3]

2. Standard Assay Procedure:

  • Pipette a known volume of the sample into a 100 mL volumetric flask.

  • Add 1 mL of the hydroxylamine hydrochloride solution and mix.[1][3]

  • Add 10 mL of the o-phenanthroline solution and mix.[3]

  • Add 8 mL of the sodium acetate solution to adjust the pH and mix.[1][3]

  • Dilute to the 100 mL mark with distilled water and mix thoroughly.

  • Allow the solution to stand for at least 10 minutes for complete color development.[1][3]

  • Measure the absorbance of the solution at approximately 510 nm using a spectrophotometer, with a blank solution (containing all reagents except the iron standard/sample) as the reference.[1][8]

  • Prepare a calibration curve using a series of standard iron solutions of known concentrations and determine the concentration of iron in the sample from this curve.[1]

Visual Troubleshooting Guide

TroubleshootingWorkflow Troubleshooting Color Development in Phenanthroline Iron Assay start Start Assay color_dev Color Development Issue? start->color_dev no_color Low or No Color color_dev->no_color Yes, Low/None unstable_color Unstable/Fading Color color_dev->unstable_color Yes, Unstable precipitate Precipitate Formation color_dev->precipitate Yes, Precipitate inconsistent Inconsistent Results color_dev->inconsistent Yes, Inconsistent end Successful Assay color_dev->end No check_fe_state Is Fe in Fe(II) state? no_color->check_fe_state check_oxidizing_agents Oxidizing Agents Present? unstable_color->check_oxidizing_agents check_precipitating_ions Precipitating Ions Present? precipitate->check_precipitating_ions check_glassware Clean Glassware? inconsistent->check_glassware check_ph Is pH 3-9? check_fe_state->check_ph Yes add_reducing_agent Add Hydroxylamine HCl check_fe_state->add_reducing_agent No check_reagent_order Correct Reagent Order? check_ph->check_reagent_order Yes adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_reagent_order->end Yes correct_order Follow Correct Order: Sample, Acid, Reducer, Phen, Buffer check_reagent_order->correct_order No check_interfering_ions Interfering Ions Present? check_oxidizing_agents->check_interfering_ions No add_excess_reducer Add Excess Reducer check_oxidizing_agents->add_excess_reducer Yes check_interfering_ions->end No use_masking_agent Use Masking Agent or Excess Phenanthroline check_interfering_ions->use_masking_agent Yes check_precipitating_ions->end No add_excess_phen Add Excess Phenanthroline check_precipitating_ions->add_excess_phen Yes check_reagents Accurate Reagents? check_glassware->check_reagents Yes clean_glassware Acid-wash Glassware check_glassware->clean_glassware No check_reagents->end Yes prepare_fresh_reagents Prepare Fresh Reagents check_reagents->prepare_fresh_reagents No add_reducing_agent->check_ph adjust_ph->check_reagent_order correct_order->end add_excess_reducer->check_interfering_ions use_masking_agent->end add_excess_phen->end clean_glassware->check_reagents prepare_fresh_reagents->end

Caption: Troubleshooting workflow for phenanthroline iron determination.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the o-phenanthroline method for iron determination? A1: The o-phenanthroline method is a colorimetric technique used to determine the concentration of iron in a sample. It is based on the reaction of ferrous iron (Fe²⁺) with three molecules of o-phenanthroline to form a stable, orange-red complex. The intensity of the color is directly proportional to the iron concentration and is measured using a spectrophotometer.[1][9]

Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary? A2: The o-phenanthroline reagent only forms the colored complex with ferrous iron (Fe²⁺). If the sample contains ferric iron (Fe³⁺), it must first be reduced to Fe²⁺. Hydroxylamine hydrochloride is used to ensure all iron is in the ferrous state for accurate measurement.[1][2][3]

Q3: What is the optimal pH for the o-phenanthroline assay? A3: The iron(II)-phenanthroline complex forms quantitatively in the pH range between 3 and 9.[1][2] A pH of about 3.5 is commonly recommended to prevent the precipitation of certain iron salts, such as phosphates, and to ensure rapid color development.[1][2]

Q4: What is the correct order for adding the reagents? A4: The recommended order of reagent addition is critical for accurate results and is as follows: sample, acid, hydroxylamine hydrochloride, o-phenanthroline, and then the buffer (e.g., sodium acetate).[2]

Q5: How can interference from other metal ions be overcome? A5: Interference can be mitigated in several ways. Adding an excess of the o-phenanthroline reagent can help overcome interference from ions like zinc, chromium, copper, and nickel.[1] For specific interferences, masking agents can be used. For example, citrate can be used to overcome interference from phosphates, and fluoride can be used to mask Fe³⁺ if you are only interested in the initial Fe²⁺ concentration.[1] In cases of severe interference, sample pre-treatment or extraction methods may be necessary.[1]

References

effect of temperature on 1,10-Phenanthroline monohydrochloride monohydrate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,10-Phenanthroline Monohydrochloride Monohydrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature is between 15°C and 25°C.[1] It is crucial to store the compound in a dry, well-ventilated place, protected from moisture and direct light.[1][2][3]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of this compound in water is limited at room temperature.[4] Several experimental protocols recommend warming the solution gently to facilitate dissolution, indicating that solubility increases with temperature.[5][6][7] For instance, in the preparation of a 0.1% solution for iron determination, gentle heating is often suggested.[5][6][7]

Q3: What is the thermal stability of this compound?

A3: 1,10-Phenanthroline monohydrate is stable at ambient temperatures.[8] However, it undergoes dehydration at elevated temperatures. Thermal analysis has shown that the desolvation process for related solvates can begin at temperatures as low as 30°C, with a maximum rate between 50°C and 60°C.[9] The monohydrate form melts at approximately 102°C.[8]

Q4: How does temperature impact the stability of the iron(II)-phenanthroline complex in spectrophotometric analysis?

A4: The orange-red [Fe(phen)₃]²⁺ complex is very stable over a wide pH range (2-9) and its color intensity does not change appreciably over long periods at room temperature.[5][6][10] While specific quantitative data on the thermal degradation of the complex is limited, studies on the formation kinetics were conducted at a standard temperature of 25°C.[11][12] Extreme temperatures should be avoided as they can affect reaction rates and potentially the stability of the complex.

Q5: What is the optimal temperature for metalloprotease inhibition assays using 1,10-Phenanthroline?

A5: The optimal temperature for the inhibition assay is typically dictated by the optimal temperature for the activity of the specific metalloprotease being studied. For example, the metallopeptidase from Phialophora verrucosa shows optimal activity at 37°C, and inhibition by 1,10-phenanthroline is effectively measured at this temperature.[1] Similarly, inhibition studies of MMP-2 and MMP-9 by ruthenium complexes containing a 1,10-phenanthroline derivative were also conducted at 37°C.[13]

Troubleshooting Guides

Spectrophotometric Determination of Iron
Issue Potential Cause (Temperature-Related) Troubleshooting Steps
Low or inconsistent absorbance readings. Incomplete dissolution of this compound due to low temperature.Gently warm the reagent solution during preparation to ensure complete dissolution. A water bath at 40-50°C is recommended. Avoid boiling.
Slow formation of the [Fe(phen)₃]²⁺ complex at low ambient temperatures.Allow for a longer color development time before measuring absorbance. Ensure all solutions are equilibrated to room temperature (20-25°C) before mixing.
Absorbance readings decrease over time. Potential degradation of the complex at elevated temperatures.Avoid exposing the colored solution to high temperatures or direct sunlight for extended periods. Conduct measurements at a stable room temperature.
Precipitate forms in the reaction mixture. Decreased solubility of reagents or the complex at low temperatures.Ensure all stock solutions are fully dissolved and at room temperature before use. If working in a cold environment, consider using a temperature-controlled water bath for the reaction vessels.
Metalloprotease Inhibition Assays
Issue Potential Cause (Temperature-Related) Troubleshooting Steps
Inconsistent or lower-than-expected inhibition. Suboptimal temperature for enzyme activity, affecting the baseline against which inhibition is measured.Ensure the assay is performed at the optimal temperature for the specific metalloprotease being studied (often 37°C). Use a calibrated incubator or water bath.
Temperature fluctuations during the assay affecting enzyme kinetics and inhibitor binding.Pre-incubate all reagents, including the enzyme, substrate, and 1,10-phenanthroline solution, at the assay temperature. Use a temperature-controlled plate reader or water bath throughout the experiment.
Loss of inhibitor activity in stock solutions. Potential degradation of 1,10-phenanthroline in solution over time, which can be accelerated by improper storage temperatures.Store stock solutions of 1,10-phenanthroline at the recommended temperature (typically 2-8°C for solutions) and protect from light. Prepare fresh working solutions for each experiment.

Data Summary

Thermal Properties of 1,10-Phenanthroline Monohydrate

PropertyTemperature/RangeReference
Recommended Storage15 - 25 °C[1]
Onset of Desolvation (for related solvates)~30 °C[9]
Maximum Desolvation Rate (for related solvates)50 - 60 °C[9]
Melting Point (Monohydrate)~102 °C[8]

Conditions for 1,10-Phenanthroline Reactions

ApplicationRecommended TemperatureReference
Iron(II) Complex Formation Kinetics Study25 °C[11][12]
Metallopeptidase Inhibition Assay (P. verrucosa)37 °C[1]
MMP-2 and MMP-9 Inhibition Assay37 °C[13]

Experimental Protocols

Protocol: Spectrophotometric Determination of Iron (II)

This protocol is a general guideline for the determination of iron(II) using 1,10-phenanthroline.

1. Reagent Preparation:

  • Standard Iron Solution (e.g., 10 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming (e.g., in a 40-50°C water bath) may be necessary to achieve complete dissolution.[5][6][7]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe³⁺ to Fe²⁺.

  • Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the pH between 3.5 and 6.5.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_standards Prepare Standard Iron Solutions add_hydroxylamine Add Hydroxylamine HCl (to reduce Fe³⁺ to Fe²⁺) prep_standards->add_hydroxylamine prep_sample Prepare Unknown Sample prep_sample->add_hydroxylamine prep_blank Prepare Blank (reagents only) prep_blank->add_hydroxylamine add_phen Add 1,10-Phenanthroline Solution add_hydroxylamine->add_phen add_buffer Add Sodium Acetate Buffer add_phen->add_buffer color_dev Allow for Color Development (e.g., 10-15 min at RT) add_buffer->color_dev set_wavelength Set Spectrophotometer to λmax (~510 nm) color_dev->set_wavelength measure_abs Measure Absorbance set_wavelength->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Unknown Concentration plot_curve->determine_conc

Caption: Workflow for the spectrophotometric determination of iron.

3. Procedure:

  • To a series of volumetric flasks, add known volumes of the standard iron solution, the unknown sample solution, and a blank (deionized water).

  • To each flask, add the hydroxylamine hydrochloride solution and mix.

  • Add the 1,10-phenanthroline solution to each flask and mix.

  • Add the sodium acetate buffer to each flask, dilute to the mark with deionized water, and mix thoroughly.

  • Allow the solutions to stand at room temperature (e.g., 20-25°C) for at least 10-15 minutes for the orange-red color to fully develop.

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 510 nm for the [Fe(phen)₃]²⁺ complex.

  • Zero the spectrophotometer using the blank solution.

  • Measure the absorbance of each standard and the unknown sample.

  • Plot a calibration curve of absorbance versus the concentration of the iron standards.

  • Determine the concentration of iron in the unknown sample from the calibration curve.

Logical Relationships

logical_relationships Temp Temperature Solubility Solubility of 1,10-Phenanthroline Temp->Solubility influences Kinetics Reaction Kinetics (e.g., Fe²⁺ complexation) Temp->Kinetics affects Stability Stability of [Fe(phen)₃]²⁺ Complex Temp->Stability can affect EnzymeActivity Metalloprotease Activity Temp->EnzymeActivity determines optimal Inhibition Inhibition Potency Temp->Inhibition may influence Dissolution Complete Dissolution of Reagent Solubility->Dissolution Accuracy Accuracy of Experimental Results Dissolution->Accuracy impacts Kinetics->Accuracy impacts Stability->Accuracy impacts EnzymeActivity->Inhibition is baseline for Inhibition->Accuracy impacts

Caption: Influence of temperature on key experimental factors.

References

how to prevent precipitation of 1,10-Phenanthroline monohydrochloride monohydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling 1,10-Phenanthroline monohydrochloride monohydrate in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to prevent precipitation and ensure the stability and efficacy of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The monohydrochloride monohydrate form is readily soluble in water.[1][2][3] For many applications, particularly in analytical chemistry for iron determination, distilled or deionized water is the preferred solvent.[4][5] The base form, 1,10-phenanthroline, is also soluble in organic solvents like ethanol, methanol, and acetone.[6][7][8]

Q2: My aqueous solution of 1,10-Phenanthroline has become cloudy or formed a precipitate. What are the likely causes?

A2: Precipitation can occur for several reasons:

  • Incorrect pH: In assays involving metal ions, the solution's pH is critical. For instance, in iron determination, a pH outside the optimal 2-9 range can cause the precipitation of metal hydroxides or other salts, leading to turbidity.[9]

  • Presence of Interfering Ions: Certain metal ions, such as bismuth, cadmium, mercury, or silver, can form insoluble complexes with phenanthroline, causing it to precipitate from the solution.[5]

  • Low Temperature: If a saturated solution is prepared with heating and then cooled, the compound may precipitate out if its concentration exceeds its solubility limit at the lower temperature.

  • Concentration Exceeds Solubility: Attempting to create a solution with a concentration higher than the solubility limit will result in undissolved solid or precipitation. The solubility in water is high, approximately 0.1 g/mL, but it is not infinite.[1]

Q3: How does pH impact the stability of the solution?

A3: While this compound dissolves well in neutral water, pH becomes a crucial factor in its application. For its most common use in the colorimetric determination of iron, the colored iron(II)-phenanthroline complex is stable within a pH range of 2 to 9.[4][9] A pH of approximately 3.5 is often recommended to prevent the precipitation of iron salts like phosphates while ensuring complete complex formation.[9] At a high pH, iron itself can precipitate as iron hydroxide, which would interfere with the analysis.[9]

Q4: What is the correct procedure for preparing a stable aqueous solution?

A4: To prepare a stable solution, use high-purity distilled or deionized water. Dissolution can be aided by vigorous stirring or gentle warming.[4][5] It is important not to boil the solution, as this can cause decomposition.[10] Always allow the solution to cool to room temperature before making final volume adjustments in a volumetric flask. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q5: How should I store stock and working solutions of 1,10-Phenanthroline?

A5: The solid compound is hygroscopic and should be stored in a tightly closed container in a cool, dry area away from moisture.[3][11] Stock solutions prepared in DMSO or distilled water can be stored at -20°C for up to three months.[1] Diluted aqueous working solutions are less stable and should ideally be used within a few days.[6]

Troubleshooting Guide

Precipitation is a common issue encountered when working with 1,10-Phenanthroline solutions. The following logical diagram provides a step-by-step guide to identify and resolve the problem.

G start Problem: Precipitation or Cloudiness in Solution check_dissolution Was the compound fully dissolved initially? start->check_dissolution sol_dissolution Solution: 1. Stir solution vigorously. 2. Gently warm (do not boil). 3. Use sonication to aid dissolution. check_dissolution->sol_dissolution No check_ph Is the solution pH within the optimal range (e.g., pH 3-9 for iron assays)? check_dissolution->check_ph Yes sol_dissolution->check_ph sol_ph Solution: 1. Measure pH of the solution. 2. Adjust to the optimal range using a suitable buffer (e.g., sodium acetate). check_ph->sol_ph No check_ions Are interfering ions (e.g., Bi³⁺, Cd²⁺, Hg²⁺) present in the sample? check_ph->check_ions Yes sol_ph->check_ions sol_ions Solution: 1. Add an excess of the 1,10-Phenanthroline reagent. 2. Use appropriate masking agents if necessary. check_ions->sol_ions Yes check_storage Was the solution stored correctly? check_ions->check_storage No sol_ions->check_storage sol_storage Solution: 1. Prepare fresh solution. 2. Store future solutions at the correct temperature and protected from light. check_storage->sol_storage No end_node If problem persists, consider sample matrix effects or reagent purity. check_storage->end_node Yes

Caption: Troubleshooting flowchart for precipitation issues.

Quantitative Data Summary

The table below summarizes key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C₁₂H₁₁ClN₂O[1][3]
Molecular Weight 234.68 g/mol [1]
Appearance White to colorless crystalline powder[1]
Melting Point ~224-225 °C (with decomposition)[1][3]
Solubility in Water Soluble; approx. 0.1 g/mL[1]
Storage Temperature Room Temperature (solid)[1]

Experimental Protocols

Protocol for Preparation of a Standard 0.1% (w/v) Aqueous Solution

This protocol details the preparation of a common working solution used in analytical procedures, such as the colorimetric determination of iron.

Materials:

  • This compound (CAS: 18851-33-7)

  • High-purity distilled or deionized water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Weighing paper or boat

Procedure:

  • Accurately weigh 0.10 g of this compound using an analytical balance.

  • Carefully transfer the weighed powder into a 100 mL volumetric flask.

  • Add approximately 80 mL of distilled water to the flask.

  • Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer.

  • Stir the solution until the solid is completely dissolved. If dissolution is slow, the flask may be warmed gently in a water bath. Do not boil the solution.[4][5][10]

  • Once dissolved, remove the flask from the stirrer (and water bath, if used) and allow it to cool to ambient room temperature.

  • Carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • The solution is now ready for use. Store as recommended in the FAQ section.

G cluster_workflow Experimental Workflow: Solution Preparation weigh 1. Weigh 0.1 g of Compound transfer 2. Transfer to 100 mL Flask weigh->transfer add_water 3. Add ~80 mL of Water transfer->add_water dissolve 4. Stir to Dissolve (Warm if needed) add_water->dissolve cool 5. Cool to Room Temperature dissolve->cool dilute 6. Dilute to 100 mL Mark cool->dilute mix 7. Mix by Inversion dilute->mix ready 8. Stable 0.1% Solution is Ready for Use mix->ready

Caption: Workflow for preparing a 0.1% aqueous solution.

References

safety precautions for handling 1,10-Phenanthroline monohydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline monohydrochloride monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as acutely toxic if swallowed.[1][2] It is also very toxic to aquatic life, with long-lasting effects.[3] While not classified as a skin irritant, it may cause harm if it enters the bloodstream through cuts or abrasions.[3] Dust inhalation may lead to respiratory discomfort.[3]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Safety goggles with side shields are required.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC) tested according to EN 374 are necessary. For brief contact, a glove with a protection class of 3 or higher is recommended.[5][6]

  • Body Protection: A lab coat or overalls should be worn.[5][6]

  • Respiratory Protection: If dust formation is likely or if working outside a well-ventilated area, a NIOSH-approved particulate respirator (P3 filter) should be used.

Q3: How should I properly store this chemical?

A3: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The substance should be stored locked up due to its toxicity.[5][9]

Q4: What is the correct procedure for disposing of waste containing this chemical?

A4: All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or the environment.[5] Dispose of the contents and container to an approved waste disposal plant.[9]

Q5: What should I do in case of accidental ingestion?

A5: If swallowed, immediately call a poison control center or doctor.[2][8][9] Rinse the mouth with water.[1][2] Do NOT induce vomiting.[2][8] If the person is conscious, a slurry of activated charcoal in water may be administered.[5][6] Never give anything by mouth to an unconscious person.[1][6]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected color change or degradation of the solid chemical. Improper storage leading to exposure to moisture, light, or incompatible substances.Verify that the chemical is stored in a tightly sealed container in a cool, dry, dark place, away from oxidizing agents. Discard the material if degradation is suspected, following hazardous waste disposal procedures.
Difficulty dissolving the compound in water. The compound is described as not mixing well with water.Gentle warming may be necessary to aid dissolution.[7] Ensure you are using deionized water and that the solution is being stirred adequately.
Skin or eye irritation after handling. Inadequate PPE or accidental exposure.Immediately flush the affected area. For eyes, rinse continuously with running water for at least 15 minutes, holding eyelids apart.[5][6] For skin, wash with soap and running water.[5][6] Seek medical attention if irritation persists. Review and improve PPE practices.
Airborne dust is generated during weighing or transfer. Improper handling technique for a fine powder.Handle the solid in a chemical fume hood or a ventilated enclosure. Use dry clean-up procedures and avoid sweeping, which can generate dust.[5][6] Employ careful pouring techniques or use a spatula to minimize dust.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for 1,10-Phenanthroline and its monohydrate form.

Parameter Value Species Reference
Acute Oral Toxicity (LD50)132 mg/kgRat[1][2][10]

This data is for the closely related 1,10-Phenanthroline, which is often used interchangeably in safety literature for the monohydrochloride monohydrate form.

Experimental Protocol: Spectrophotometric Determination of Iron

This protocol outlines a common application of 1,10-Phenanthroline for the colorimetric determination of iron (II). The procedure involves the formation of a stable, orange-red iron (II) complex.

Objective: To determine the concentration of an unknown iron sample.

Materials:

  • This compound

  • Ferrous ammonium sulfate hexahydrate (for standards)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Concentrated Sulfuric Acid

  • Deionized water

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipettes

  • Spectrophotometer

Reagent Preparation (Handle all chemicals with appropriate PPE in a fume hood):

  • Standard Iron Solution (e.g., 10 ppm): Accurately weigh approximately 0.07 g of ferrous ammonium sulfate hexahydrate, dissolve it in a 1-liter volumetric flask with deionized water, and add 2.5 mL of concentrated sulfuric acid before diluting to the mark.[7][11]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be required.[7]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[7][11]

  • Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[7][11]

Procedure:

  • Prepare Standards: Into a series of five 100 mL volumetric flasks, pipette known volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution.[7][11]

  • Prepare Blank and Unknown: Use one 100 mL flask for a blank (containing only deionized water) and another for a specific volume of your unknown sample.[7][11]

  • Complex Formation: To each flask (including standards, blank, and unknown), add the following reagents in order, mixing after each addition:

    • 1 mL of hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺).[6][7][11]

    • 10 mL of the 1,10-phenanthroline solution.[6][7][11]

    • 8 mL of the sodium acetate solution (to buffer the pH).[6][7][11]

  • Dilution: Dilute all solutions to the 100 mL mark with deionized water and mix thoroughly.[6][7]

  • Incubation: Allow the solutions to stand for at least 10 minutes for the color to fully develop.[6][7][11]

  • Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron complex, which is approximately 508-510 nm.[9]

  • Analysis: Zero the instrument using the blank solution. Measure the absorbance of each standard and the unknown sample.

  • Calculation: Plot a calibration curve of absorbance versus the concentration of the standards. Use the equation of the line from the curve to determine the concentration of iron in your unknown sample based on its absorbance.[6]

Visualized Workflows

G Emergency Response: Chemical Spill cluster_area Spill Area cluster_cleanup Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Sand, Vermiculite) ppe->contain cleanup Clean Up Spill Use dry procedures, avoid dust contain->cleanup collect Collect in Labeled Hazardous Waste Container cleanup->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

References

Validation & Comparative

1,10-Phenanthroline monohydrochloride monohydrate vs bathophenanthroline for iron analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of iron is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. Spectrophotometric methods employing chelating agents are widely favored for their simplicity, sensitivity, and cost-effectiveness. Among the most common reagents are 1,10-Phenanthroline and Bathophenanthroline. This guide provides a detailed, objective comparison of these two reagents for iron analysis, supported by experimental data and protocols to aid in selecting the optimal method for your research needs.

At a Glance: Key Performance Characteristics

Both 1,10-Phenanthroline and Bathophenanthroline form stable, colored complexes with ferrous iron (Fe²⁺), enabling its quantification through spectrophotometry. However, they differ significantly in their sensitivity and susceptibility to interferences.

Parameter1,10-Phenanthroline Monohydrochloride MonohydrateBathophenanthroline
Complex with Fe(II) Orange-RedRed
Wavelength of Max. Absorbance (λmax) 508 - 510 nm[1][2]533 - 535 nm[3][4][5]
Molar Absorptivity (ε) ~11,100 L mol⁻¹ cm⁻¹[1][2]~22,400 L mol⁻¹ cm⁻¹[6]
Sensitivity GoodExcellent (approximately twice as sensitive as 1,10-Phenanthroline)[7]
Detection Limit As low as 10 µg/L[8]Can detect iron concentrations in the parts per billion (ppb) range.[9]
Optimal pH Range 3 - 9[1][10]4.0 - 4.5 for complexation/extraction[11]
Common Interferences Strong oxidizing agents, cyanide, nitrite, phosphates, Cr, Zn, Co, Cu, Ni, Bi, Cd, Hg, Ag.[8][12]Cu, Mn, Cd, Zn, Co, Ni, Cr, Ru.[11][13]

Principles of the Methods

The fundamental principle for both methods involves the reduction of any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺), followed by the addition of the chelating agent. The chelator then forms a colored complex with Fe²⁺ in a 3:1 molar ratio (3 molecules of chelator to 1 ion of iron). The intensity of the color, which is directly proportional to the iron concentration, is then measured using a spectrophotometer.

Experimental Workflow

The general experimental workflow for iron analysis using either 1,10-Phenanthroline or Bathophenanthroline is outlined below. The key difference lies in the specific reagents and extraction steps, particularly for the less water-soluble Bathophenanthroline complex.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reduction Reduction of Fe(III) to Fe(II) cluster_complexation Complex Formation cluster_measurement Measurement cluster_analysis Data Analysis Sample Aqueous Sample Acidification Acidification (optional, for total iron) Sample->Acidification Reduction Add Reducing Agent (e.g., Hydroxylamine HCl or Ascorbic Acid) Acidification->Reduction pH_Adjustment Adjust pH (e.g., with Sodium Acetate) Reduction->pH_Adjustment Add_Chelator Add Chelating Agent (1,10-Phenanthroline or Bathophenanthroline) pH_Adjustment->Add_Chelator Extraction Solvent Extraction (Required for Bathophenanthroline) Add_Chelator->Extraction Spectrophotometry Measure Absorbance at λmax Add_Chelator->Spectrophotometry For 1,10-Phenanthroline (direct measurement) Extraction->Spectrophotometry Determine_Concentration Determine Iron Concentration Spectrophotometry->Determine_Concentration Calibration_Curve Prepare Calibration Curve Calibration_Curve->Determine_Concentration

Caption: General workflow for spectrophotometric iron analysis.

Detailed Experimental Protocols

Method 1: Iron Analysis using this compound

This method is suitable for the direct determination of iron in aqueous samples.

Reagents:

  • Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in distilled water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Warm gently to aid dissolution.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.

  • Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.

Procedure:

  • Sample Preparation: Pipette a known volume of the sample (containing 0.02-0.5 mg of iron) into a 100 mL volumetric flask.

  • Reduction: Add 1 mL of hydroxylamine hydrochloride solution and mix.

  • pH Adjustment and Complexation: Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate solution.[1]

  • Color Development: Dilute to the mark with distilled water, mix thoroughly, and allow the solution to stand for 10-15 minutes for full color development.

  • Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank as the reference.

  • Calibration: Prepare a series of standards by diluting the standard iron solution and treat them in the same manner as the samples to construct a calibration curve of absorbance versus iron concentration.

Method 2: Iron Analysis using Bathophenanthroline

Due to the lower water solubility of the iron-bathophenanthroline complex, a solvent extraction step is typically required.

Reagents:

  • Standard Iron Solution (10 ppm): Prepare from a 100 ppm stock solution.

  • Bathophenanthroline Solution (0.001 M in ethanol): Dissolve 0.0332 g of bathophenanthroline in 100 mL of ethanol.

  • L-Ascorbic Acid Solution (1% w/v): Dissolve 1 g of L-ascorbic acid in 100 mL of distilled water. Prepare fresh.

  • Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.

  • Extraction Solvent: Isoamyl alcohol or n-hexyl alcohol.

Procedure:

  • Sample Preparation: Place a known volume of the sample into a separatory funnel.

  • Reduction: Add 1 mL of L-ascorbic acid solution and mix.

  • pH Adjustment and Complexation: Add 5 mL of sodium acetate solution to adjust the pH to 4.0-4.5. Add 4 mL of the bathophenanthroline solution and mix. Allow to stand for 10 minutes.

  • Extraction: Add a known volume (e.g., 10 mL) of the extraction solvent and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Measurement: Transfer the organic layer to a cuvette and measure the absorbance at 533 nm against a solvent blank.

  • Calibration: Prepare a series of standards and treat them with the same extraction procedure to create a calibration curve.

Comparison of Performance and Practical Considerations

Sensitivity: Bathophenanthroline is the clear choice for determining trace amounts of iron, with a molar absorptivity approximately double that of 1,10-phenanthroline.[7] This heightened sensitivity makes it ideal for applications where iron concentrations are expected to be very low.

Specificity and Interferences: Both methods are subject to interference from other metal ions that can form complexes with the chelating agents. For the 1,10-phenanthroline method, common interferents include zinc, copper, cobalt, and nickel.[8][12] The interference from these ions can often be minimized by adding an excess of the phenanthroline reagent. For bathophenanthroline , copper is a notable interferent.[13] The use of masking agents, such as EDTA, can improve the selectivity of the bathophenanthroline method in the presence of certain interfering ions like Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, and Zn²⁺.[7]

Ease of Use: The 1,10-phenanthroline method is generally simpler and faster as it is performed in a single aqueous phase. The bathophenanthroline method requires a solvent extraction step, which adds to the procedure's complexity and time, and involves the use of organic solvents.

Cost: 1,10-Phenanthroline is typically less expensive than bathophenanthroline, which may be a consideration for high-throughput laboratories.

Conclusion and Recommendations

The choice between 1,10-Phenanthroline and Bathophenanthroline for iron analysis depends primarily on the required sensitivity of the assay and the sample matrix.

  • This compound is a robust and cost-effective choice for routine iron analysis in samples where iron concentrations are not exceedingly low and the presence of significant interferences is not a major concern. Its simple, single-phase protocol makes it well-suited for a large number of samples.

  • Bathophenanthroline is the superior reagent for applications demanding high sensitivity and the determination of trace levels of iron. While the procedure is more complex due to the need for solvent extraction, its higher molar absorptivity allows for the quantification of iron at concentrations that may be undetectable with 1,10-phenanthroline. Careful consideration of potential interferences and the use of masking agents may be necessary to ensure accurate results.

For researchers in drug development and other fields requiring precise quantification of low levels of iron, the enhanced sensitivity of bathophenanthroline often justifies the more involved experimental protocol. Conversely, for routine quality control or environmental screening where iron levels are within the detectable range of 1,10-phenanthroline, its simplicity and lower cost present a significant advantage.

References

A Comparative Guide to Chelating Agents: 1,10-Phenanthroline Monohydrochloride Monohydrate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 1,10-Phenanthroline monohydrochloride monohydrate with other widely used chelating agents, namely EDTA, BAPTA, and Deferoxamine. The comparison focuses on their performance, supported by experimental data, to assist in making informed decisions for specific research applications.

Chemical Properties and Mechanism of Action

1,10-Phenanthroline is a heterocyclic organic compound that acts as a bidentate ligand, forming stable complexes with a wide range of metal ions through its two nitrogen atoms.[1] Its rigid, planar structure contributes to the high stability of these complexes.[1] This chelating action is the basis for its diverse applications, from analytical chemistry to modulating biological systems.[1] In contrast, EDTA (Ethylenediaminetetraacetic acid) is a more flexible hexadentate ligand, capable of forming very stable complexes with most metal ions. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is structurally similar to EGTA and is particularly valued for its high selectivity for Ca²⁺ over Mg²⁺ ions. Deferoxamine is a bacterial siderophore that is a hexadentate ligand with a very high and specific affinity for ferric iron (Fe³⁺).

Quantitative Comparison of Metal Ion Chelation

The stability of the complex formed between a chelating agent and a metal ion is a key determinant of its efficacy. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.

Metal Ion1,10-Phenanthroline (log K₁)EDTA (log K)BAPTA (log K)Deferoxamine (log K)
Fe³⁺ ~6.525.1-30.6
Fe²⁺ 5.914.3--
Cu²⁺ 9.018.8-14.1
Zn²⁺ 6.416.5-11.1
Ca²⁺ -10.76.973.7
Mg²⁺ -8.71.774.3

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The data presented is compiled from various sources for comparative purposes.

Performance in Key Applications

Metalloprotease Inhibition

Metalloproteases are a class of enzymes whose catalytic activity depends on a metal ion, typically zinc. Chelating agents can inhibit these enzymes by sequestering this essential metal cofactor. 1,10-Phenanthroline is a well-known inhibitor of metalloproteases.[2]

Chelating AgentTarget Enzyme(s)IC₅₀Reference
1,10-Phenanthroline Collagenase110.5 µM[3]
1,10-Phenanthroline MMP-2, MMP-9-[4]
EDTA DipeptidaseEffective at 0.1 mmol l⁻¹[5]
Antioxidant Activity

The antioxidant activity of chelating agents is often attributed to their ability to bind transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[1][6] Various assays are used to measure antioxidant capacity, including ORAC (Oxygen Radical Absorbance Capacity) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity).

While direct comparative studies of the antioxidant capacity of 1,10-phenanthroline against EDTA, BAPTA, and deferoxamine using standardized assays are limited, a study on 1,10-phenanthroline and its palladium complex showed notable antioxidant activity in both HORAC and ORAC assays.[7] Another study demonstrated the antioxidant efficacy of deferasirox, an iron chelator, in model systems of oxidative damage, and compared it with deferiprone.[8]

Experimental Protocols

Determination of Metal Chelating Activity (Spectrophotometric Method)

This protocol is a general method to assess the Fe²⁺ chelating ability of a compound.

Materials:

  • Test compound (e.g., this compound)

  • FeCl₂ solution (2 mM)

  • Ferrozine solution (5 mM)

  • Methanol

  • Distilled water

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in methanol.

  • To 1 mL of the test compound solution at various concentrations, add 3.7 mL of methanol.

  • Initiate the reaction by adding 0.1 mL of 2 mM FeCl₂.

  • After 30 seconds, add 0.2 mL of 5 mM ferrozine.

  • Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

  • Measure the absorbance of the solution at 562 nm.

  • A blank is prepared in the same manner, but methanol is used instead of the test compound solution.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound solution.

Metalloprotease Inhibition Assay (Fluorometric Method)

This protocol provides a general framework for assessing the inhibitory effect of a chelating agent on a matrix metalloproteinase (MMP).

Materials:

  • Recombinant MMP enzyme

  • Fluorogenic MMP substrate

  • Test inhibitor (e.g., 1,10-Phenanthroline)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In the wells of the microplate, add the MMP enzyme solution.

  • Add the different concentrations of the test inhibitor to the respective wells. Include a control well with assay buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately start monitoring the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each inhibitor concentration compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Chelating agents exert their effects by modulating the concentration of metal ions, which are crucial components of many signaling pathways.

Experimental Workflow for Metalloprotease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (e.g., 1,10-Phenanthroline) add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP Enzyme Solution add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calc_rates Calculate Initial Reaction Rates measure_fluorescence->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_ic50 Plot and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for determining the IC₅₀ of a metalloprotease inhibitor.

Metal ions like zinc and iron are integral to numerous cellular signaling cascades. Chelating agents can be used to probe the roles of these ions in specific pathways.

Zinc Signaling and Chelator Intervention cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor ZIP ZIP Transporter ZIP->Ras Zn²⁺ Influx Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phenanthroline 1,10-Phenanthroline Phenanthroline->ZIP Chelates Extracellular Zn²⁺ Phenanthroline->Ras Chelates Intracellular Zn²⁺

Caption: Simplified MAPK signaling pathway showing points of intervention by 1,10-Phenanthroline.

Iron homeostasis is another critical process regulated by a complex signaling network. Chelators like Deferoxamine are designed to specifically target iron.

Iron Homeostasis and Oxidative Stress cluster_cell Cell TfR1 Transferrin Receptor 1 (TfR1) Endosome Endosome TfR1->Endosome Fe³⁺-Transferrin Internalization DMT1 DMT1 Endosome->DMT1 Fe³⁺ → Fe²⁺ LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) LIP->Fenton Ferritin->LIP Release OxidativeStress Oxidative Stress Fenton->OxidativeStress Deferoxamine Deferoxamine Deferoxamine->LIP Chelates Fe²⁺

Caption: Overview of iron uptake and the role of Deferoxamine in preventing oxidative stress.

Conclusion

This compound is a potent chelator of transition metal ions, making it a valuable tool for inhibiting metalloenzymes and studying metal-dependent biological processes. Its performance characteristics differ significantly from other common chelating agents like EDTA, BAPTA, and Deferoxamine, which exhibit different metal ion selectivities and potencies. The choice of chelating agent should be guided by the specific metal ion of interest and the experimental context. The data and protocols provided in this guide aim to facilitate this selection process for researchers in the fields of life sciences and drug development.

References

A Comparative Guide to Spectrophotometric Iron Determination Using 1,10-Phenanthroline and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of iron is crucial in various stages of research and development. This guide provides a detailed comparison of the widely used spectrophotometric method involving 1,10-Phenanthroline monohydrochloride monohydrate with two common atomic spectroscopy techniques: Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This comparison is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.

Introduction to Iron Analysis Methods

The determination of iron content is a critical analytical parameter in numerous fields, including pharmaceutical analysis, environmental monitoring, and clinical diagnostics. The choice of analytical method depends on factors such as the required sensitivity, sample matrix, cost, and available instrumentation.

The 1,10-Phenanthroline spectrophotometric method is a classic and accessible colorimetric technique. It relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex, which can be quantified by measuring its absorbance.

Flame Atomic Absorption Spectrometry (FAAS) is a more instrument-intensive technique that measures the absorption of light by free iron atoms in a flame. It offers higher sensitivity and is less susceptible to matrix interferences compared to spectrophotometry.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique that uses an inductively coupled plasma to ionize the sample. The ions are then separated and quantified by a mass spectrometer. ICP-MS provides the lowest detection limits and the ability for multi-element analysis.

Experimental Protocols

Spectrophotometric Method using 1,10-Phenanthroline

This method is based on the formation of a colored complex between ferrous iron and 1,10-phenanthroline. The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer.

Reagents:

  • Standard Iron Solution (e.g., 10 ppm): Prepared by dissolving a known weight of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid.

  • Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Used to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • This compound Solution (e.g., 0.1% w/v): The color-forming reagent.

  • Sodium Acetate Buffer Solution (e.g., 1 M): To adjust the pH to the optimal range for color development (pH 3-9).[1]

Procedure:

  • Sample Preparation: An accurately weighed or measured sample is dissolved in an appropriate solvent. If necessary, an acid digestion is performed to bring the iron into solution.

  • Reduction of Iron: To a suitable aliquot of the sample solution, hydroxylamine hydrochloride solution is added to ensure all iron is in the ferrous state.

  • Color Development: 1,10-phenanthroline solution and a sodium acetate buffer are added. The solution is then diluted to a known volume with deionized water and allowed to stand for complete color development.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 510 nm, against a reagent blank.[1]

  • Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.

Flame Atomic Absorption Spectrometry (FAAS)

FAAS measures the absorption of light by ground-state iron atoms in a flame.

Instrumentation:

  • Atomic Absorption Spectrophotometer equipped with an iron hollow cathode lamp and a nebulizer-burner system.

  • Air-acetylene flame.

Procedure:

  • Sample Preparation: Samples are typically digested using a mixture of acids (e.g., HCl and HNO₃) to dissolve the iron and destroy the organic matrix.[2][3] The digested sample is then diluted to a suitable concentration with deionized water.

  • Instrument Setup: The instrument is set to the specific wavelength for iron analysis (typically 248.3 nm). The hollow cathode lamp current and slit width are optimized.

  • Calibration: A series of standard iron solutions are prepared and used to generate a calibration curve by plotting absorbance versus concentration.

  • Measurement: The sample solution is aspirated into the flame, and the absorbance is measured.

  • Quantification: The iron concentration in the sample is determined from the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for elemental analysis.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer.

Procedure:

  • Sample Preparation: Similar to FAAS, samples require acid digestion to bring the iron into a liquid form and remove the matrix.

  • Instrument Tuning: The ICP-MS is tuned to optimize its performance for iron analysis, including plasma conditions and detector settings.

  • Calibration: A calibration curve is prepared using a series of certified iron standard solutions.

  • Measurement: The sample solution is introduced into the plasma, where it is atomized and ionized. The iron ions are then passed into the mass spectrometer and detected.

  • Quantification: The concentration of iron is determined by comparing the signal intensity of the sample to the calibration curve.

Performance Comparison

The following table summarizes the key performance characteristics of the three methods for iron determination. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterSpectrophotometry (1,10-Phenanthroline)Flame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Linearity Range 0.1 - 30 mg/L[4]2 - 8 µg/mL[3]0 - 200 µg/L
Accuracy (% Recovery) 99.63%100.12%[3]92.0% - 101.4%[5]
Precision (% RSD) < 2%[1]Repeatability: 0.99%, Intermediate Precision: 0.83%[3]< 10%
Limit of Detection (LOD) 0.0108 mg/L[4]Varies, typically in the low mg/L to µg/L range0.07 µg/L
Limit of Quantification (LOQ) 0.0345 mg/L[4]Varies, typically in the low mg/L to µg/L range0.2 µg/L

Visualizing the Methodologies

To better understand the workflows, the following diagrams illustrate the key steps in the spectrophotometric method and a logical comparison of the three techniques.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Quantification Sample Sample Weighing/ Measurement Dissolution Dissolution/ Acid Digestion Sample->Dissolution Reduction Reduction of Fe³⁺ (Hydroxylamine HCl) Dissolution->Reduction Color_Dev Color Development (1,10-Phenanthroline, Buffer) Reduction->Color_Dev Dilution Dilution to Known Volume Color_Dev->Dilution Spectro Spectrophotometric Measurement (510 nm) Dilution->Spectro Quantification Quantification Spectro->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the spectrophotometric determination of iron using 1,10-phenanthroline.

Method_Comparison cluster_methods Iron Determination Methods cluster_params Performance Parameters Spectro Spectrophotometry (1,10-Phenanthroline) Sensitivity Sensitivity Spectro->Sensitivity Moderate Cost Cost & Accessibility Spectro->Cost Low Interference Susceptibility to Interference Spectro->Interference High Speed Analysis Speed Spectro->Speed Moderate FAAS Flame Atomic Absorption Spectrometry (FAAS) FAAS->Sensitivity High FAAS->Cost Moderate FAAS->Interference Moderate FAAS->Speed Fast ICPMS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ICPMS->Sensitivity Very High ICPMS->Cost High ICPMS->Interference Low ICPMS->Speed Very Fast (Multi-element)

Caption: Logical comparison of key performance characteristics for the three iron determination methods.

Conclusion

The choice of method for iron determination is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis.

  • The spectrophotometric method using 1,10-phenanthroline remains a viable option for many laboratories due to its low cost, simplicity, and acceptable accuracy for many applications. However, it is more susceptible to interferences and has a higher limit of detection compared to the other methods.

  • FAAS offers a significant improvement in sensitivity and is less prone to matrix effects. It is a robust and widely used technique in quality control laboratories for routine analysis.

  • ICP-MS stands out for its exceptional sensitivity, low detection limits, and high-throughput capabilities, making it the method of choice for trace and ultra-trace level iron analysis and for multi-elemental screening. The high initial investment and operational costs are the main considerations for this technique.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration of iron, the complexity of the sample matrix, and the available resources. This guide provides the necessary data and protocols to make an informed decision.

References

alternative methods to 1,10-Phenanthroline monohydrochloride monohydrate for metal ion detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Methods for Metal Ion Detection

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of metal ions is a critical aspect of various analytical and biological studies. While 1,10-Phenanthroline monohydrochloride monohydrate has been a long-standing reagent for this purpose, particularly for iron, a diverse array of alternative methods offering enhanced sensitivity, selectivity, and applicability have emerged. This guide provides an objective comparison of these alternatives, focusing on fluorescent probes, colorimetric sensors, and electrochemical methods, supported by experimental data and detailed protocols.

Overview of Detection Methods

The detection of metal ions using molecular probes and sensors typically relies on the interaction between the analyte (metal ion) and a recognition molecule (the sensor). This interaction triggers a measurable signal, which can be a change in color, fluorescence, or an electrical signal.

  • 1,10-Phenanthroline: This classic method primarily relies on the formation of a colored complex with metal ions, most notably the stable, red-orange complex with Fe(II). The concentration of the metal ion is then determined spectrophotometrically.

  • Fluorescent Probes: These are molecules that exhibit changes in their fluorescence properties (intensity, wavelength, or lifetime) upon binding to a specific metal ion. They offer high sensitivity and are well-suited for bioimaging applications.

  • Colorimetric Sensors: Similar to 1,10-Phenanthroline, these sensors produce a visible color change upon interaction with a metal ion. Modern colorimetric sensors often utilize nanomaterials or highly specific organic dyes, enabling visual detection and quantification with simple instrumentation.

  • Electrochemical Methods: These techniques measure the changes in electrical properties (current or potential) of a solution containing the metal ion. Methods like anodic stripping voltammetry (ASV) are extremely sensitive and can detect multiple metal ions simultaneously.

Quantitative Performance Comparison

The following tables summarize the performance of various alternative methods for the detection of different metal ions, comparing them with the traditional 1,10-Phenanthroline method where applicable.

Table 1: Comparison of Methods for Iron (Fe²⁺/Fe³⁺) Detection

MethodAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
1,10-Phenanthroline Fe²⁺~10 µg/L0.1 - 5 mg/L~10 minGood, but interference from other transition metals
Fluorescent Probe (Rhodamine-based) Fe³⁺4.63 nMNot specified< 2 minHigh[1][2]
Colorimetric Sensor (Tpy-QL) Fe²⁺, Fe³⁺0.49 ppb (Fe²⁺), 1.01 ppb (Fe³⁺)Not specifiedRapidGood[3]
Electrochemical Sensor (Solid-State) Fe²⁺, Fe³⁺14.95 nM (Fe²⁺), 15.54 nM (Fe³⁺)Not specifiedNot specifiedHigh[4]

Table 2: Comparison of Methods for Mercury (Hg²⁺) Detection

MethodProbe/SensorLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Fluorescent Probe (Rhodamine-based) RR10.5 pMNot specified< 30 minHigh[5][6]
Fluorescent Probe (Pyronin Y-based) PYDMSA~300 pMNot specifiedNot specifiedHigh[7]
Colorimetric Sensor (Ag NPs) Garlic extract-synthesized Ag NPs15.7 nMNot specifiedNot specifiedHigh[8]
Electrochemical Sensor (Graphene-based) GAs-AuNPs compositeNot specifiedNot specifiedNot specifiedHigh[9]

Table 3: Comparison of Methods for Lead (Pb²⁺) and Cadmium (Cd²⁺) Detection

MethodProbe/SensorAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Fluorescent Probe (Aptamer-based) FAM and DABCYL labeled TBAPb²⁺300 pM0.5 - 30 nMNot specifiedHigh[10]
Colorimetric Sensor (Dithizone) DithizonePb²⁺~1 µg/L0.50–10 µg/L~15 minModerate[11][12]
Colorimetric Sensor (AuNPs) MT-AuNPsPb²⁺0.03 µM50–500 µMNot specifiedHigh[13]
Electrochemical (ASV) Bismuth-modified carbon electrodePb²⁺, Cd²⁺0.1 ppb (Pb²⁺), 0.5 ppb (Cd²⁺)10-1200 ppb (Pb²⁺), 0.5-1200 ppb (Cd²⁺)~3 min (deposition)High[14]
Electrochemical (ASV) BiBEPb²⁺, Cd²⁺, Zn²⁺93 ng/L (Pb²⁺), 54 ng/L (Cd²⁺)10–100 µg/L~3 min (deposition)High[6][15]

Table 4: Comparison of Methods for Other Metal Ions

MethodProbe/SensorAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Fluorescent Probe (Coumarin-based) Probe 2bCu²⁺0.14 µM0–80 μMNot specifiedHigh[10]
Fluorescent Probe (8-aminoquinoline-based) Not specifiedZn²⁺2.15 nMNot specifiedNot specifiedHigh[1][2]
Colorimetric Sensor (Tpy-QL) Tpy-QLCo²⁺0.34 ppbNot specifiedRapidGood[3]
Colorimetric Sensor (AuNPs) GSH-functionalized AuNPsAs³⁺0.12 ppbNot specifiedNot specifiedHigh[16]
Electrochemical (ASV) BiBEZn²⁺396 ng/L10–100 µg/L~3 min (deposition)High[6][15]

Experimental Protocols

This section provides detailed methodologies for the 1,10-Phenanthroline method and representative examples of the alternative detection techniques.

1,10-Phenanthroline Method for Iron Determination

This spectrophotometric method is based on the reaction of Fe(II) with 1,10-phenanthroline to form a stable orange-red complex.[17]

Reagents:

  • Standard Iron Solution: Dissolve a known weight of pure iron wire in acid and dilute to a known volume.

  • Hydroxylamine Hydrochloride Solution: To reduce Fe(III) to Fe(II).

  • 1,10-Phenanthroline Solution: The color-forming reagent.

  • Sodium Acetate Solution: To buffer the solution to the optimal pH.

Procedure:

  • To a series of volumetric flasks, add aliquots of the standard iron solution to create a calibration curve.

  • Add hydroxylamine hydrochloride solution to each flask to reduce any Fe(III) to Fe(II).

  • Add the 1,10-phenanthroline solution.

  • Add sodium acetate solution to adjust the pH to between 3.2 and 3.3.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for at least 10 minutes.[17]

  • Measure the absorbance of the solutions at 510 nm using a spectrophotometer, using a reagent blank to zero the instrument.[18]

  • Prepare the unknown sample in the same manner.

  • Plot a calibration curve of absorbance versus iron concentration and determine the concentration of the unknown sample.

Fluorescent Probe Method: Rhodamine-Based Sensor for Mercury (Hg²⁺)

This protocol describes the use of a "turn-on" fluorescent probe for the detection of Hg²⁺.[5][6]

Probe Synthesis (Example: RR1):

Detection Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired working concentration in an aqueous buffer (e.g., PBS).

  • Add the sample containing an unknown concentration of Hg²⁺ to the probe solution.

  • Incubate the mixture for a specified time (e.g., 20-30 minutes) to allow the reaction to complete.[5]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.

  • The increase in fluorescence intensity is proportional to the concentration of Hg²⁺. A calibration curve can be constructed using standard solutions of Hg²⁺.

Colorimetric Sensor Method: Dithizone-Based Sensor for Lead (Pb²⁺)

This method utilizes the formation of a colored complex between lead ions and dithizone.[11][12]

Reagents:

  • Dithizone Solution: Dissolved in an organic solvent like chloroform or carbon tetrachloride.

  • Ammoniacal Citrate-Cyanide Solution: To adjust the pH and mask interfering ions.

  • Standard Lead Solution: For creating a calibration curve.

Procedure:

  • Acidify the water sample containing lead.

  • Add the ammoniacal citrate-cyanide solution to adjust the pH to 8.5-9.5 and complex interfering metals.[12]

  • Extract the lead into an organic phase by shaking with the dithizone solution. A cherry-red lead dithizonate complex is formed.[12]

  • Separate the organic layer.

  • Measure the absorbance of the organic layer at 510 nm using a spectrophotometer.

  • The absorbance is proportional to the lead concentration.

Electrochemical Method: Anodic Stripping Voltammetry (ASV) for Simultaneous Detection of Cd²⁺, Pb²⁺, and Zn²⁺

ASV is a highly sensitive technique that involves a pre-concentration step followed by a stripping step.[6][15]

Apparatus:

  • Potentiostat with a three-electrode system:

    • Working Electrode (e.g., Bismuth Film Electrode on Glassy Carbon)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

Procedure:

  • Pre-concentration (Deposition):

    • Place the three-electrode system into the sample solution (e.g., in an acetate buffer at pH 4.5).[3]

    • Apply a negative potential (e.g., -1.4 V vs. Ag/AgCl) to the working electrode for a set period (e.g., 120-180 seconds) while stirring the solution.[3][6] This reduces the metal ions (Cd²⁺, Pb²⁺, Zn²⁺) to their metallic form, depositing them onto the electrode surface.

  • Equilibration:

    • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).

  • Stripping (Measurement):

    • Scan the potential from the negative deposition potential towards a more positive potential.

    • As the potential becomes more positive, the deposited metals are oxidized (stripped) back into the solution at their characteristic potentials, generating a current peak.

    • The potential of each peak identifies the metal, and the peak height or area is proportional to its concentration.

  • Quantification:

    • The concentrations of the metals in the sample are determined by comparing the peak currents to those of standard solutions or by using the standard addition method.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows of the discussed alternative methods.

Signaling Pathways of Fluorescent Probes

Fluorescent probes for metal ion detection often operate through mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism cluster_0 Chelation-Enhanced Fluorescence (CHEF) Probe_Free Fluorophore-Chelator (Low Fluorescence) Probe_Bound Fluorophore-Chelator-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound + Metal Ion Light_Out_Low Weak Emission Probe_Free->Light_Out_Low Quenching Light_Out_High Strong Emission Probe_Bound->Light_Out_High Fluorescence Enhanced Metal_Ion Metal Ion Light_In Excitation Light Light_In->Probe_Free Light_In->Probe_Bound

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

PET_Mechanism cluster_1 Photoinduced Electron Transfer (PET) 'Turn-On' Sensor Probe_Off Fluorophore-Linker-Receptor (Non-fluorescent) Probe_On Fluorophore-Linker-Receptor-Metal Complex (Fluorescent) Probe_Off->Probe_On + Metal Ion No_Emission No Emission (PET Quenching) Probe_Off->No_Emission Electron Transfer Emission Fluorescence 'Turned On' Probe_On->Emission PET Blocked Metal_Ion_PET Metal Ion Excitation Excitation Light Excitation->Probe_Off Excitation->Probe_On

Caption: Photoinduced Electron Transfer (PET) 'Turn-On' mechanism.

Experimental Workflow for Anodic Stripping Voltammetry

The following diagram outlines the key steps in performing metal ion analysis using Anodic Stripping Voltammetry (ASV).

ASV_Workflow cluster_2 Anodic Stripping Voltammetry (ASV) Workflow start Sample Preparation (e.g., add buffer) deposition 1. Deposition Step (Apply negative potential, stir solution) start->deposition equilibration 2. Equilibration (Stop stirring) deposition->equilibration stripping 3. Stripping Step (Scan potential towards positive) equilibration->stripping detection 4. Data Acquisition (Measure current peaks) stripping->detection analysis 5. Data Analysis (Identify & Quantify Metals) detection->analysis end Results (Metal Concentrations) analysis->end

Caption: Experimental workflow for Anodic Stripping Voltammetry.

Logical Relationship of Colorimetric Sensing

This diagram illustrates the general principle behind colorimetric metal ion detection.

Colorimetric_Sensing cluster_3 Colorimetric Metal Ion Detection Sensor Colorimetric Sensor (e.g., Dithizone, AuNPs) Complex Sensor-Metal Complex Sensor->Complex + Metal Metal Ion Color_Change Visible Color Change Complex->Color_Change Quantification Spectrophotometric Quantification Color_Change->Quantification

Caption: Principle of colorimetric metal ion sensing.

References

Unveiling the Selectivity of 1,10-Phenanthroline: A Comparative Guide to its Cross-Reactivity with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 1,10-Phenanthroline monohydrochloride monohydrate with a range of metal ions. By presenting quantitative data on complex stability, detailed experimental protocols, and visualizations of relevant biological interactions, this document serves as a critical resource for researchers leveraging this versatile chelating agent in diverse applications, from analytical chemistry to drug discovery.

Performance Comparison: Stability of Metal-Phenanthroline Complexes

1,10-Phenanthroline is renowned for its strong and specific interaction with ferrous iron (Fe²⁺), forming a deeply colored complex that is the cornerstone of its widespread use in the spectrophotometric quantification of iron.[1] However, its reactivity is not entirely exclusive to Fe²⁺. The following tables summarize the stability constants (log K) for the formation of complexes between 1,10-phenanthroline and various metal ions. A higher log K value indicates a more stable complex. This data is essential for predicting potential interferences in analytical applications and for understanding its mechanism of action in biological systems.

Table 1: Stepwise Stability Constants of Divalent Metal Ion Complexes with 1,10-Phenanthroline

Metal Ionlog K₁log K₂log K₃Overall log β₃MethodConditions
Mn²⁺4.03.53.210.7Potentiometry25 °C, 0.1 M KNO₃
Fe²⁺5.95.210.321.4Spectrophotometry25 °C, pH 3-9
Co²⁺7.06.55.919.4Potentiometry25 °C, 0.1 M KNO₃
Ni²⁺8.68.17.624.3Potentiometry25 °C, 0.1 M KNO₃
Cu²⁺8.06.85.320.1Potentiometry25 °C, 0.1 M KNO₃
Zn²⁺6.45.75.117.2Potentiometry25 °C, 0.1 M KNO₃
Cd²⁺5.84.94.114.8Potentiometry25 °C, 0.1 M KNO₃

Table 2: Stability Constants of Trivalent Metal Ion Complexes with 1,10-Phenanthroline

Metal Ionlog β₁log β₂MethodConditions
Sc³⁺10.8320.70Potentiometry25 °C, 0.1 M KNO₃
Y³⁺9.47-Potentiometry25 °C, 0.1 M KNO₃
La³⁺8.47-Potentiometry25 °C, 0.1 M KNO₃

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and the solvent used.

Experimental Protocols

Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline

This protocol outlines the standard method for the colorimetric determination of ferrous iron.

Reagents:

  • Standard Iron Solution (10 ppm): Dissolve 0.0702 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in 100 mL of deionized water containing 1 mL of concentrated sulfuric acid. Dilute to 1 L with deionized water.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Warm gently to aid dissolution.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe³⁺ to Fe²⁺.

  • Sodium Acetate Buffer (1 M): Dissolve 136 g of sodium acetate trihydrate in 1 L of deionized water. Adjust pH to a suitable range (typically 3-9) with acetic acid.

Procedure:

  • To a series of 50 mL volumetric flasks, add 0, 1, 2, 5, and 10 mL of the 10 ppm standard iron solution to create a calibration curve.

  • Add 1 mL of hydroxylamine hydrochloride solution to each flask and mix.

  • Add 5 mL of the 1,10-phenanthroline solution to each flask and mix.

  • Add 5 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water.

  • Allow the color to develop for at least 10 minutes.

  • Measure the absorbance of each solution at 510 nm using a spectrophotometer, with the flask containing no iron as the blank.

  • Plot a calibration curve of absorbance versus iron concentration.

  • For an unknown sample, follow the same procedure and determine its iron concentration from the calibration curve.

Assessment of Metal Ion Interference

This protocol describes a method to evaluate the cross-reactivity of 1,10-phenanthroline with other metal ions by observing their interference with the iron(II) determination.

Reagents:

  • All reagents from the spectrophotometric determination of iron(II) protocol.

  • Interfering Metal Ion Stock Solutions (e.g., 100 ppm): Prepare stock solutions of the metal ions to be tested (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) from their soluble salts.

Procedure:

  • Prepare a set of 50 mL volumetric flasks, each containing a known concentration of iron(II) (e.g., 2 ppm).

  • To each flask, add a specific concentration of the potential interfering metal ion. A range of concentrations should be tested to determine the tolerance limit.

  • Follow steps 2-6 of the spectrophotometric determination of iron(II) protocol.

  • Compare the absorbance of the solutions containing the interfering ion to the absorbance of the solution containing only iron(II).

  • A significant change in absorbance indicates interference. The tolerance limit is the maximum concentration of the interfering ion that causes an error of less than a predetermined amount (e.g., ±5%) in the determination of iron.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the application and analysis of 1,10-phenanthroline.

G cluster_0 Mechanism of Metalloprotease Inhibition Enzyme Active Metalloprotease (e.g., Thermolysin) Products Cleaved Peptides Enzyme->Products Catalysis Inactive_Enzyme Inactive Apoenzyme Enzyme->Inactive_Enzyme Chelation of Zn²⁺ Substrate Peptide Substrate Substrate->Enzyme Inhibitor 1,10-Phenanthroline Inhibitor->Enzyme Zn_Inhibitor_Complex [Zn(phen)₃]²⁺ Complex Inactive_Enzyme->Zn_Inhibitor_Complex Formation

Caption: Inhibition of a metalloprotease by 1,10-phenanthroline through chelation of the active site zinc ion.

G cluster_1 Workflow for Assessing Metal Ion Interference A Prepare Fe²⁺ Standard Solutions B Add Potential Interfering Metal Ion (Mⁿ⁺) A->B C Add Reducing Agent (Hydroxylamine HCl) B->C D Add 1,10-Phenanthroline and Buffer C->D E Measure Absorbance at 510 nm D->E F Compare with Fe²⁺ Standard (without Mⁿ⁺) E->F G Determine Tolerance Limit F->G

Caption: Experimental workflow to determine the interference of other metal ions on the spectrophotometric analysis of iron with 1,10-phenanthroline.

Conclusion

While 1,10-phenanthroline exhibits high affinity for ferrous iron, this guide demonstrates its capacity to form stable complexes with a variety of other metal ions. The provided stability constant data offers a quantitative basis for predicting potential cross-reactivity, which is crucial for the accurate interpretation of experimental results. The detailed protocols enable researchers to both utilize 1,10-phenanthroline for iron determination and to systematically investigate its interaction with other metals. Furthermore, the visualized mechanism of metalloprotease inhibition highlights a key application in drug development, where understanding the chelation of specific metal ions is paramount. This comprehensive comparison underscores the importance of considering the full metal-binding profile of 1,10-phenanthroline to ensure its effective and appropriate use in scientific research.

References

A Comparative Guide to the Applications of 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Phenanthroline monohydrochloride monohydrate is a versatile heterocyclic organic compound with a wide array of applications in analytical chemistry, biochemistry, and materials science. Its strong chelating properties, particularly towards ferrous ions, and its ability to inhibit metalloenzymes make it an invaluable tool in research and development. This guide provides an objective comparison of its performance with common alternatives, supported by experimental data and detailed protocols.

Analytical Chemistry: Determination of Iron

One of the most traditional and widespread applications of 1,10-phenanthroline is in the quantitative determination of iron. In this method, iron(III) is first reduced to iron(II), which then reacts with three molecules of 1,10-phenanthroline to form a stable, intensely colored orange-red complex, [Fe(phen)₃]²⁺. The intensity of this color, which is directly proportional to the iron concentration, is measured spectrophotometrically.

Comparison with Alternatives:

The primary alternatives for the spectrophotometric determination of iron include Ferrozine and Bathophenanthroline. The performance of these reagents is compared in the table below.

Parameter1,10-PhenanthrolineFerrozineBathophenanthroline
λmax (nm) ~510~562~533
Molar Absorptivity (L mol⁻¹ cm⁻¹) ~11,100~27,900~22,400
pH Range 2 - 94 - 103.6 - 5.2
Color of Complex Orange-RedMagentaRed
Interferences Strong oxidizing agents, cyanide, nitrite, phosphates, certain metal ions (e.g., Zn, Cu, Ni)-Some metal ions and anions in considerable excess
Detection Limit ~0.3 ppm (mg/L)As low as 0.12 ng/mL with preconcentration-

Experimental Protocols:

A detailed experimental protocol for the determination of iron using 1,10-phenanthroline is provided below, alongside a protocol for the Ferrozine method for comparison.

Experimental Protocol: Determination of Iron with 1,10-Phenanthroline

1. Reagents:

  • Standard Iron Solution (e.g., 10 ppm): Prepare by dissolving a known weight of ferrous ammonium sulfate hexahydrate in distilled water containing a small amount of sulfuric acid.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Warm gently if necessary.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.

  • Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of distilled water.

2. Procedure:

  • Into a series of 100 mL volumetric flasks, pipette varying volumes of the standard iron solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 mL). Include a blank with only distilled water.

  • To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.

  • Add 10 mL of the 1,10-phenanthroline solution to each flask.

  • Add 8 mL of the sodium acetate buffer to each flask to maintain the optimal pH.

  • Dilute to the 100 mL mark with distilled water and mix well.

  • Allow the color to develop for at least 10 minutes.

  • Measure the absorbance of each solution at 510 nm using a spectrophotometer, using the blank to zero the instrument.

  • Prepare the unknown sample in the same manner.

  • Plot a calibration curve of absorbance versus iron concentration and determine the concentration of the unknown sample.

Experimental Protocol: Determination of Iron with Ferrozine

1. Reagents:

  • Standard Iron Solution (as above)

  • Ferrozine Solution (e.g., 6.5 mM): Prepare an iron-chelating reagent by combining ammonium acetate (5 M final), ascorbic acid (2 M final), and Ferrozine (6.5 mM final) in water.

  • Acid Digestion Solution (for solid samples, if necessary): A mixture of hydrochloric acid and ascorbic acid.

2. Procedure:

  • Prepare a series of iron standards in volumetric flasks.

  • For total iron determination, if Fe³⁺ is present, add a reducing agent like ascorbic acid.

  • Add the Ferrozine reagent to each standard and the unknown sample.

  • Allow the color to develop for at least 1 minute.

  • Measure the absorbance at 562 nm against a reagent blank.

  • Plot a calibration curve and determine the concentration of the unknown.

Logical Workflow for Spectrophotometric Iron Determination

G cluster_prep Sample and Standard Preparation cluster_reaction Reaction Steps cluster_measurement Measurement and Analysis Sample Unknown Sample Reduce Add Reducing Agent (e.g., Hydroxylamine HCl) Sample->Reduce Standards Iron Standards Standards->Reduce Blank Blank (Reagents only) Blank->Reduce Complex Add Complexing Agent (1,10-Phenanthroline) Reduce->Complex Buffer Add Buffer (e.g., Sodium Acetate) Complex->Buffer Develop Color Development Buffer->Develop Spectro Measure Absorbance at λmax (510 nm) Develop->Spectro CalCurve Plot Calibration Curve Spectro->CalCurve Concentration Determine Unknown Concentration CalCurve->Concentration G cluster_entry Cellular Uptake cluster_targets Intracellular Targets cluster_effects Cellular Effects PhenCu 1,10-Phenanthroline-Cu Complex Proteasome Proteasome PhenCu->Proteasome Mitochondria Mitochondria PhenCu->Mitochondria ER Endoplasmic Reticulum PhenCu->ER Inhibition Proteasome Inhibition Proteasome->Inhibition ROS ↑ ROS Production Mitochondria->ROS CytoC Cytochrome c Release Mitochondria->CytoC ER_Stress ER Stress ER->ER_Stress Apoptosis Apoptosis Inhibition->Apoptosis ROS->ER_Stress Caspase3 Caspase-3 Activation ER_Stress->Caspase3 Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis G cluster_synthesis Synthesis cluster_char Characterization cluster_app Application Testing Mix Mix Metal Salt, 1,10-Phenanthroline, & Linker in Solvent Solvo Solvothermal Reaction Mix->Solvo Filter Filter & Wash Solvo->Filter Dry Dry Product Filter->Dry XRD XRD Dry->XRD FTIR FTIR Dry->FTIR SEM SEM Dry->SEM TGA TGA Dry->TGA Catalysis Catalysis Dry->Catalysis Sensing Sensing Dry->Sensing Gas Gas Storage Dry->Gas

A Comparative Guide to Quantitative Purity Analysis of 1,10-Phenanthroline Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of principal analytical methods for the quantitative purity determination of 1,10-Phenanthroline Monohydrochloride Monohydrate. We will delve into the experimental protocols and performance data of established techniques including non-aqueous titration, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC), alongside a discussion of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative.

Comparison of Analytical Methods

The choice of analytical method for purity assessment is critical and depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and the available instrumentation.

Method Principle Typical Purity Results Advantages Limitations
Non-Aqueous Titration Acid-base titration in a non-aqueous solvent where 1,10-phenanthroline acts as a weak base.≥99.0%[1]Cost-effective, simple instrumentation, provides a direct measure of the basic component.Not impurity-specific, may not detect neutral or acidic impurities.
UV-Vis Spectrophotometry Measurement of the absorbance of a solution of the compound at a specific wavelength (λmax ≈ 265 nm).≥99.0%Rapid, simple, and sensitive. Well-suited for routine quality control.Less specific than chromatographic methods; any impurity that absorbs at the analytical wavelength will interfere.
HPLC Separation of the main component from impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection.>98.0%[2]High resolution and sensitivity for separating and quantifying a wide range of impurities.Requires more complex instrumentation and method development.
Quantitative NMR (qNMR) Integration of the NMR signal of the analyte relative to a certified internal standard.High accuracy and precision.[3][4]An absolute method that does not require a specific reference standard of the analyte, provides structural information.[3][4][5]Requires access to an NMR spectrometer and a certified internal standard.

Experimental Protocols

Non-Aqueous Titration

This method is suitable for the assay of the basic 1,10-phenanthroline moiety.

Principle: 1,10-Phenanthroline, a weak base, is titrated with a strong acid, perchloric acid, in a non-aqueous solvent, typically glacial acetic acid. The endpoint is determined potentiometrically or with a visual indicator.[6][7][8]

Reagents and Equipment:

  • This compound sample

  • Glacial acetic acid (analytical grade)

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Crystal violet indicator (0.5% w/v in glacial acetic acid) or a pH electrode suitable for non-aqueous titrations

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a clean, dry 150 mL beaker.

  • Dissolve the sample in 60 mL of glacial acetic acid.[6]

  • Add 2-3 drops of crystal violet indicator to the solution. The solution will appear violet.

  • Titrate with standardized 0.1 N perchloric acid until the color changes from violet to a yellowish-green endpoint.[9]

  • If using a potentiometer, record the potential change with the addition of the titrant and determine the endpoint from the inflection point of the titration curve.

  • Perform a blank titration using the same procedure without the sample and make any necessary corrections.

Calculation: The purity of this compound can be calculated using the following formula:

Where:

  • V_sample = Volume of perchloric acid consumed by the sample (mL)

  • V_blank = Volume of perchloric acid consumed by the blank (mL)

  • N = Normality of the perchloric acid solution

  • E = Equivalent weight of this compound (234.68 g/mol )

  • W = Weight of the sample (g)

UV-Vis Spectrophotometry

This method provides a rapid determination of purity based on the ultraviolet absorbance of the 1,10-phenanthroline molecule.

Principle: The absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax), which is approximately 265 nm. The concentration, and thus the purity, is determined using a standard calibration curve or by direct calculation using the molar absorptivity.

Reagents and Equipment:

  • This compound sample and reference standard

  • Spectrophotometric grade ethanol or deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a known amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Preparation of Sample Solution: Accurately weigh a known amount of the sample and prepare a solution of a similar concentration to the standards.

  • Measurement:

    • Set the spectrophotometer to scan the UV range to determine the λmax or set it to a fixed wavelength of 265 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.

Calculation: The purity of the sample can be calculated as follows:

Where:

  • C_measured = Concentration of the sample solution determined from the calibration curve

  • C_expected = Theoretical concentration of the sample solution based on the weighed amount

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a reversed-phase column based on their polarity. A UV detector is used to quantify the separated components.

Typical HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[10]

  • Mobile Phase: A mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer, pH 3).[10] A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25°C

Procedure:

  • Preparation of Standard and Sample Solutions: Prepare stock solutions of the reference standard and the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to a suitable working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).

    • Inject the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Mandatory Visualizations

Non_Aqueous_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve add_indicator Add Crystal Violet Indicator dissolve->add_indicator titrate Titrate with 0.1 N Perchloric Acid add_indicator->titrate endpoint Observe Endpoint (Violet to Greenish-Yellow) titrate->endpoint record_volume Record Titrant Volume endpoint->record_volume calculate Calculate Purity record_volume->calculate UV_Vis_Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_std Prepare Standard Solutions set_lambda Set λmax (265 nm) prep_std->set_lambda prep_sample Prepare Sample Solution measure_abs Measure Absorbance prep_sample->measure_abs set_lambda->measure_abs cal_curve Generate Calibration Curve measure_abs->cal_curve determine_conc Determine Sample Concentration cal_curve->determine_conc calculate_purity Calculate Purity determine_conc->calculate_purity HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase prep_solutions Prepare Standard & Sample Solutions prep_mobile->prep_solutions equilibrate Equilibrate System prep_solutions->equilibrate inject Inject Sample equilibrate->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

References

inter-laboratory comparison of 1,10-Phenanthroline monohydrochloride monohydrate assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline monohydrochloride monohydrate is a key reagent in one of the most reliable and widely used methods for the spectrophotometric determination of iron. The method is based on the rapid formation of a stable, orange-red complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline. The intensity of the color, which is directly proportional to the iron concentration, is measured by a spectrophotometer at the wavelength of maximum absorbance, typically around 510 nm.[1] This method is valued for its sensitivity, and the color of the complex is stable over a wide pH range (3 to 9).[2]

To ensure the accuracy and reliability of results obtained using this method, it is crucial for laboratories to participate in proficiency testing or inter-laboratory comparisons. This guide outlines a model for such a comparison, providing detailed experimental protocols and presenting hypothetical data to illustrate the expected performance and potential discrepancies among laboratories.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes the results from a simulated inter-laboratory study. Ten laboratories were provided with a standard solution of ferrous ammonium sulfate with a certified iron concentration of 2.00 mg/L. Each laboratory was instructed to perform the spectrophotometric determination of iron using the provided protocol.

LaboratoryReported Iron Concentration (mg/L)Deviation from Certified Value (%)
Lab 12.03+1.5
Lab 21.98-1.0
Lab 32.08+4.0
Lab 41.95-2.5
Lab 52.01+0.5
Lab 62.12+6.0
Lab 71.97-1.5
Lab 82.05+2.5
Lab 91.92-4.0
Lab 102.000.0
Mean 2.01 +0.55
Std. Dev. 0.06 -
RSD (%) 3.0% -

Note: This data is for illustrative purposes and does not represent the results of an actual inter-laboratory study.

A separate study involving 44 laboratories analyzing a synthetic sample containing 300 µg Fe/L reported a relative standard deviation of 25.5% and a relative error of 13.3%, highlighting the potential for wider variability in more complex sample matrices.[2]

Experimental Protocol: Spectrophotometric Determination of Iron with 1,10-Phenanthroline

This section details the standardized procedure that participating laboratories in the hypothetical study were instructed to follow.

1. Principle:

Iron is reduced to the ferrous state (Fe²⁺) using hydroxylamine hydrochloride.[1] The ferrous iron then reacts with 1,10-phenanthroline in a buffered solution to form a colored complex.[1] The absorbance of this complex is measured at 510 nm and is proportional to the concentration of iron.[1]

2. Reagents and Materials:

  • This compound

  • Ferrous ammonium sulfate hexahydrate, analytical standard

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Concentrated Sulfuric Acid

  • Deionized water

  • Volumetric flasks (100 mL and 1000 mL)

  • Pipettes

  • Spectrophotometer

3. Preparation of Solutions:

  • Standard Iron Solution (10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate, dissolve it in deionized water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[1]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[1]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]

  • Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[1]

4. Preparation of Calibration Curve:

  • Pipette 1.0, 2.0, 5.0, 10.0, and 20.0 mL of the standard iron solution into separate 100 mL volumetric flasks.

  • To each flask, and to a blank flask containing only deionized water, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[1]

  • Add 8 mL of the sodium acetate buffer solution to each flask and dilute to the mark with deionized water.[1]

  • Allow the solutions to stand for 10 minutes for full color development.[1]

  • Measure the absorbance of each standard solution at 510 nm against the blank.

  • Plot a graph of absorbance versus iron concentration (mg/L).

5. Analysis of the Test Sample:

  • Pipette a suitable aliquot of the test sample into a 100 mL volumetric flask.

  • Follow the same procedure as for the preparation of the calibration curve (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).

  • Measure the absorbance of the sample solution at 510 nm against the blank.

  • Determine the iron concentration in the sample from the calibration curve.

Potential Sources of Inter-Laboratory Variation

Discrepancies in the results between laboratories can arise from several factors:

  • Purity and Preparation of Reagents: The purity of the 1,10-phenanthroline and ferrous ammonium sulfate standard is critical. Inaccuracies in the preparation of standard and reagent solutions will directly impact the final results.

  • Instrument Performance: Variations in spectrophotometer wavelength accuracy, photometric accuracy, and stray light can lead to different absorbance readings. Regular calibration and performance verification of the instruments are essential.

  • Procedural Deviations: Minor differences in the experimental procedure, such as reaction time, temperature, and pH control, can affect the formation and stability of the colored complex.

  • Analyst Technique: Differences in pipetting accuracy, dilution techniques, and general laboratory practice can introduce variability.

  • Interferences: The presence of interfering ions in the sample matrix can affect the accuracy of the measurement. Strong oxidizing agents, cyanide, nitrite, and certain metal ions like zinc, copper, and nickel can interfere with the reaction.[2][3]

Visualizations

The following diagrams illustrate the key aspects of the iron determination assay using 1,10-phenanthroline.

G cluster_procedure Assay Procedure Fe_Standard Standard Iron Solution (Ferrous Ammonium Sulfate) Reduction Reduction of Fe³⁺ to Fe²⁺ (with Hydroxylamine HCl) Phen_Solution 1,10-Phenanthroline Solution Complexation Complex Formation (with 1,10-Phenanthroline) Phen_Solution->Complexation Hydroxylamine Hydroxylamine HCl Solution Hydroxylamine->Reduction Buffer Sodium Acetate Buffer pH_Adjust pH Adjustment (with Sodium Acetate Buffer) Buffer->pH_Adjust Sample Test Sample Sample->Reduction Reduction->Complexation Complexation->pH_Adjust Measurement Spectrophotometric Measurement (Absorbance at 510 nm) pH_Adjust->Measurement

Caption: Experimental workflow for the spectrophotometric determination of iron.

G Fe2 Fe²⁺ (Ferrous Iron) Complex [Fe(C₁₂H₈N₂)₃]²⁺ (Orange-Red Complex) Fe2->Complex + Phen 1,10-Phenanthroline (3 molecules) Phen->Complex

Caption: Formation of the iron-phenanthroline complex.

G Interferences Potential Interferences Oxidizing_Agents Strong Oxidizing Agents Interferences->Oxidizing_Agents Anions Cyanide, Nitrite, Phosphates Interferences->Anions Cations Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺ Interferences->Cations

Caption: Common interferences in the 1,10-phenanthroline method for iron determination.

References

Assessing the Specificity of 1,10-Phenanthroline Monohydrochloride Monohydrate as a Metalloprotease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,10-Phenanthroline monohydrochloride monohydrate's performance as a metalloprotease inhibitor against other common alternatives. The information presented herein is supported by experimental data to aid in the selection of appropriate inhibitory agents for research and drug development applications.

Introduction to 1,10-Phenanthroline as a Metalloprotease Inhibitor

1,10-Phenanthroline is a heterocyclic organic compound that functions as a potent, yet general, inhibitor of metalloproteases.[1][2][3] Its primary mechanism of action involves the chelation of divalent metal ions, most notably zinc (Zn²⁺), which are essential for the catalytic activity of these enzymes.[1][2] By sequestering the metal cofactor from the active site, 1,10-Phenanthroline effectively renders the enzyme inactive. This broad-spectrum inhibitory activity makes it a useful tool for the general study of metalloprotease function. However, its lack of specificity can be a significant drawback in studies requiring the targeted inhibition of a particular enzyme or pathway.

Beyond its role as a metalloprotease inhibitor, 1,10-Phenanthroline and its metal complexes have been investigated for their anticancer and antifungal properties.[2] When complexed with copper, it can exhibit nuclease activity, a characteristic that has been utilized in studies of DNA-protein interactions. Furthermore, it has found utility in cell biology for its ability to protect K63-linked polyubiquitin chains from degradation by certain deubiquitinating enzymes (DUBs).

Comparative Analysis of Inhibitor Performance

The following tables summarize the inhibitory potency (IC₅₀ values) of 1,10-Phenanthroline and a selection of alternative metalloprotease inhibitors against various enzymes. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Table 1: Broad-Spectrum Metalloprotease Inhibitors

InhibitorTarget Enzyme(s)IC₅₀/KᵢNotes
1,10-Phenanthroline General Metalloproteases (e.g., Collagenase)110.5 µM (for Collagenase)[3]Acts via metal chelation. Broad-spectrum, non-specific.
EDTA General MetalloproteasesVaries (e.g., 55.1-74.7% inhibition of dentin MMPs at 17% for 1-5 min)[4]Strong metal chelator. Inhibition is concentration and time-dependent.
Marimastat (BB-2516) MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-145 nM (MMP-1), 6 nM (MMP-2), 230 nM (MMP-3), 16 nM (MMP-7), 3 nM (MMP-9)Broad-spectrum hydroxamate-based inhibitor.

Table 2: More Selective Metalloprotease Inhibitors

InhibitorTarget Enzyme(s)IC₅₀/KᵢNotes
Bestatin Aminopeptidases, Leukotriene A₄ hydrolase~0.2 µM (for enkephalin-degrading aminopeptidase)[4], 7 µM (LTA₄ hydrolase)Competitive inhibitor of certain aminopeptidases.
Phosphoramidon Thermolysin, Neutral Endopeptidase (NEP), Endothelin-Converting Enzyme (ECE)0.4 µg/mL (Thermolysin), 0.034 µM (NEP), 3.5 µM (ECE)[5]Natural product inhibitor with greater specificity than broad-spectrum chelators.
GM6001 (Ilomastat) Broad-spectrum MMP inhibitorIC₅₀ in the nanomolar range for many MMPsHydroxamate-based inhibitor, often used as a reference compound.

Experimental Protocols

General Protocol for Determining Inhibitor Potency (IC₅₀)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific metalloprotease using a fluorogenic substrate.

Materials:

  • Purified metalloprotease

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

  • Test inhibitor (e.g., 1,10-Phenanthroline) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified metalloprotease to a working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Reaction Setup: In the 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor dilution (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Monitor the increase in fluorescence over time (kinetic mode) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of enzyme inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Protocol for Assessing Inhibitor Specificity via a Protease Panel

To assess the specificity of an inhibitor, it is crucial to test its activity against a diverse panel of proteases, including different classes of metalloproteases and other protease families (e.g., serine, cysteine, and aspartyl proteases) as negative controls.

Procedure:

  • Protease Panel Selection: Assemble a panel of purified proteases representing various families and subfamilies.

  • Primary Screening: Screen the inhibitor at a single, high concentration (e.g., 10 µM or 100 µM) against the entire protease panel using an appropriate activity assay for each enzyme (as described in Protocol 3.1).

  • Hit Confirmation and IC₅₀ Determination: For any proteases that show significant inhibition in the primary screen, perform a full dose-response experiment to determine the IC₅₀ value.

  • Selectivity Profile Generation: Compare the IC₅₀ values of the inhibitor against the different proteases. A highly selective inhibitor will have a significantly lower IC₅₀ for its target enzyme(s) compared to other proteases in the panel. The selectivity can be expressed as a fold-difference in IC₅₀ values.

Visualizations

Mechanism of Metalloprotease Inhibition by 1,10-Phenanthroline cluster_0 Active Metalloprotease cluster_1 Inhibition cluster_2 Inactive Metalloprotease Active_Site Active Site with Zn²⁺ Chelation Chelation of Zn²⁺ Active_Site->Chelation Enzyme Metalloprotease Enzyme->Active_Site contains 1_10_Phenanthroline 1,10-Phenanthroline 1_10_Phenanthroline->Chelation Empty_Active_Site Empty Active Site Chelation->Empty_Active_Site Zn_Phen_Complex Zn²⁺-(1,10-Phenanthroline)₂ Complex Chelation->Zn_Phen_Complex Inactive_Enzyme Inactive Apoenzyme Inactive_Enzyme->Empty_Active_Site contains

Caption: Mechanism of 1,10-Phenanthroline Inhibition.

Experimental Workflow for Assessing Inhibitor Specificity Start Start Protease_Panel Select Diverse Protease Panel (Metalloproteases, Serine, Cysteine, etc.) Start->Protease_Panel Primary_Screen Primary Screen: Inhibit with high concentration of test compound Protease_Panel->Primary_Screen Data_Analysis_1 Analyze Inhibition Data Primary_Screen->Data_Analysis_1 Significant_Inhibition Significant Inhibition? Data_Analysis_1->Significant_Inhibition IC50_Determination Determine IC₅₀ (Dose-Response Curve) Significant_Inhibition->IC50_Determination Yes End End Significant_Inhibition->End No Selectivity_Profile Generate Selectivity Profile (Compare IC₅₀ values) IC50_Determination->Selectivity_Profile Selectivity_Profile->End Simplified Signaling Pathway of MMPs in Cancer Metastasis Growth_Factors Growth Factors (e.g., TGF-β, EGF) Signaling_Pathways Intracellular Signaling (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Pathways->Transcription_Factors MMP_Gene_Expression Increased MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMPs Pro-MMPs (Inactive) MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation Extracellular Matrix (ECM) Degradation Active_MMPs->ECM_Degradation Angiogenesis Angiogenesis Active_MMPs->Angiogenesis Cell_Migration Tumor Cell Migration and Invasion ECM_Degradation->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Angiogenesis->Metastasis

References

Safety Operating Guide

Proper Disposal of 1,10-Phenanthroline Monohydrochloride Monohydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1,10-Phenanthroline monohydrochloride monohydrate, a compound recognized for its acute oral toxicity and significant environmental hazards.[1][2][3][4][5] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Hazard Recognition

This compound is classified as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[3][4][5][6] It is imperative to handle this chemical and its waste with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[2][4][5]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Toxic if swallowed.[1][5] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[2]H301[1][5]
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life.[1][2]H400[1][5]
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects.[3][4][5]H410[4][5]

Quantitative Toxicity Data:

TestSpeciesRouteValue
LD50 RatOral132 mg/kg[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final disposal.

Step 1: Waste Collection and Storage

  • Containerization: Collect waste this compound in its original container or a suitable, clearly labeled, and tightly closed container to prevent leakage or spillage.[2][4] Puncture empty containers to prevent reuse if they cannot be thoroughly cleaned for recycling.[2]

  • Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste container in a locked, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3][4][5] Do not mix with other waste streams.[5]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.[2]

    • Clean up spills immediately using dry cleanup procedures to avoid generating dust.[2]

    • Place the spilled material into a suitable, labeled container for waste disposal.[2]

  • Major Spills:

    • Evacuate the area and move upwind.[2]

    • Alert emergency responders, providing the location and nature of the hazard.[2]

    • Avoid all personal contact, including inhalation.[2]

Step 4: Final Disposal

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][4][5][6] Do not allow the chemical or its wash water to enter drains or water courses.[2][5]

  • Consultation: If a suitable treatment or disposal facility cannot be identified, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority.[2]

III. Experimental Workflow & Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_disposal Disposal Pathway start Start: Generation of Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Secure, Ventilated Area collect->storage spill Spill Occurred? storage->spill handle_spill Follow Spill Management Protocol spill->handle_spill Yes no_spill Proceed to Disposal spill->no_spill No consult_ehs Consult EHS/Waste Management Authority handle_spill->consult_ehs no_spill->consult_ehs transport Arrange for Pickup by Approved Waste Hauler consult_ehs->transport end_point Dispose at an Approved Hazardous Waste Facility transport->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,10-Phenanthroline monohydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,10-Phenanthroline Monohydrochloride Monohydrate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] It is a combustible solid that can form explosive dust-air mixtures.[4][5] Therefore, stringent control measures and appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.[1][4]Protects against dust particles and splashes.
Hand Protection Chemical resistant gloves (e.g., PVC).[4] Breakthrough time should be selected based on contact duration.Prevents skin contact with the toxic substance.
- Brief Contact: >60 minutes (EN 374 Class 3)[4]
- Prolonged Contact: >240 minutes (EN 374 Class 5)[4]
Body Protection Lab coat or overalls.[4][6] For large spills, a gas-tight chemical resistant suit is recommended. Safety footwear should also be worn.Protects skin from contamination.
Respiratory Protection Required when dusts are generated. Use a particulate filter respirator (e.g., P3/P100).[1] For significant airborne dust, an approved positive flow mask is advised. In case of emergency, a self-contained breathing apparatus (SCBA) is necessary.[5]Prevents inhalation of toxic dust.
Quantitative Exposure and Toxicity Data
ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)132 mg/kgRat[4][6]
Permissible Exposure Limit (PEL)5 mg/m³Human[4]
(Oregon, USA - for respirable particulates not otherwise regulated)

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood.[3]

    • Confirm that an eyewash unit and safety shower are accessible.[4]

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid generating dust during handling.[1][3][4]

    • Avoid all personal contact, including inhalation, ingestion, and contact with skin and eyes.[3][4][5]

    • Keep containers securely sealed when not in use.[1][3][5]

    • Do not eat, drink, or smoke in the handling area.[3][5]

  • Storage :

    • Store in original, tightly closed containers.[1][3][5]

    • Keep in a cool, dry, and well-ventilated area.[1][7]

    • Store locked up and away from incompatible materials such as oxidizing agents.[2][3][4]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Contaminated work clothes should be laundered separately before reuse.

Spill Management and Disposal Plan

Minor Spills:

  • Restrict access to the area.

  • Wearing appropriate PPE, clean up spills immediately.[4]

  • Use dry clean-up procedures; avoid creating dust.[4]

  • Collect spilled material into a suitable, labeled container for hazardous waste disposal.[1][4]

Major Spills:

  • Evacuate personnel from the area and move upwind.[4]

  • Alert the emergency response team and inform them of the hazard's nature and location.[4]

  • For large spills, a gas-tight chemical resistant suit and self-contained breathing apparatus may be required.

  • Contain the spill using sand, earth, or vermiculite. Prevent spillage from entering drains or water courses.

Disposal:

  • All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][3][4]

  • Do not allow the chemical or its container to enter drains or the environment.[1][5]

  • Empty containers may still contain hazardous residues and should be punctured to prevent reuse before disposal.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_post 3. Post-Handling cluster_disposal 4. Spill & Disposal prep_area Work in Ventilated Area (Fume Hood) check_safety Check Eyewash/Shower prep_area->check_safety don_ppe Don Full PPE (Gloves, Goggles, Coat, Respirator) check_safety->don_ppe handle Handle Chemical (Avoid Dust Generation) don_ppe->handle store Store Securely (Cool, Dry, Locked) handle->store spill Manage Spills (Contain & Collect) handle->spill If Spill Occurs wash Wash Hands Thoroughly store->wash decontaminate Clean Work Area wash->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose Waste Generated spill->dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.